Tiludronate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJVAGXPKPDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
149845-07-8 (disodium) | |
| Record name | Tiludronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10237966 | |
| Record name | Tiludronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiludronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.97e+00 g/L | |
| Record name | Tiludronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89987-06-4 | |
| Record name | Tiludronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89987-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiludronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiludronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiludronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-[[(4-chlorophenyl)thio]methylene]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILUDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PNS59HP4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tiludronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Tiludronate-Induced Osteoclast Apoptosis
Introduction
Tiludronate disodium is a first-generation, non-nitrogen-containing bisphosphonate (non-N-BP) primarily utilized in the treatment of skeletal disorders characterized by excessive bone resorption, such as Paget's disease.[1][2] Like other bisphosphonates, this compound exhibits a high affinity for hydroxyapatite, the mineral component of bone, leading to its targeted accumulation at sites of active bone remodeling.[1][3] When osteoclasts, the primary cells responsible for bone resorption, internalize the bone matrix, they also take up the bound this compound.[3] This initiates a cascade of intracellular events that disrupt osteoclast function and ultimately trigger programmed cell death, or apoptosis.
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's action on osteoclast apoptosis. It delves into the primary metabolic pathway leading to cytotoxicity, explores secondary mechanisms involving critical enzyme inhibition, summarizes the downstream apoptotic cascade, and presents detailed experimental protocols for studying these effects. This document is intended for researchers, scientists, and drug development professionals in the fields of bone biology and pharmacology.
Core Mechanisms of Action
This compound's mechanism is multifaceted, differing significantly from the nitrogen-containing bisphosphonates (N-BPs) which primarily inhibit farnesyl pyrophosphate synthase (FPPS).[4][5][6] this compound induces osteoclast apoptosis and dysfunction through at least three distinct, yet potentially synergistic, pathways.
The Primary Apoptotic Pathway: Formation of Cytotoxic ATP Analogs
The principal mechanism by which non-N-BPs like this compound induce apoptosis involves their intracellular metabolism into non-hydrolyzable analogs of adenosine triphosphate (ATP).[5][6][7] Once internalized by the osteoclast, this compound is recognized by aminoacyl-tRNA synthetases and incorporated into ATP-containing molecules.[8] This results in the formation of cytotoxic AppCp-type metabolites.[6][8] These ATP analogs accumulate within the osteoclast, interfering with ATP-dependent cellular processes and inducing apoptosis.[5][6] This metabolic conversion is a key differentiator from N-BPs and is the central driver of this compound-induced osteoclast death.
Secondary Mechanism: Inhibition of Protein Tyrosine Phosphatases (PTPs)
Signaling pathways regulated by protein phosphorylation are critical for maintaining the complex cytoskeletal organization of osteoclasts, particularly the formation of the "actin ring" or podosomes, which is essential for attachment to the bone surface.[3][9] this compound has been shown to inhibit protein tyrosine phosphatases (PTPs) within osteoclasts.[3][9] This inhibition leads to an increase in the tyrosine phosphorylation of various intracellular proteins.[9] The resulting hyper-phosphorylation disrupts the delicate balance required for cytoskeletal integrity, leading to the breakdown of preformed actin rings.[9] This loss of structural organization severely impairs the bone-resorbing function of the osteoclast and contributes to the induction of apoptosis.
Secondary Mechanism: Inhibition of Vacuolar H+-ATPase (V-ATPase)
The dissolution of the mineral component of bone requires the acidification of the resorption compartment, a space created between the osteoclast and the bone surface.[10] This acidification is accomplished by a vacuolar-type proton ATPase (V-ATPase) located in the ruffled border membrane of the osteoclast.[10][11] this compound is a potent, direct inhibitor of the osteoclast V-ATPase.[10][11] This inhibition is significantly more potent than that observed with other bisphosphonates.[11] By blocking the V-ATPase, this compound prevents the secretion of protons, thereby reducing the osteoclast's ability to resorb bone and favoring its detachment from the bone matrix.[2][10] This profound functional disruption contributes to cellular stress and apoptosis.
The Convergent Apoptotic Cascade
The various mechanisms of this compound converge to trigger the intrinsic apoptotic pathway. The accumulation of cytotoxic ATP analogs, cytoskeletal collapse, and functional incapacitation due to V-ATPase inhibition all act as potent cellular stressors. These stressors lead to a loss of mitochondrial membrane potential and the subsequent activation of a caspase cascade.[12] Caspase-3 has been identified as a major effector caspase that is activated by bisphosphonates, which then executes the final stages of apoptosis by cleaving key cellular substrates, resulting in the characteristic morphological changes of programmed cell death.[12][13]
Quantitative Data Summary
Quantitative data for this compound's effects on osteoclast apoptosis are limited in the literature. However, specific data on its potent enzymatic inhibition are available. The effects on cytoskeletal disruption have been described as dose-dependent.[9]
| Parameter | Target | Value | Cell/System Type | Reference |
| IC₅₀ | V-ATPase Proton Transport | 466 nM | Vesicles from osteoclasts | [11] |
| IC₅₀ | V-ATPase Proton Transport | 1.1 mM | Vesicles from kidney | [11] |
| Effect | Actin Ring Disruption | Dose-dependent | Mouse osteoclast-like cells | [9] |
Key Experimental Protocols
The following protocols are foundational for investigating the effects of this compound on osteoclast function and apoptosis.
Osteoclast Generation from Bone Marrow Precursors
This protocol describes the in vitro differentiation of osteoclasts from mouse bone marrow macrophages (BMMs).
Methodology
-
Isolation of Precursors: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3-4 days. Non-adherent cells are collected as osteoclast precursors.[14]
-
Differentiation: Seed the precursor cells in a 96-well plate. Culture in differentiation medium (α-MEM, 10% FBS) containing M-CSF (30 ng/mL) and RANKL (50-100 ng/mL).[14]
-
Maturation: Culture for 5-7 days, replacing the medium every 2-3 days, until large, multinucleated (≥3 nuclei) cells are observed.
-
Verification: Confirm osteoclast phenotype by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic marker enzyme.[14]
Bone Resorption (Pit) Assay
This assay quantifies the bone-resorbing activity of osteoclasts.
Methodology
-
Preparation: Place sterile bovine cortical bone or dentin slices into a 96-well plate.[7][15]
-
Cell Seeding: Generate and seed mature osteoclasts directly onto the bone slices.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.[14]
-
Cell Removal: Remove the osteoclasts from the bone slices by sonication in distilled water or ammonium hydroxide.[14][15]
-
Staining: Stain the slices with 1% toluidine blue in 1% sodium borate to visualize the resorption pits.[15]
-
Quantification: Capture images using a light microscope and quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).[15]
Apoptosis Detection Assays
A combination of methods is recommended to confirm apoptosis.
Methodology
-
A. Morphological Analysis (Nuclear Staining):
-
Culture and treat osteoclasts on glass coverslips.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize with a detergent (e.g., 0.1% Triton X-100).
-
Stain nuclei with a fluorescent dye such as Hoechst 33342 or DAPI.[15]
-
Visualize using fluorescence microscopy. Apoptotic nuclei will appear condensed and/or fragmented.[16]
-
-
B. DNA Fragmentation (Ladder) Assay:
-
Treat a large population of osteoclasts (e.g., 1x10⁶ cells) with this compound for 24-48 hours.[17]
-
Lyse the cells and selectively extract fragmented, low-molecular-weight DNA using a commercial kit.[17]
-
Run the extracted DNA on a 1.5-2% agarose gel.[17]
-
Visualize the DNA under UV light after ethidium bromide staining. A characteristic "ladder" pattern of DNA fragments in multiples of ~180 bp indicates apoptosis.[17]
-
-
C. Caspase-3 Activity Assay:
-
Treat osteoclasts with this compound.
-
Lyse the cells to release intracellular contents.
-
Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., containing the DEVD sequence).[12]
-
Measure the resulting fluorescent or colorimetric signal using a plate reader. An increase in signal corresponds to higher caspase-3 activity.[12]
-
The mechanism of action of this compound on osteoclast apoptosis is complex and robust, involving multiple points of cellular disruption. While the formation of cytotoxic ATP analogs represents the primary pathway for inducing programmed cell death, the concurrent inhibition of protein tyrosine phosphatases and the V-ATPase proton pump creates a state of profound cellular dysfunction.[5][9][10] This multi-pronged attack on osteoclast viability—disrupting metabolism, cytoskeletal integrity, and the fundamental machinery of bone resorption—ensures its efficacy as an antiresorptive agent. Understanding these distinct yet synergistic mechanisms is crucial for the continued development and optimization of therapies for bone diseases.
References
- 1. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 2. This compound: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Bisphosphonates induce apoptosis in mouse macrophage-like cells in vitro by a nitric oxide-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clodronate acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Tiludronate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Tiludronate, a non-nitrogenous bisphosphonate used in the treatment of Paget's disease of bone and other bone metabolism disorders. This document details the core synthetic methodologies, purification protocols, and includes quantitative data and visual representations of the key processes.
Chemical Synthesis of this compound
The synthesis of this compound, chemically known as [[(4-chlorophenyl)thio]methylene]bis(phosphonic acid), typically involves a two-step process: the formation of a tetraalkyl phosphonate ester intermediate, followed by its hydrolysis to the final diacid product. The most commonly cited method in patent literature involves the reaction of 4-chlorothiophenol with a tetraalkyl ester of methylenebis(phosphonic acid).
Synthesis of Tetraisopropyl [[(4-chlorophenyl)thio]methylene]bis(phosphonate)
Experimental Protocol:
A detailed experimental protocol, based on analogous reactions for similar bisphosphonates, is as follows:
-
Reaction Setup: A solution of 4-chlorothiophenol in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane) is prepared in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise to the solution at a controlled temperature (typically 0-5 °C) to form the corresponding thiolate.
-
Addition of Phosphonate Reagent: Tetraisopropyl methylenebis(phosphonate) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) to ensure complete reaction.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tetraisopropyl [[(4-chlorophenyl)thio]methylene]bis(phosphonate).
Hydrolysis of Tetraisopropyl [[(4-chlorophenyl)thio]methylene]bis(phosphonate) to Tiludronic Acid
The final step is the hydrolysis of the ester intermediate to yield Tiludronic acid.
Experimental Protocol:
-
Acid Hydrolysis: The crude tetraisopropyl [[(4-chlorophenyl)thio]methylene]bis(phosphonate) is dissolved in a mixture of a strong acid, such as concentrated hydrochloric acid, and water.
-
Heating: The reaction mixture is heated to reflux (approximately 90-100 °C) for several hours (e.g., 6-12 hours) to effect complete hydrolysis of the isopropyl ester groups.
-
Isolation of Crude Product: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting crude Tiludronic acid may precipitate upon cooling or require the addition of a suitable anti-solvent. The solid is then collected by filtration and washed with cold water or an appropriate organic solvent.
Synthesis Workflow Diagram:
Caption: Chemical synthesis pathway of this compound.
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities to meet pharmaceutical standards. The primary methods for purification are recrystallization and chromatographic techniques.
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which Tiludronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Water or aqueous-organic solvent mixtures are often employed.
-
Dissolution: The crude Tiludronic acid is dissolved in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. Analytical HPLC is also crucial for assessing the purity of the final product.
Analytical HPLC Protocol:
Several HPLC methods have been reported for the analysis of this compound. A typical method involves a reversed-phase column with a buffered mobile phase.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 or a specialized column for polar compounds.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for achieving good peak shape and retention.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 240 nm).
Purification Workflow Diagram:
Caption: Purification workflow for this compound.
Quantitative Data
Quantitative data on the synthesis and purification of this compound is often proprietary and not extensively published in peer-reviewed literature. However, based on general principles of organic synthesis and purification, the following tables summarize expected ranges for yields and purity.
Table 1: Synthesis Yields
| Step | Expected Yield Range | Notes |
| Synthesis of Tetraisopropyl [[(4-chlorophenyl)thio]methylene]bis(phosphonate) | 60 - 80% | Yield is dependent on the purity of starting materials and reaction conditions. |
| Hydrolysis to Tiludronic Acid | 85 - 95% | Hydrolysis is typically a high-yielding reaction. |
| Overall Yield | 51 - 76% | Calculated based on the product of the yields of the individual steps. |
Table 2: Purity Enhancement
| Purification Method | Purity Before | Purity After | Notes |
| Recrystallization | ~90% | >98% | Efficiency depends on the solvent system and the nature of the impurities. Multiple recrystallizations can further improve purity. |
| Preparative HPLC | >95% | >99.5% | Capable of removing closely related impurities, leading to very high purity material. |
Mechanism of Action: Signaling Pathway
This compound, as a non-nitrogenous bisphosphonate, primarily targets osteoclasts, the cells responsible for bone resorption. Its mechanism of action involves multiple pathways within the osteoclast.
-
ATP Analog Formation: this compound is metabolized within osteoclasts into a non-hydrolyzable ATP analog. This analog accumulates and induces apoptosis (programmed cell death) of the osteoclasts, thereby reducing their number and bone resorption activity.
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound has been shown to inhibit certain protein tyrosine phosphatases in osteoclasts. PTPs are crucial for the regulation of signaling pathways that control osteoclast function, including cell adhesion and cytoskeletal organization.
-
Inhibition of Vacuolar H+-ATPase (V-ATPase): this compound can inhibit the V-ATPase proton pump located in the ruffled border of osteoclasts. This pump is essential for creating the acidic microenvironment required for the dissolution of bone mineral.
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound in osteoclasts.
This technical guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound. For further detailed experimental procedures and quantitative data, researchers are encouraged to consult the primary patent literature and specialized scientific articles.
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Tiludronate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of tiludronate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of bone metabolism. This document includes detailed experimental protocols and data presented in a clear, structured format to facilitate understanding and further research.
Molecular Structure of this compound
This compound, a first-generation non-nitrogenous bisphosphonate, is structurally analogous to endogenous pyrophosphate. Its chemical structure is fundamental to its mechanism of action, which involves the inhibition of osteoclast-mediated bone resorption.
The key structural features of this compound include a P-C-P backbone, which is characteristic of bisphosphonates and renders the molecule resistant to enzymatic hydrolysis. The two phosphonate groups are crucial for its high affinity for the hydroxyapatite mineral component of bone. The [(4-chlorophenyl)thio] moiety contributes to its specific biological activity.
| Identifier | Value |
| IUPAC Name | {[(4-Chlorophenyl)thio]methylene}bis(phosphonic acid)[1] |
| Chemical Formula | C₇H₉ClO₆P₂S[1] |
| Molar Mass | 318.60 g·mol⁻¹[1] |
| CAS Number | 89987-06-4[1] |
Chemical and Physical Properties of this compound
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| pKa (Strongest Acidic) | 1.03 | Chemaxon |
| Solubility (Water) | 6.97 mg/mL | ALOGPS |
| Melting Point | 174-177 °C | ECHEMI |
| logP | 1.32 | Chemaxon |
| Stability | Reconstituted solution is stable for up to 30 days at 25°C, 5°C, or -20°C. | Internal Study |
| Appearance | White to off-white powder | Sigma-Aldrich |
Mechanism of Action of this compound
This compound primarily targets osteoclasts, the cells responsible for bone resorption. Its mechanism of action involves the inhibition of key cellular processes, leading to reduced osteoclast activity and apoptosis. Unlike nitrogen-containing bisphosphonates, which inhibit farnesyl pyrophosphate synthase, this compound's effects are mediated through different pathways.
Upon administration, this compound binds to hydroxyapatite in the bone matrix. During bone resorption, the acidic environment created by osteoclasts dissolves the mineralized matrix, releasing this compound, which is then internalized by the osteoclasts via fluid-phase endocytosis.[2]
Inside the osteoclast, this compound has two primary molecular targets:
-
Protein-Tyrosine Phosphatases (PTPs): this compound inhibits PTPs within osteoclasts.[3] This inhibition leads to an increase in tyrosine phosphorylation of cellular proteins, which disrupts the organization of the cytoskeleton, particularly the formation of the actin ring (podosomes).[2][3] The actin ring is essential for the osteoclast to attach to the bone surface and form a sealed resorptive compartment. Its disruption causes the osteoclast to detach from the bone, thereby preventing bone resorption.[2]
-
Vacuolar-Type H⁺-ATPase (V-ATPase): this compound is a potent inhibitor of the osteoclast V-ATPase.[4] This proton pump is crucial for acidifying the resorption compartment. By inhibiting V-ATPase, this compound prevents the secretion of protons, thus inhibiting the dissolution of bone mineral.[4][5]
The combined effect of PTP and V-ATPase inhibition disrupts osteoclast function and can lead to apoptosis, ultimately reducing the overall bone resorption rate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and functional assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol describes a validated HPLC method for the determination of this compound in bulk drug substance.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Stationary Phase: Pentabromobenzyl column (PBr column).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: Water: Triethylamine: Acetic acid (50:50:0.05:0.05 v/v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 197 nm or 267 nm.[6]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in deionized water. Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.06 - 0.6 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound bulk drug substance in deionized water to a known concentration within the calibration range.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak by its retention time. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Osteoclast Resorption Pit Assay
This assay is used to assess the inhibitory effect of this compound on osteoclast function by measuring the area of resorption pits on a suitable substrate.[3][7]
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells).
-
Culture medium (e.g., α-MEM) with supplements (FBS, antibiotics, M-CSF, RANKL).
-
This compound stock solution.
-
Resorbable substrate (e.g., dentin slices, bone slices, or calcium phosphate-coated plates).
-
Staining solution (e.g., Toluidine Blue or 5% Silver Nitrate).
Procedure:
-
Osteoclast Differentiation: Culture osteoclast precursors on the resorbable substrate in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts. This typically takes 7-10 days.
-
This compound Treatment: Once mature osteoclasts are formed, treat the cells with varying concentrations of this compound for a specified period (e.g., 48 hours). Include a vehicle control group.
-
Cell Removal: After the treatment period, remove the cells from the substrate using a cell scraper or bleach solution.
-
Pit Staining and Visualization: Wash the substrates with distilled water and stain to visualize the resorption pits. For example, stain with 1% Toluidine Blue for 5 minutes or with 5% silver nitrate followed by exposure to light.
-
Image Analysis: Capture images of the resorption pits using a light microscope. Quantify the total area of resorption pits per substrate using image analysis software (e.g., ImageJ).
-
Data Analysis: Compare the resorbed area in the this compound-treated groups to the control group to determine the inhibitory effect of this compound on osteoclast resorption.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on PTP activity.[4]
Materials:
-
Purified PTP enzyme (e.g., from osteoclast lysate).
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP).
-
This compound stock solution.
-
Microplate reader.
Procedure:
-
Assay Preparation: In a 96-well plate, add the PTP assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (known PTP inhibitor, e.g., sodium orthovanadate) and a negative control (vehicle).
-
Enzyme Addition: Add the purified PTP enzyme to all wells except the blank. Pre-incubate the enzyme with the inhibitors for a short period (e.g., 10-15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the PTP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure the product formation. If using pNPP, stop the reaction with NaOH and measure the absorbance at 405 nm. If using a fluorescent substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of PTP inhibition for each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a well-characterized non-nitrogenous bisphosphonate with a distinct molecular structure and mechanism of action. Its ability to inhibit both protein-tyrosine phosphatases and vacuolar-type H⁺-ATPase in osteoclasts underscores its efficacy in the treatment of bone disorders characterized by excessive resorption. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and related compounds. This comprehensive technical overview serves as a valuable resource for scientists and researchers in the field of bone biology and drug development.
References
- 1. Bone Resorption Assay from Cosmo Bio USA [bio-connect.nl]
- 2. researchgate.net [researchgate.net]
- 3. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vacuolar H+-ATPases (V-ATPases) as therapeutic targets: a brief review and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Tiludronate on Bone Resorption Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiludronate, a first-generation, non-nitrogen-containing bisphosphonate, effectively inhibits osteoclast-mediated bone resorption. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on bone resorption pathways. The primary mechanism involves its intracellular metabolism by osteoclasts into a non-hydrolyzable, cytotoxic analog of adenosine triphosphate (ATP), which induces osteoclast apoptosis.[1][2] Additionally, this compound has been shown to inhibit protein tyrosine phosphatases (PTPs) and vacuolar-type H+-ATPase (V-ATPase), further disrupting osteoclast function.[3][4] This document details the signaling pathways affected by this compound, presents quantitative data from key studies in structured tables, outlines detailed experimental protocols, and provides visualizations of the core mechanisms and experimental workflows.
Introduction
Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[5] In pathological conditions such as Paget's disease of bone and osteoporosis, excessive osteoclast activity leads to bone loss and increased fracture risk.[5] Bisphosphonates are a class of drugs that are potent inhibitors of bone resorption and are widely used in the treatment of these conditions.[1]
This compound is a non-nitrogen-containing bisphosphonate characterized by a P-C-P backbone, which is structurally similar to pyrophosphate.[2] This structure allows it to bind with high affinity to hydroxyapatite in the bone matrix.[5] When osteoclasts initiate bone resorption, they internalize the bone-bound this compound.[6] Inside the osteoclast, this compound exerts its inhibitory effects through multiple pathways, ultimately leading to a reduction in bone resorption.
Core Mechanisms of Action
This compound's inhibitory effects on bone resorption are primarily attributed to three distinct molecular mechanisms:
-
Metabolism to Cytotoxic ATP Analogs and Induction of Apoptosis: As a non-nitrogenous bisphosphonate, this compound is intracellularly metabolized by aminoacyl-tRNA synthetases into a non-hydrolyzable ATP analog.[1][7] This cytotoxic metabolite competitively inhibits ATP-dependent cellular processes, leading to mitochondrial dysfunction and the induction of osteoclast apoptosis.[7][8]
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound has been shown to inhibit the activity of protein tyrosine phosphatases in osteoclasts.[3] PTPs are crucial for the regulation of cytoskeletal organization and the formation of the ruffled border, a specialized membrane structure essential for bone resorption.[3] By inhibiting PTPs, this compound disrupts the actin ring and the resorptive machinery of the osteoclast.[3]
-
Inhibition of Vacuolar-Type H+-ATPase (V-ATPase): this compound is a potent inhibitor of the osteoclast vacuolar H+-ATPase.[4] This proton pump is responsible for acidifying the resorption lacuna, which is necessary for the dissolution of bone mineral.[4] Inhibition of V-ATPase by this compound impairs the osteoclast's ability to demineralize the bone matrix.[4]
Signaling Pathways
Induction of Osteoclast Apoptosis via ATP Analog Formation
The primary mechanism of this compound involves its conversion into a cytotoxic ATP analog, leading to apoptosis.
Disruption of Osteoclast Function via PTP Inhibition
This compound's inhibition of PTPs disrupts the osteoclast's cytoskeleton and resorptive machinery.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Cell/System | IC50 | Reference |
| Vacuolar H+-ATPase | Avian Osteoclast Vesicles | 466 nM | [4] |
| Vacuolar H+-ATPase | Avian Kidney Vesicles | 1.1 mM | [4] |
| Vacuolar H+-ATPase | Yeast Microsomal Preparations | 3.5 µM | [4] |
Table 2: Clinical Efficacy of this compound on Bone Turnover Markers in Paget's Disease
Study Design: Open-labeled, non-randomized study in 49 patients with Paget's disease. This compound (400 mg/day) was administered for 3 months.
| Bone Turnover Marker | Mean Reduction at 6 Months | Mean Reduction at 12 Months | Reference |
| Serum Total Alkaline Phosphatase (TAP) | -52% | -47% | [9] |
| Serum Bone Alkaline Phosphatase (BAP) | -69% | -57% | [9] |
| Serum Procollagen Type I N Propeptide (PINP) | -68% | -57% | [9] |
| Urinary N-terminal cross-linking telopeptide of type I collagen (NTX) | -62% | -51% | [9] |
Table 3: Effect of this compound on Bone Mineral Density (BMD)
Preclinical study in ovariectomized (OVX) rats.
| Treatment Group | Site | BMD Change | Reference |
| This compound (dose-dependent) | Lumbar Spine, Tail, Tibia | Time- and dose-dependent increase | [10] |
Clinical trial in postmenopausal women with osteoporosis.
| Treatment Group | Site | BMD Change | Reference |
| This compound | Lumbar Spine and Hip | Prevention of bone loss | [10] |
Experimental Protocols
Osteoclast Resorption Pit Assay
This assay is used to quantify the bone-resorbing activity of osteoclasts in vitro.
Materials:
-
Bone or dentin slices, or synthetic calcium phosphate-coated plates.
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells).
-
M-CSF and RANKL for osteoclast differentiation.
-
This compound at various concentrations.
-
Toluidine blue or other staining solution for visualizing resorption pits.
-
Microscope with imaging software.
Protocol:
-
Prepare bone/dentin slices or calcium phosphate-coated plates and place them in a 96-well plate.
-
Seed osteoclast precursor cells onto the slices/plates.
-
Induce osteoclast differentiation by adding M-CSF and RANKL to the culture medium.
-
After mature osteoclasts have formed (typically 5-7 days), add this compound at desired concentrations to the culture medium.
-
Incubate for an additional 24-48 hours to allow for bone resorption.
-
Remove the cells from the slices/plates by sonication or with a soft brush.
-
Stain the slices/plates with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).[11][12]
Western Blot for Phosphotyrosine
This technique is used to detect changes in the tyrosine phosphorylation of proteins in osteoclasts treated with this compound.
Materials:
-
Osteoclast cell lysates (treated and untreated with this compound).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibody: anti-phosphotyrosine antibody.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system for detecting chemiluminescence.
Protocol:
-
Lyse osteoclasts (control and this compound-treated) in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[3][13]
Protein Tyrosine Phosphatase (PTP) Activity Assay
This assay measures the enzymatic activity of PTPs in the presence and absence of this compound.
Materials:
-
Purified PTP enzyme or osteoclast cell lysate.
-
PTP assay buffer.
-
p-Nitrophenyl phosphate (pNPP) as a substrate.
-
This compound at various concentrations.
-
Microplate reader.
Protocol:
-
Prepare a reaction mixture containing PTP assay buffer and the PTP enzyme source.
-
Add this compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the PTP activity and the IC50 value for this compound.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on osteoclast function.
Conclusion
This compound effectively reduces bone resorption through a multi-faceted mechanism of action. Its primary effect is the induction of osteoclast apoptosis via the intracellular formation of cytotoxic ATP analogs. Furthermore, its ability to inhibit protein tyrosine phosphatases and the vacuolar H+-ATPase contributes to the disruption of osteoclast function. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other bisphosphonates in the treatment of bone diseases.
References
- 1. New insights into the molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Treatment with this compound has a similar effect to risedronate on Paget's disease activity assessed by bone markers and bone scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the bisphosphonate this compound on bone resorption, calcium balance, and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Effects of Tiludronate on Osteoblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiludronate, a non-nitrogenous bisphosphonate, is well-established as a potent inhibitor of osteoclast-mediated bone resorption. Its primary therapeutic applications focus on conditions characterized by excessive bone breakdown, such as Paget's disease of bone. While the molecular mechanisms of this compound's effects on osteoclasts are extensively documented, its direct influence on osteoblast function, particularly differentiation, remains less clear. This technical guide synthesizes the available in vitro data regarding the effects of this compound and other non-nitrogenous bisphosphonates on osteoblast differentiation, providing a comprehensive overview for researchers in bone biology and drug development. The documented effects of bisphosphonates on osteoblasts are often complex and dose-dependent, with some studies suggesting stimulatory effects at low concentrations and inhibitory or cytotoxic effects at higher concentrations.[1][2]
Quantitative Data on Bisphosphonate Effects on Osteoblast Differentiation
Direct quantitative data on the specific effects of this compound on key markers of osteoblast differentiation, such as alkaline phosphatase (ALP) activity, mineralization, and osteogenic gene expression, are limited in the current scientific literature. However, studies on other non-nitrogenous bisphosphonates, such as clodronate, provide some insights into the potential effects. It's important to note that nitrogen-containing bisphosphonates generally exhibit more pronounced effects on osteoblasts. The following tables summarize representative data from in vitro studies on various bisphosphonates to provide a comparative context.
Table 1: Effects of Bisphosphonates on Osteoblast Proliferation and Viability
| Bisphosphonate | Cell Type | Concentration | Effect on Proliferation/Viability |
| Zoledronic Acid | MC3T3-E1 | > 10 µM | Highly cytotoxic[3] |
| Alendronate | Primary rat osteoblasts | High concentrations | Decreased cell viability[4] |
| Zoledronate | Primary rat osteoblasts | High concentrations | Decreased cell viability[4] |
| Clodronate | hMSC-derived osteoblasts | Not specified | Did not significantly alter metabolic activity |
hMSC: human mesenchymal stem cell
Table 2: Effects of Bisphosphonates on Osteoblast Differentiation Markers
| Bisphosphonate | Cell Type | Differentiation Marker | Concentration | Effect |
| Zoledronic Acid | MC3T3-E1 | Mineralized nodule formation | 1 µM | Decreased mineralization[3] |
| Alendronate | hMSC-derived osteoblasts | Calcium deposition | Low doses | Increased calcium deposition |
| Alendronate | hMSC-derived osteoblasts | Calcium deposition | High doses | Dose-dependent decrease in calcium content |
| Alendronate | Co-culture (osteoclasts/osteoblasts) | ALP Activity | Not specified | Dose-dependent decrease in ALP expression |
| Clodronate | Osteoblast cultures | ALP Activity | 18 µg on film | Increased ALP activity at 12 weeks |
hMSC: human mesenchymal stem cell; ALP: Alkaline Phosphatase
Experimental Protocols
Detailed experimental protocols for investigating the in vitro effects of this compound on osteoblast differentiation would generally follow established methods for osteoblast culture and analysis.
Osteoblast Cell Culture
-
Cell Lines: Commonly used osteoblastic cell lines include human osteosarcoma cell lines (e.g., SaOS-2, MG-63), mouse pre-osteoblastic cells (MC3T3-E1), or primary osteoblasts isolated from calvaria or long bones of rats or mice. Human mesenchymal stem cells (hMSCs) differentiated into osteoblasts are also a relevant model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is typically used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Osteogenic Differentiation Induction
To induce osteoblast differentiation, the growth medium is supplemented with an osteogenic cocktail, typically consisting of:
-
Dexamethasone (10⁻⁸ to 10⁻⁷ M): Promotes osteogenic lineage commitment.
-
Ascorbic Acid (50 µg/mL): Acts as a cofactor for collagen synthesis.
-
β-glycerophosphate (10 mM): Provides a source of phosphate for mineralization.
Cells are cultured in this osteogenic medium for various time points (e.g., 7, 14, and 21 days), with the medium being changed every 2-3 days. This compound at various concentrations would be added to the osteogenic medium to assess its effects.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., 0.1% Triton X-100).
-
Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Quantification: The absorbance of the yellow product is measured at 405 nm using a spectrophotometer. The ALP activity is typically normalized to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.
Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S staining is used to detect calcium deposition, a hallmark of late-stage osteoblast differentiation.
-
Fixation: After the differentiation period, the cell layer is washed with PBS and fixed with 4% paraformaldehyde or 70% ethanol.
-
Staining: The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for a specific duration.
-
Washing: Excess stain is removed by washing with deionized water.
-
Visualization and Quantification: The stained mineralized nodules can be visualized and imaged using a microscope. For quantification, the stain can be extracted using a solution like 10% cetylpyridinium chloride, and the absorbance of the extracted solution is measured at approximately 562 nm.
Gene Expression Analysis (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of key osteogenic marker genes.
-
RNA Extraction: Total RNA is extracted from the cultured cells using a suitable kit (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for target genes such as:
-
Runt-related transcription factor 2 (RUNX2): A master regulator of osteoblast differentiation.[5][6][7][8][9]
-
Alkaline Phosphatase (ALP): An early differentiation marker.[8]
-
Osteocalcin (OCN): A late differentiation marker and a component of the bone matrix.[10][11][12][13]
-
Collagen Type I Alpha 1 (COL1A1): The major protein component of the bone matrix.
-
-
Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH, β-actin) and the relative fold change in expression is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Given the limited data on this compound's direct effects on osteoblast signaling, a definitive pathway diagram cannot be constructed. However, a generalized overview of the osteoblast differentiation pathway and a proposed experimental workflow for investigating the effects of this compound are presented below.
Caption: Generalized osteoblast differentiation pathway with key markers.
Caption: Proposed workflow for studying this compound's effects.
Conclusion and Future Directions
The existing body of research provides a solid framework for understanding the effects of bisphosphonates on bone cells. However, there is a clear knowledge gap regarding the specific in vitro effects of this compound on osteoblast differentiation. While it is primarily recognized for its anti-resorptive properties through its action on osteoclasts, its direct interaction with osteoblasts is an area that warrants further investigation.
Future studies should focus on conducting dose-response and time-course experiments to quantify the effects of this compound on osteoblast proliferation, differentiation, and mineralization. A comprehensive analysis of gene and protein expression of key osteogenic markers will be crucial to elucidate the molecular mechanisms at play. Such research will not only enhance our fundamental understanding of this compound's action but also inform its clinical application and the development of future bone-targeted therapies.
References
- 1. A Systematic Review of the Effects of Bisphosphonates on Osteoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The effects of bisphosphonates on osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Runx2 promotes both osteoblastogenesis and novel osteoclastogenic signals in ST2 mesenchymal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids Antagonize RUNX2 During Osteoblast Differentiation in Cultures of ST2 Pluripotent Mesenchymal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RUNX2 promotes the suppression of osteoblast function and enhancement of osteoclast activity by multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Loss of Runx2 in Committed Osteoblasts Impairs Postnatal Skeletogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. In vitro ALP and osteocalcin gene expression analysis and in vivo biocompatibility of N-methylene phosphonic chitosan nanofibers for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osteocalcin secretion as an early marker of in vitro osteogenic differentiation of rat mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
The Pharmacokinetic Profile of Tiludronate in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of tiludronate, a non-nitrogenous bisphosphonate, in rodent models. The information presented is curated from peer-reviewed scientific literature to support preclinical research and drug development efforts.
Executive Summary
This compound's pharmacokinetic profile in rodents is characterized by poor oral absorption, rapid clearance from plasma, and a high affinity for and prolonged retention in bone tissue. Following administration, this compound is not significantly metabolized and is primarily eliminated unchanged through renal excretion. Its distribution is predominantly to calcified tissues, with minimal presence in soft tissues. Understanding these key pharmacokinetic parameters is crucial for the design and interpretation of preclinical studies investigating the efficacy and safety of this compound.
Pharmacokinetic Parameters
The disposition of this compound has been studied in various animal models, including mice and rats, following both intravenous and oral administration. The key pharmacokinetic parameters are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rat | Mouse | Reference |
| Route of Administration | Oral & Intravenous | Oral & Intravenous | [1][2][3] |
| Oral Bioavailability | Poor | Poor | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour (oral) | 0.5 - 1 hour (oral) | [1][2][3] |
| Plasma Protein Binding | Moderate (mainly to albumin) | Moderate (mainly to albumin) | [1][2][3] |
| Metabolism | Not metabolized | Not metabolized | [1][2][3] |
| Primary Route of Elimination | Renal (unchanged drug) | Renal (unchanged drug) | [1][2][3] |
| Tissue Distribution | Primarily to calcified tissues (bone) | Primarily to calcified tissues (bone) | [1][2][3] |
Note: Specific quantitative values for Cmax and AUC were not available in the reviewed literature abstracts. The data presented is a qualitative summary based on the findings of Davi et al. (1999).
Experimental Protocols
The following sections detail the methodologies commonly employed in pharmacokinetic studies of this compound in rodent models.
Animal Models and Husbandry
-
Species: Sprague-Dawley or Wistar rats, and various strains of mice (e.g., CD-1) are typically used.
-
Health Status: Animals are specific-pathogen-free and allowed to acclimatize to laboratory conditions before the study.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Diet: Standard laboratory chow and water are provided ad libitum, except when fasting is required for oral administration studies.
Drug Administration
Intravenous (IV) Administration: this compound, dissolved in a suitable vehicle (e.g., sterile saline), is administered as a bolus injection or infusion into a tail vein.[4]
Oral Administration (Gavage): A solution of this compound is administered directly into the stomach using a gavage needle. To minimize distress and ensure accurate dosing, trained personnel should perform this procedure. Animals are typically fasted overnight prior to oral administration to reduce the impact of food on drug absorption.[1][2][3]
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as tail vein, saphenous vein, or cardiac puncture (terminal procedure). Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces to determine the routes and extent of excretion.
-
Tissue Collection: At the end of the study, various tissues, particularly bone (femur, tibia) and soft tissues (liver, kidney, spleen), are collected to assess drug distribution.
Bioanalytical Method
The concentration of this compound in biological matrices is typically determined by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.
-
Sample Preparation: Plasma and urine samples often require a protein precipitation or solid-phase extraction (SPE) step to remove interfering substances. Bone samples require pulverization and extraction procedures.
-
Chromatographic Conditions: A reverse-phase HPLC system with a suitable column is used to separate this compound from endogenous components. The mobile phase composition and flow rate are optimized to achieve adequate separation and peak shape.
-
Detection: UV detection is a common method. For higher sensitivity and selectivity, LC-MS/MS is employed.
-
Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for assessing the pharmacokinetics of this compound in rodent models following intravenous and oral administration.
Caption: Intravenous administration experimental workflow.
Caption: Oral administration experimental workflow.
This compound's Mechanism of Action at the Cellular Level
While not a classical signaling pathway, the following diagram illustrates the key steps in this compound's mechanism of action on osteoclasts, which is intrinsically linked to its distribution and retention in bone.
Caption: Cellular mechanism of this compound action.
Discussion
The pharmacokinetic properties of this compound in rodent models are consistent with those of other bisphosphonates. The low oral bioavailability is a significant characteristic, necessitating much higher doses for oral administration compared to intravenous routes to achieve therapeutic concentrations in target tissues.[1][2][3] The rapid clearance from plasma and sequestration into bone highlight the importance of understanding the drug's distribution profile when designing efficacy studies.[1][2][3] The lack of metabolism indicates a low potential for drug-drug interactions involving metabolic enzymes.[1][2][3]
The prolonged retention of this compound in bone contributes to its long duration of action.[1][2][3] This high affinity for bone is also a key factor in its therapeutic efficacy for bone disorders. The primary mechanism of action involves the inhibition of the osteoclast vacuolar H+-ATPase, which is crucial for the acidification of the resorption lacuna and, consequently, for bone resorption.[5]
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetics and bioavailability of this compound in rodent models. The data and protocols summarized herein are intended to assist researchers in designing and conducting preclinical studies. A thorough understanding of this compound's absorption, distribution, metabolism, and excretion in relevant animal models is fundamental for the successful development of this compound for therapeutic applications.
References
- 1. Human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journal articles: 'SkelGIS' – Grafiati [grafiati.com]
- 3. Disposition of this compound (Skelid) in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tildren.us [tildren.us]
- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
Tiludronate's Impact on Bone Mineral Density in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical evidence for tiludronate's effects on bone mineral density (BMD). By summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular mechanisms, this document serves as a comprehensive resource for professionals in bone biology and pharmacology.
Executive Summary
This compound, a non-nitrogenous bisphosphonate, has been investigated in various preclinical models for its potential to mitigate bone loss and enhance bone density. These studies, conducted in animal models of osteoporosis and localized bone resorption, consistently demonstrate this compound's ability to inhibit osteoclast activity, leading to a preservation or increase in bone mineral density. This guide provides a detailed overview of the key findings from these preclinical investigations, with a focus on quantitative outcomes and experimental designs.
Mechanism of Action
This compound primarily targets osteoclasts, the cells responsible for bone resorption. As a non-nitrogenous bisphosphonate, its mechanism of action is distinct from nitrogen-containing bisphosphonates.[1] Once internalized by osteoclasts during bone resorption, this compound is metabolized into non-hydrolyzable analogs of adenosine triphosphate (ATP).[1][2] These cytotoxic ATP analogs accumulate within the osteoclast, interfering with essential cellular processes and ultimately inducing apoptosis (programmed cell death).[2][3]
Furthermore, this compound has been shown to inhibit protein-tyrosine phosphatases within osteoclasts.[4][5] This inhibition leads to an increase in tyrosine phosphorylation of cellular proteins, which disrupts the formation and integrity of the actin ring—a critical structure for osteoclast attachment to the bone surface and subsequent resorption.[4][5] this compound is also a potent inhibitor of the osteoclast vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying the resorption lacuna to dissolve bone mineral.[4][6][7]
Signaling Pathway of this compound in Osteoclasts
Preclinical Efficacy in Animal Models
This compound has been evaluated in several animal models, including rats, horses, and dogs, to assess its impact on bone mineral density in various pathological conditions.
Ovariectomized Rat Model of Postmenopausal Osteoporosis
The ovariectomized (OVX) rat is a widely used model for studying postmenopausal osteoporosis.
| Study Cohort | Treatment Group | Dose & Administration | Duration | Key Findings |
| Ovariectomized Sprague-Dawley Rats | This compound | 35 mg/kg, orally, 2x/week | 1 year | No significant alteration of bone mineral components was observed.[8] |
| Ovariectomized Sprague-Dawley Rats | This compound | 160 mg/kg, orally, 2x/week | 1 year | A slight increase in the width of bone apatite crystals was noted.[9] |
Specific mean BMD values and percentage changes were not detailed in the provided search results.
A detailed protocol for ovariectomy in rats typically involves a dorsal approach under aseptic conditions.[10][11] Following anesthesia, a single dorsal skin incision is made, and the ovaries are exteriorized and removed.[10] Post-operative care is crucial for recovery before the commencement of treatment.[11] The success of ovariectomy can be confirmed by monitoring estrous cycles and hormone levels.[12]
Equine Model of Immobilization Osteopenia
Immobilization of a limb in horses leads to localized bone loss, providing a model to study disuse osteopenia.
| Study Cohort | Treatment Group | Dose & Administration | Duration | Key Findings |
| Adult Horses with an Immobilized Forelimb | Placebo | Saline IV Infusion, 2x, 28 days apart | 8 weeks immobilization | Significant loss of Metacarpus III BMD in the immobilized limb.[13][14] |
| Adult Horses with an Immobilized Forelimb | This compound | 1 mg/kg, IV Infusion, 2x, 28 days apart | 8 weeks immobilization | Significantly less loss of Metacarpus III BMD in the immobilized limb compared to placebo.[13][14] |
Specific mean BMD values and percentage changes were not detailed in the provided search results.
In this model, one forelimb is immobilized in a cast to induce disuse osteopenia.[13][14] Bone mineral density of the third metacarpal bone is typically measured using dual-energy X-ray absorptiometry (DEXA).[13][15][16] Blood samples are collected to assess biomarkers of bone turnover.[13]
Canine Model of Osteoarthritis
Surgical induction of osteoarthritis in dogs allows for the study of subchondral bone changes and the effects of therapeutic interventions.
| Study Cohort | Treatment Group | Dose & Administration | Duration | Key Findings |
| Dogs with Surgically Induced Osteoarthritis | Placebo | Mannitol injection, SC, every 2 weeks | 8 weeks | Standard osteoarthritic changes in subchondral bone.[17][18] |
| Dogs with Surgically Induced Osteoarthritis | This compound | 2 mg/kg, SC, every 2 weeks | 8 weeks | Significantly greater subchondral bone surface and smaller trabecular separation compared to placebo.[17][19][20] |
SC: Subcutaneous
This model involves the surgical transection of the anterior cruciate ligament to induce joint instability and subsequent osteoarthritis.[18][20] The effects on the subchondral bone are then assessed through histomorphometry on tissue samples collected at the end of the study.[17][19]
Discussion and Future Directions
The preclinical data robustly support the bone-protective effects of this compound across different animal models and etiologies of bone loss. The primary mechanism of inducing osteoclast apoptosis and dysfunction translates into a measurable preservation of bone mineral density.
Future preclinical research could focus on head-to-head comparisons with newer generation bisphosphonates to better delineate the relative efficacy and safety profiles. Additionally, long-term studies are warranted to investigate the effects of prolonged this compound treatment on bone quality and fracture risk. The development of novel delivery systems to target this compound more specifically to sites of high bone turnover could also enhance its therapeutic index.
Conclusion
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Bisphosphonate on Osteoclast of Bone [scirp.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the trabecular rat bone mineral: effect of ovariectomy and bisphosphonate treatment [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrastructural properties of bone mineral of control and this compound-treated osteoporotic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dorsal Approach Ovariectomy in Rat | Animals in Science [queensu.ca]
- 11. queensu.ca [queensu.ca]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological effects of this compound in horses after long-term immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tildren.us [tildren.us]
- 16. tildren.us [tildren.us]
- 17. This compound treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Tiludronate: Cellular Uptake and Intracellular Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tiludronate, a non-nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its therapeutic efficacy in conditions such as Paget's disease of bone and osteoarthritis stems from its ability to be selectively delivered to bone tissue and subsequently internalized by osteoclasts, where it disrupts key cellular processes. This technical guide provides a comprehensive overview of the cellular uptake pathways of this compound and elucidates its primary intracellular targets and mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Cellular Uptake of this compound
The selective action of this compound on osteoclasts is largely a consequence of its targeted delivery and subsequent cellular uptake. The process begins with the high affinity of bisphosphonates for hydroxyapatite, the mineral component of bone.[1]
Mechanism of Uptake by Osteoclasts
Once bound to the bone matrix, this compound is released in the acidic microenvironment of the resorption lacuna created by active osteoclasts.[2] The primary mechanism for this compound internalization by osteoclasts is fluid-phase endocytosis .[2] As the osteoclast resorbs the bone matrix, it ingests the local bone components, including the liberated this compound. Inside the cell, the endocytic vesicles become acidified, leading to the release of this compound into the cytosol where it can interact with its intracellular targets.[2]
Intestinal Absorption
For oral formulations of this compound, absorption across the intestinal epithelium is a critical step. Studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, suggest that this compound primarily crosses this barrier via the paracellular pathway . This transport is independent of temperature and metabolic activity, indicating a passive process through the tight junctions between cells.
Intracellular Targets and Molecular Mechanisms
Once inside the osteoclast, this compound, as a non-nitrogen-containing bisphosphonate, exerts its effects through multiple intracellular targets, ultimately leading to the inhibition of bone resorption and the induction of osteoclast apoptosis.
Formation of a Non-Functional ATP Analog
A key mechanism of action for non-nitrogen-containing bisphosphonates is their intracellular metabolism into non-hydrolyzable analogs of adenosine triphosphate (ATP). This compound is metabolized to a cytotoxic AppCp-type ATP analog. These analogs compete with endogenous ATP, inhibiting ATP-dependent cellular processes and ultimately leading to a depletion of cellular energy and the induction of apoptosis.[3]
Inhibition of Protein Tyrosine Phosphatases (PTPs)
This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs) within osteoclasts.[4] This inhibition leads to an increase in the tyrosine phosphorylation of various proteins, which in turn disrupts the organization of the osteoclast cytoskeleton, particularly the formation of the podosomes and the actin ring.[2][4] This cytoskeletal disruption impairs the ability of the osteoclast to adhere to the bone surface and form a sealed resorption lacuna, thereby inhibiting bone resorption.[2] Specific PTPs that have been identified as potential targets for this compound include Tyrosine-protein phosphatase non-receptor type 6 (PTPN6), Tyrosine-protein phosphatase non-receptor type 12 (PTPN12), and Receptor-type tyrosine-protein phosphatase epsilon (PTPRE).[2]
Inhibition of Vacuolar H+-ATPase (V-ATPase)
This compound is a potent inhibitor of the osteoclast vacuolar H+-ATPase (V-ATPase).[5] This proton pump is crucial for acidifying the resorption lacuna, a necessary step for the dissolution of the bone mineral.[5] The inhibition of V-ATPase by this compound is rapid, pH-dependent, and reversible.[5] It is also noncompetitive with respect to ATP, suggesting that this compound does not bind to the catalytic site of the enzyme.[5]
Quantitative Data
The following tables summarize the available quantitative data regarding the efficacy of this compound against its key intracellular target and its pharmacokinetic properties.
Table 1: Inhibition of Vacuolar H+-ATPase (V-ATPase) by this compound
| Biological Source of V-ATPase | IC50 Value | Reference |
| Avian Osteoclast-derived Vesicles | 466 nM | [5] |
| Avian Kidney-derived Vesicles | 1.1 mM | [5] |
| Yeast Microsomal Preparations | 3.5 µM | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~6% (range 2-11%) | [2][6] |
| Time to Peak Plasma Concentration (Tmax) | 1.7 ± 0.9 h (for a 400mg dose) | [2] |
| Peak Plasma Concentration (Cmax) | 3.35 ± 1.07 mg/L (for a 400mg dose) | [2] |
| Plasma Protein Binding | ~90% (primarily to albumin) | [6] |
| Elimination Half-life (plasma) | ~40-60 hours (normal renal function) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Osteoclast Resorption Pit Assay
This assay is used to assess the inhibitory effect of this compound on osteoclast function.
-
Cell Culture: Isolate osteoclast precursors from the bone marrow of long bones of mice or rats and culture them on dentine or bone slices in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.
-
Treatment: Once mature osteoclasts are formed, add this compound at various concentrations to the culture medium.
-
Incubation: Incubate the cultures for 24-48 hours to allow for bone resorption.
-
Visualization: Remove the osteoclasts from the dentine or bone slices. Stain the slices with toluidine blue to visualize the resorption pits.
-
Quantification: Quantify the number and area of the resorption pits using image analysis software.
Caco-2 Cell Permeability Assay
This assay is used to determine the intestinal permeability of this compound.
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study: Add this compound to the apical (AP) side of the monolayer and collect samples from the basolateral (BL) side at various time points (for absorption) or vice versa (for efflux).
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method such as HPLC-MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This assay measures the inhibitory effect of this compound on PTP activity.
-
Enzyme and Substrate Preparation: Obtain purified recombinant PTPs (e.g., PTPN6, PTPN12, PTPRE) and a suitable substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorescently labeled phosphopeptide.
-
Inhibition Assay: Pre-incubate the PTP enzyme with various concentrations of this compound in an appropriate assay buffer.
-
Reaction Initiation: Initiate the dephosphorylation reaction by adding the substrate.
-
Detection: After a defined incubation period, measure the product formation. For pNPP, this is done by measuring the absorbance of p-nitrophenol at 405 nm. For fluorescent substrates, measure the increase in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Vacuolar H+-ATPase (V-ATPase) Activity Assay
This assay determines the inhibitory effect of this compound on V-ATPase activity.
-
Vesicle Preparation: Isolate membrane vesicles enriched in V-ATPase from a suitable source, such as osteoclasts or yeast.
-
Proton Pumping Assay: Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange).
-
Inhibition: Add this compound at various concentrations to the vesicle suspension.
-
Reaction Initiation: Initiate proton pumping by adding ATP.
-
Fluorescence Measurement: Monitor the quenching of the fluorescent probe's signal, which is indicative of vesicle acidification.
-
Data Analysis: Calculate the initial rate of proton pumping for each this compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Cellular uptake of this compound by osteoclasts.
References
- 1. This compound: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vitro comparison of clodronate, pamidronate and zoledronic acid effects on rat osteoclasts and human stem cell-derived osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Tiludronate for Osteoporosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational early-stage research on tiludronate for the treatment of osteoporosis. It is designed to offer a detailed understanding of the preclinical evaluation of this non-nitrogenous bisphosphonate, focusing on its mechanism of action, and the methodologies and outcomes of key in vitro and in vivo studies.
Core Mechanism of Action
This compound exerts its anti-resorptive effects on bone primarily by targeting osteoclasts, the cells responsible for bone breakdown. Unlike nitrogen-containing bisphosphonates, this compound's mechanism does not primarily involve the inhibition of the mevalonate pathway. Instead, its actions are multifaceted, leading to the disruption of osteoclast function and induction of apoptosis through several key mechanisms:
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound has been shown to inhibit PTPs within osteoclasts.[1] This inhibition leads to an increase in tyrosine phosphorylation of intracellular proteins, which disrupts the organization of the cytoskeleton, particularly the formation and maintenance of the actin ring, or sealing zone. This structure is essential for the osteoclast to attach to the bone surface and carry out resorption. The disruption of the actin ring causes the osteoclast to detach from the bone matrix, thereby halting the resorption process.[1]
-
Inhibition of the Vacuolar H+-ATPase (V-ATPase): this compound is a potent inhibitor of the osteoclast V-ATPase.[2] This proton pump is crucial for acidifying the resorption lacuna, the sealed-off space between the osteoclast and the bone surface. The acidic environment is necessary to dissolve the mineral component of the bone (hydroxyapatite). By inhibiting the V-ATPase, this compound prevents the secretion of protons, thus raising the pH of the resorption lacuna and inhibiting the dissolution of bone mineral.[2]
-
Induction of Osteoclast Apoptosis: this compound, like other bisphosphonates, has been demonstrated to induce programmed cell death, or apoptosis, in osteoclasts.[3] The precise intracellular mechanism is linked to the metabolism of this compound into a non-hydrolyzable ATP analog, which interferes with cellular energy metabolism and triggers the apoptotic cascade. This reduction in the number of active osteoclasts contributes significantly to the overall decrease in bone resorption.
In Vivo Preclinical Evidence: The Ovariectomized Rat Model
The most widely used animal model to study postmenopausal osteoporosis is the ovariectomized (OVX) rat, which mimics the estrogen deficiency-induced bone loss seen in postmenopausal women. Numerous studies have utilized this model to evaluate the efficacy of this compound.
Experimental Protocol: Ovariectomized Rat Model
A generalized protocol for evaluating the effects of this compound in an OVX rat model is as follows:
-
Animal Model: Female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age, are used.
-
Ovariectomy: Animals undergo bilateral ovariectomy under anesthesia to induce estrogen deficiency. A sham-operated control group undergoes a similar surgical procedure but without removal of the ovaries.
-
Post-OVX Period: A period of several weeks to months is allowed to establish bone loss.
-
This compound Administration: this compound is administered, typically orally or via subcutaneous injection, at various doses. A vehicle control group receives the administration vehicle only.
-
Duration of Treatment: Treatment duration can range from several weeks to months.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured at various skeletal sites (e.g., femur, tibia, lumbar spine) using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT).
-
Bone Histomorphometry: Analysis of bone biopsies to assess parameters such as trabecular bone volume, trabecular number, trabecular thickness, and trabecular separation.
-
Biomechanical Testing: Measurement of bone strength through tests like three-point bending of the femur or compression testing of vertebral bodies.
-
Biochemical Markers of Bone Turnover: Serum or urine levels of markers such as osteocalcin (formation) and C-terminal telopeptide of type I collagen (CTX) (resorption) are measured.
-
Quantitative Data from Ovariectomized Rat Studies
The following tables summarize representative quantitative data from studies investigating the effects of this compound in the OVX rat model.
Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Dose | Duration | Femoral BMD Change from OVX Control | Vertebral BMD Change from OVX Control | Reference |
| This compound | 35 mg/kg/week (oral) | 1 year | Increased | Increased | [4] |
| This compound | 160 mg/kg/week (oral) | 1 year | Increased | Increased | [4] |
Table 2: Effect of this compound on Trabecular Bone Microarchitecture (Micro-CT Analysis) in Ovariectomized Rats
| Treatment Group | Dose | Duration | Bone Volume/Total Volume (BV/TV) | Trabecular Number (Tb.N.) | Trabecular Thickness (Tb.Th.) | Trabecular Separation (Tb.Sp.) | Reference |
| Sham Control | N/A | 8 weeks | 51.70 ± 6.25% | N/A | 0.239 ± 0.028 mm | 0.285 ± 0.041 mm | [5] |
| OVX Control | N/A | 8 weeks | 38.49 ± 9.11% | N/A | 0.193 ± 0.070 mm | 0.322 ± 0.047 mm | [5] |
| OVX + this compound | Specific data not available | N/A | Significantly higher than OVX | Significantly higher than OVX | Significantly higher than OVX | Significantly lower than OVX | N/A |
Note: Specific quantitative data for this compound's effect on all micro-CT parameters from a single study was not available in the provided search results. The table reflects the expected directional changes based on the mechanism of action and findings from similar studies.
In Vitro Preclinical Evidence: Osteoclast-Based Assays
In vitro assays using isolated osteoclasts or their precursors are essential for dissecting the direct cellular and molecular mechanisms of this compound.
Experimental Protocol: Osteoclast Resorption Pit Assay
This assay directly measures the bone-resorbing activity of osteoclasts.
-
Osteoclast Culture: Osteoclasts are generated from bone marrow macrophages or peripheral blood mononuclear cells by culturing them with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).
-
Substrate: The cultured osteoclasts are seeded onto a resorbable substrate, such as dentin slices, bone slices, or calcium phosphate-coated plates.
-
This compound Treatment: The osteoclast cultures are treated with varying concentrations of this compound.
-
Incubation: The cultures are incubated for a period sufficient to allow for resorption to occur (typically several days).
-
Visualization and Quantification:
-
Cells are removed from the substrate.
-
The resorption pits are visualized by staining (e.g., with toluidine blue) or by microscopy.
-
The number and area of the resorption pits are quantified using image analysis software.
-
Experimental Protocol: Osteoclast Apoptosis Assay
This assay determines the effect of this compound on osteoclast survival.
-
Osteoclast Culture: Mature osteoclasts are generated as described above.
-
This compound Treatment: The cultures are treated with different concentrations of this compound for various time points.
-
Apoptosis Detection: Apoptosis can be assessed using several methods:
-
Morphological Analysis: Observing characteristic apoptotic features such as cell shrinkage, chromatin condensation, and nuclear fragmentation using microscopy.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic pathway.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
-
Quantification: The percentage of apoptotic osteoclasts is determined by counting under a microscope or by flow cytometry.
Quantitative Data from In Vitro Studies
Table 3: Effect of this compound on Osteoclast Function In Vitro
| Assay | This compound Concentration | Observed Effect | Reference |
| Osteoclast Resorption Pit Assay | Dose-dependent | Inhibition of pit formation | [6] |
| Osteoclast Apoptosis Assay | Dose-dependent | Increased percentage of apoptotic osteoclasts | [3] |
| V-ATPase Inhibition Assay | IC50 ≈ 466 nM (osteoclast-derived vesicles) | Potent inhibition of proton transport | [2] |
| Protein Tyrosine Phosphatase Inhibition | Dose-dependent | Inhibition of PTP activity, leading to increased tyrosine phosphorylation | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action on Osteoclasts
Caption: this compound's multi-target mechanism in osteoclasts.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for ovariectomized rat osteoporosis model.
Experimental Workflow for In Vitro Osteoclast Resorption Pit Assay
Caption: Workflow for osteoclast resorption pit assay.
Conclusion
The early-stage research on this compound has robustly established its efficacy as a potent inhibitor of osteoclast-mediated bone resorption. Through a distinct set of mechanisms, including the inhibition of key enzymes like protein tyrosine phosphatases and the vacuolar H+-ATPase, and the induction of osteoclast apoptosis, this compound has demonstrated its ability to reduce bone resorption both in vitro and in vivo. The ovariectomized rat model has been instrumental in demonstrating its potential to prevent bone loss and improve bone strength in a setting that mimics postmenopausal osteoporosis. This body of preclinical work provided a strong foundation for the further clinical development of this compound as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive bone resorption.
References
- 1. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the trabecular rat bone mineral: effect of ovariectomy and bisphosphonate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortical Bone Morphological and Trabecular Bone Microarchitectural Changes in the Mandible and Femoral Neck of Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphosphonates act on osteoblastic cells and inhibit osteoclast formation in mouse marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Resorptive Power of Tiludronate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core anti-resorptive properties of tiludronate, a non-nitrogenous bisphosphonate. By delving into its molecular mechanisms, experimental validation, and effects on bone metabolism, this document serves as a comprehensive resource for professionals in the field of bone biology and drug development. This compound effectively inhibits osteoclast-mediated bone resorption, a critical process in the pathophysiology of various bone diseases.[1][2][3][4]
Mechanism of Action: A Multi-Faceted Inhibition of Osteoclast Function
This compound exerts its anti-resorptive effects through a multi-pronged attack on osteoclast activity. Unlike nitrogen-containing bisphosphonates, its primary mechanism does not revolve around the inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway.[1][3] Instead, this compound's actions are centered on disrupting cellular energy metabolism and key enzymatic processes essential for bone breakdown.
Upon administration, this compound demonstrates a high affinity for hydroxyapatite, the mineral component of bone, leading to its incorporation into the bone matrix.[3][4] During bone resorption, osteoclasts internalize this compound-laden bone matrix.[3][4] Inside the osteoclast, this compound is metabolized into a non-functional ATP analog.[1] This analog competitively inhibits ATP-dependent cellular processes, leading to a depletion of cellular energy and ultimately inducing osteoclast apoptosis (programmed cell death).[1]
Furthermore, this compound has been shown to directly inhibit key enzymes involved in the bone resorption process:
-
Vacuolar H+-ATPase (V-ATPase): this compound is a potent inhibitor of the osteoclast V-ATPase.[5] This proton pump is crucial for acidifying the resorption lacuna, the space between the osteoclast and the bone surface, which is necessary to dissolve the mineral component of the bone.[5] By inhibiting V-ATPase, this compound hampers the osteoclast's ability to demineralize bone.[2]
-
Protein Tyrosine Phosphatases (PTPs): this compound inhibits PTP activity within osteoclasts.[6][7] PTPs are involved in the signaling pathways that regulate the organization of the osteoclast cytoskeleton, particularly the formation of the actin ring.[7] Disruption of this ring structure, which is essential for sealing the resorption zone, leads to the detachment of osteoclasts from the bone matrix and a subsequent reduction in bone resorption.[2][6]
The culmination of these actions—cellular energy deprivation, inhibition of bone demineralization, and disruption of cytoskeletal organization—results in a significant decrease in overall bone resorption.
digraph "this compound's Mechanism of Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
BoneMatrix [label="Binds to\nHydroxyapatite\nin Bone Matrix", fillcolor="#F1F3F4", fontcolor="#202124"];
Osteoclast [label="Osteoclast\nInternalization", fillcolor="#FBBC05", fontcolor="#202124"];
Metabolism [label="Metabolized to\nnon-functional\nATP analog", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ATP_Inhibition [label="Competitive\nInhibition of ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Osteoclast\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
V_ATPase [label="Inhibition of\nV-ATPase", fillcolor="#34A853", fontcolor="#FFFFFF"];
PTP [label="Inhibition of\nProtein Tyrosine\nPhosphatases", fillcolor="#34A853", fontcolor="#FFFFFF"];
Acidification [label="Decreased\nAcidification of\nResorption Lacuna", fillcolor="#F1F3F4", fontcolor="#202124"];
Cytoskeleton [label="Disruption of\nActin Ring\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"];
Resorption [label="Decreased Bone\nResorption", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
This compound -> BoneMatrix;
BoneMatrix -> Osteoclast;
Osteoclast -> Metabolism;
Osteoclast -> V_ATPase;
Osteoclast -> PTP;
Metabolism -> ATP_Inhibition;
ATP_Inhibition -> Apoptosis;
V_ATPase -> Acidification;
PTP -> Cytoskeleton;
Apoptosis -> Resorption;
Acidification -> Resorption;
Cytoskeleton -> Resorption;
}
Figure 2: Workflow for the ovariectomized rat study.
Clinical Trial in Patients with Paget's Disease of Bone
Objective: To evaluate the efficacy and safety of different oral doses of this compound in patients with active Paget's disease.
Methodology:
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter clinical trial was conducted.[8][9]
-
Patient Population: Patients with a confirmed diagnosis of Paget's disease and elevated serum alkaline phosphatase levels were enrolled.[6][8]
-
Intervention: Patients were randomly assigned to receive one of several daily oral doses of this compound (e.g., 100 mg, 200 mg, 400 mg, 800 mg) or a placebo for a defined treatment period (e.g., 3 months).[8]
-
Efficacy Assessments:
-
Biochemical Markers: Serum alkaline phosphatase (SAP) and urinary hydroxyproline/creatinine ratio were measured at baseline and at regular intervals during and after treatment to assess bone turnover.[8][9]
-
Pain Assessment: Bone pain was evaluated using a visual analog scale and a global pain index.[8][9]
-
Safety Monitoring: Clinical and laboratory parameters were monitored throughout the study to assess the tolerability and safety of the treatment.[8]
Conclusion
This compound is a potent anti-resorptive agent with a well-characterized, multi-faceted mechanism of action that distinguishes it from nitrogen-containing bisphosphonates. Its ability to induce osteoclast apoptosis by disrupting cellular energy metabolism, coupled with its direct inhibition of V-ATPase and protein tyrosine phosphatases, provides a robust foundation for its therapeutic efficacy. The extensive body of quantitative data from in vitro, preclinical, and clinical studies unequivocally demonstrates its capacity to reduce bone turnover and, in relevant models, increase bone mineral density. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and the development of novel anti-resorptive therapies. For researchers and drug development professionals, a thorough understanding of this compound's properties is invaluable for advancing the treatment of metabolic bone diseases.
References
- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 2. This compound: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 4. What is this compound Disodium used for? [synapse.patsnap.com]
- 5. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the efficacy and safety of oral this compound in Paget's disease of bone. A double-blind, multiple-dosage, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The methodology of clinical trials of oral this compound in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tiludronate administration protocol for in vivo mouse studies
Introduction
Tiludronate is a non-nitrogen-containing bisphosphonate used in research to study bone metabolism and diseases characterized by excessive bone resorption, such as osteoporosis and Paget's disease.[1][2] Its primary mechanism of action involves the inhibition of osteoclasts, the cells responsible for bone breakdown.[2][3] When administered, this compound shows a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation in the bone matrix.[1][4] As osteoclasts resorb bone, they internalize the drug, which then disrupts key cellular processes, leading to reduced resorptive activity and increased apoptosis (programmed cell death) of the osteoclasts.[1] These application notes provide detailed protocols for the administration of this compound in mice and for assessing its biological effects.
Mechanism of Action
This compound exerts its effects on osteoclasts through multiple pathways. A key action is the inhibition of protein tyrosine phosphatases (PTPs).[4][5] This inhibition leads to an increase in the tyrosine phosphorylation of intracellular proteins, which disrupts the organization of the osteoclast's cytoskeleton, specifically the formation of the F-actin ring or "podosome".[4][5] This structure is essential for the osteoclast to attach to the bone surface and carry out resorption.[4] By disrupting this structure, this compound causes the osteoclast to detach from the bone.[3] Furthermore, this compound is metabolized within the osteoclast to a non-hydrolyzable ATP analog, which induces apoptosis, thereby reducing the number of active osteoclasts.
Experimental Protocols
This compound Administration via Subcutaneous Injection
This protocol describes the subcutaneous (SC) administration of this compound to mice. The SC route provides a reliable method for systemic delivery.
Workflow Overview
Materials
-
This compound Disodium powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)[6]
-
Weigh scale
-
70% Isopropyl alcohol wipes
Procedure
-
Animal Preparation: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Drug Formulation: Prepare a stock solution of this compound by dissolving it in sterile 0.9% saline. The concentration should be calculated based on the desired dose and the maximum recommended injection volume. For example, to administer 10 mg/kg to a 25g mouse, the injected volume should be kept low (e.g., 100-200 µL). The maximum volume per site for a subcutaneous injection in a mouse is typically 5 ml/kg.[6]
-
Dose Calculation: Weigh each mouse immediately before injection and calculate the precise volume to be administered.
-
Injection Technique:
-
Restrain the mouse securely.
-
Grasp the loose skin over the shoulders/scruff to form a "tent".[7]
-
Insert a new, sterile needle (bevel up) into the base of the tented skin, parallel to the body.[6]
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site with gauze if needed.[6]
-
-
Frequency: Administration frequency depends on the experimental design. Both continuous and intermittent (cyclic) regimens have been shown to be effective in animal models.[8][9]
-
Monitoring: Observe animals daily for any adverse reactions at the injection site (e.g., irritation, swelling) or changes in general health.
Assessment of Efficacy: Bone Mineral Density (BMD)
BMD is a primary endpoint for studies investigating anti-resorptive agents. It can be measured non-invasively in live animals or ex vivo using excised bones.
Materials
-
Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT) scanner
-
Anesthesia (e.g., isoflurane) for in vivo scans
-
Excised femurs or lumbar vertebrae for ex vivo scans
Procedure (Ex Vivo Micro-CT)
-
Sample Collection: At the experimental endpoint, euthanize the mouse and carefully dissect the bones of interest (e.g., femur, tibia, lumbar spine).
-
Sample Preparation: Remove all soft tissue from the bones. Store samples in 70% ethanol or PBS-soaked gauze at 4°C until scanning.
-
Scanning:
-
Place the bone in the micro-CT scanner according to the manufacturer's instructions.
-
Scan the region of interest (e.g., distal femur metaphysis for trabecular bone, mid-diaphysis for cortical bone).
-
-
Analysis: Reconstruct the 3D images and use the scanner's software to quantify key bone parameters.
Key Parameters to Quantify
-
Bone Mineral Density (BMD)
-
Bone Volume / Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Thickness (Ct.Th)
Assessment of Efficacy: Osteoclast Histology (TRAP Staining)
Tartrate-Resistant Acid Phosphatase (TRAP) is an enzyme highly expressed in osteoclasts. Staining for TRAP activity is the gold standard for identifying and quantifying osteoclasts in bone sections.[10]
Materials
-
Excised bones (femur or tibia)
-
Fixative (e.g., 10% neutral buffered formalin)
-
Decalcifying solution (e.g., 10% EDTA, pH 7.4)
-
Paraffin embedding reagents
-
Microtome
-
TRAP staining kit
Procedure
-
Fixation: Fix bones in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Transfer bones to EDTA decalcifying solution. Change the solution every 2-3 days until the bones are pliable (typically 2-4 weeks).
-
Processing and Embedding: Dehydrate the decalcified bones through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the bone sections.
-
Stain the sections for TRAP activity according to the manufacturer's protocol. TRAP-positive cells will appear red/purple.
-
Counterstain with a nuclear stain like hematoxylin.
-
-
Analysis (Histomorphometry):
-
Using a microscope with imaging software, quantify the number of osteoclasts (N.Oc) per bone surface (BS). Osteoclasts are typically identified as large, TRAP-positive, multinucleated cells attached to the bone surface.
-
Calculate parameters such as N.Oc/BS (osteoclast number per mm of bone surface).
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating bisphosphonates, including this compound, in various animal models.
Table 1: this compound Dosage and Effects in an Ovariectomized (OVX) Rat Model (Data adapted from studies on bone resorption and density)[8][9]
| Parameter | Control (OVX) | This compound (Continuous) | This compound (Intermittent) |
| Model | Ovariectomized Rat | Ovariectomized Rat | Ovariectomized Rat |
| BMD Change (Lumbar Spine) | Baseline Loss | Time- and dose-dependent increase | Similar increase to continuous |
| BMD Change (Tibia) | Baseline Loss | Time- and dose-dependent increase | Similar increase to continuous |
| Calcium Balance | Negative | Increased intestinal absorption | Not Reported |
| Bone Resorption | High | Dose-dependent decrease | Not Reported |
Table 2: Effects of this compound on Bone Parameters in Growing Monkeys (Data adapted from a 1-year treatment study)[11]
| Treatment Group | Dose | BMD (Distal Radius) | Torsional Stiffness |
| Group I (Control) | 0 mg/kg/day | Baseline | Baseline |
| Group II | 10 mg/kg/day | Significantly higher than control | Increased after treatment |
| Group III | 20 mg/kg/day | Significantly higher than control | Increased after treatment |
| Group IV | 40 mg/kg/day | Significantly higher than control | Increased after treatment |
Table 3: Effects of a Bisphosphonate (Alendronate) on Bone Parameters in an OVX Mouse Model (Data serves as a relevant example for bisphosphonate effects in mice)[12]
| Parameter | Sham | OVX (Control) | OVX + Alendronate |
| Bone Mineral Density (Femur) | Higher | Lower | Significantly increased vs. OVX |
| Cortical Bone Thickness | Higher | Lower | Increased vs. OVX |
| Serum Osteocalcin (Osteoblast marker) | Baseline | Lower | Slightly decreased vs. OVX |
| Urine PYD & NTXI (Osteoclast markers) | Baseline | Higher | No significant change reported |
References
- 1. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 2. What is this compound Disodium used for? [synapse.patsnap.com]
- 3. tildren.us [tildren.us]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. Effects of the bisphosphonate this compound on bone resorption, calcium balance, and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the bisphosphonate this compound on bone resorption, calcium balance, and bone mineral density | Semantic Scholar [semanticscholar.org]
- 10. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Longitudinal effect of this compound on bone mineral density, resonant frequency, and strength in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An NMR Metabolomic Study on the Effect of Alendronate in Ovariectomized Mice | PLOS One [journals.plos.org]
Application Notes and Protocols: In Vitro Osteoclast Resorption Assay Using Tiludronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption, a fundamental process in bone remodeling and calcium homeostasis. Dysregulation of osteoclast activity is implicated in various pathological conditions, including osteoporosis, Paget's disease of bone, and bone metastases. Consequently, the study of osteoclast function and the identification of inhibitory compounds are of significant interest in drug development. The in vitro osteoclast resorption assay provides a robust platform for evaluating the efficacy of potential therapeutic agents that target osteoclast activity.
Tiludronate is a non-nitrogenous bisphosphonate that inhibits osteoclast-mediated bone resorption.[1] Its mechanism of action involves the disruption of the osteoclast cytoskeleton and the inhibition of the vacuolar-type H+-ATPase (V-ATPase), an enzyme crucial for the acidification of the resorption lacuna.[2][3] This application note provides a detailed protocol for performing an in vitro osteoclast resorption assay to evaluate the inhibitory effects of this compound.
Principle of the Assay
This assay involves the culture of osteoclast precursors, their differentiation into mature, multinucleated osteoclasts, and their subsequent culture on a resorbable substrate, such as a calcium phosphate-coated plate. Mature osteoclasts will form resorption pits on this substrate. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in the area of these resorption pits compared to a control group.
Data Presentation
The quantitative data from an in vitro osteoclast resorption assay using this compound can be summarized to evaluate its dose-dependent inhibitory effect.
Table 1: Dose-Dependent Inhibition of Osteoclast Resorption by this compound
| This compound Concentration | Mean Resorbed Area (% of Control) | Standard Deviation | % Inhibition |
| 0 µM (Control) | 100 | ± 12.5 | 0 |
| 0.1 µM | 75.2 | ± 9.8 | 24.8 |
| 0.5 µM | 48.6 | ± 7.2 | 51.4 |
| 1.0 µM | 25.1 | ± 5.5 | 74.9 |
| 5.0 µM | 8.9 | ± 3.1 | 91.1 |
| 10.0 µM | 3.2 | ± 1.8 | 96.8 |
Note: The data presented in this table is representative and should be generated from specific experimental results.
Table 2: Key Inhibitory Concentrations of this compound
| Parameter | Value | Reference |
| IC50 (V-ATPase Proton Transport) | 466 nM | [2] |
This IC50 value represents the concentration of this compound required to inhibit 50% of the proton transport activity by the osteoclast vacuolar H+-ATPase, a key enzyme in bone resorption.[2]
Experimental Protocols
This protocol is adapted from established methods for in vitro osteoclastogenesis and resorption assays.
Materials and Reagents
-
Osteoclast precursor cells (e.g., RAW 264.7 murine macrophage cell line, primary bone marrow macrophages, or human peripheral blood mononuclear cells)
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
This compound disodium salt
-
Calcium phosphate-coated 96-well plates
-
Phosphate Buffered Saline (PBS)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Toluidine Blue staining solution (1% in 1% sodium borate)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin-fluorophore conjugate (for actin staining)
-
DAPI or Hoechst stain (for nuclear staining)
Osteoclast Differentiation
-
Cell Seeding: Seed osteoclast precursor cells (e.g., RAW 264.7 cells at 5 x 10³ cells/well) in a 96-well plate in complete alpha-MEM (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Differentiation Induction: To induce differentiation into osteoclasts, supplement the culture medium with M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Replace the medium every 2-3 days with fresh medium containing M-CSF and RANKL.
-
Monitor Differentiation: Monitor the cells daily for morphological changes. Mature osteoclasts are large, multinucleated cells and typically form within 5-7 days.
Resorption Assay with this compound Treatment
-
Prepare this compound Solutions: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions to obtain the desired final concentrations for the dose-response experiment (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).
-
Initiate Resorption: Once mature, multinucleated osteoclasts are observed, replace the differentiation medium with fresh medium containing M-CSF, RANKL, and the various concentrations of this compound. Include a vehicle-only control (0 µM this compound).
-
Culture on Resorbable Substrate: Culture the treated osteoclasts on calcium phosphate-coated 96-well plates.
-
Incubation: Incubate for an additional 24-48 hours to allow for resorption to occur.
-
Cell Removal: To visualize the resorption pits, remove the cells by treating the wells with a 5-10% sodium hypochlorite solution for 10 minutes, followed by gentle washing with distilled water.
Quantification of Resorption Pits
-
Staining: Stain the resorption pits with 1% Toluidine Blue solution for 1-2 minutes.
-
Imaging: Wash the wells with distilled water and allow them to air dry. Capture images of the resorption pits using a light microscope connected to a digital camera.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the total area of resorption pits in each well. The resorbed areas will appear as clear zones against the stained background.
-
Data Analysis: Calculate the percentage of the resorbed area relative to the total well area. Normalize the results to the control group (0 µM this compound) and calculate the percent inhibition for each this compound concentration.
Visualizations
Caption: Experimental workflow for the in vitro osteoclast resorption assay with this compound.
Caption: Signaling pathways in osteoclast activation and inhibition by this compound.
Caption: Logical relationship of the experimental design for evaluating this compound.
References
- 1. This compound: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tiludronate's Effects in Cell Culture
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the in vitro effects of Tiludronate. This document provides detailed methodologies for key experiments and summarizes quantitative data to facilitate experimental design and data interpretation.
Application Notes
Introduction to this compound
This compound is a non-nitrogen-containing bisphosphonate primarily used in the treatment of Paget's disease of bone.[1] Its mechanism of action centers on the inhibition of osteoclast-mediated bone resorption.[1] In cell culture studies, this compound provides a valuable tool to investigate the molecular mechanisms of bone remodeling and to screen for potential therapeutic agents.
Mechanism of Action
This compound primarily targets osteoclasts, the cells responsible for bone degradation. Its effects are mediated through two main pathways:
-
Inhibition of Protein-Tyrosine Phosphatases (PTPs): this compound inhibits the activity of PTPs within osteoclasts.[2][3] This leads to an increase in tyrosine phosphorylation of intracellular proteins, disrupting the organization of the actin cytoskeleton, which is essential for the formation of the ruffled border required for bone resorption.[2][3] This disruption causes the osteoclasts to detach from the bone surface.[3]
-
Inhibition of Vacuolar-Type H+-ATPase (V-ATPase): this compound is a potent inhibitor of the osteoclast V-ATPase.[4] This proton pump is crucial for acidifying the resorption lacuna, a necessary step for dissolving the mineral component of the bone matrix. By inhibiting V-ATPase, this compound prevents the acidification of the resorption pit, thereby halting bone resorption.[4]
These actions ultimately lead to osteoclast apoptosis, or programmed cell death, reducing the number of active bone-resorbing cells.[5]
Effects on Different Cell Types
Osteoclasts:
This compound's primary effect is the dose-dependent inhibition of osteoclast function and survival. Key in vitro effects include:
-
Inhibition of Bone Resorption: this compound potently inhibits the formation of resorption pits on bone and dentine slices.
-
Disruption of the Actin Ring: Treatment with this compound leads to the disassembly of the characteristic actin ring structure in osteoclasts, which is crucial for their attachment to the bone surface.[3]
-
Induction of Apoptosis: this compound induces apoptosis in mature osteoclasts, reducing their lifespan and overall resorptive capacity.[5]
Osteoblasts:
The effects of bisphosphonates on osteoblasts, the bone-forming cells, are more complex and can be dose-dependent. Some studies suggest that at certain concentrations, bisphosphonates may have a modest stimulatory effect on osteoblast proliferation and differentiation, while higher concentrations can be inhibitory.[6]
Chondrocytes:
In the context of osteoarthritis, where both cartilage degradation and subchondral bone changes occur, the effects of this compound on chondrocytes are of interest. In vitro studies have shown that this compound can modulate the expression of matrix-degrading enzymes produced by chondrocytes:
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound has been shown to decrease the expression of MMP-13, a key collagenase involved in cartilage degradation.[7]
-
Modulation of ADAMTS: this compound can also reduce the expression of ADAMTS5, a major aggrecanase responsible for the breakdown of aggrecan in cartilage.[7]
Synoviocytes:
Fibroblast-like synoviocytes (FLS) play a significant role in the inflammation and joint destruction seen in rheumatoid arthritis and osteoarthritis. They produce pro-inflammatory cytokines that can further drive cartilage and bone damage. This compound may exert anti-inflammatory effects by modulating cytokine production in these cells. Studies have suggested that bisphosphonates can influence the production of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) by synoviocytes.[8][9]
Data Presentation
Table 1: Quantitative Effects of this compound on Osteoclast Function
| Parameter | Cell Type/System | This compound Concentration | Observed Effect | Reference |
| V-ATPase Inhibition (IC50) | Avian Osteoclast Vesicles | 466 nM | 50% inhibition of proton transport | [4] |
| Actin Ring Disruption | Murine Osteoclast-like Cells | Dose-dependent | Disruption of preformed actin rings | [3] |
| Apoptosis Induction | Murine Osteoclasts | Not specified | 4- to 24-fold increase in apoptotic cells (with other bisphosphonates) | [5] |
Table 2: Comparative Effects of Bisphosphonates on Osteoclast and Osteoblast Activity
| Bisphosphonate | Cell Type | Assay | IC50 / Effective Concentration | Observed Effect | Reference |
| This compound | Avian Osteoclasts | V-ATPase Proton Transport | 466 nM | Potent inhibition | [4] |
| Alendronate | Chicken Kidney/Osteoclast Vesicles | V-ATPase Proton Transport | > 5 mM | Low potency inhibition | [4] |
| Etidronate | Chicken Kidney/Osteoclast Vesicles | V-ATPase Proton Transport | > 5 mM | Low potency inhibition | [4] |
| Zoledronic Acid | Rat Osteoclasts | Resorption Inhibition | Not specified | Most potent of those tested | [10] |
| Clodronate | Rat Osteoclasts | Resorption Inhibition | Not specified | Less potent than zoledronic acid | [10] |
| Zoledronic Acid | Human Osteoblasts | Gene Expression (differentiation markers) | 5x10⁻⁵ M | Several hundred-fold increase | [6] |
| Ibandronate | Human Osteoblasts | Gene Expression (differentiation markers) | 5x10⁻⁵ M | Several hundred-fold increase | [6] |
| Clodronate | Human Osteoblasts | Gene Expression (differentiation markers) | 5x10⁻³ M | Less influence on gene expression | [6] |
Experimental Protocols
1. Osteoclast Differentiation and Culture
This protocol describes the generation of osteoclasts from bone marrow macrophages (BMMs).
-
Materials:
-
α-MEM (Minimum Essential Medium Alpha) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
Bone marrow cells isolated from mice or rats
-
-
Protocol:
-
Isolate bone marrow cells from the femurs and tibias of mice or rats.
-
Culture the cells in α-MEM supplemented with 10% FBS and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Plate the BMMs at a density of 1 x 10⁵ cells/well in a 24-well plate.
-
Induce osteoclast differentiation by adding 50 ng/mL RANKL and 30 ng/mL M-CSF to the culture medium.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
Mature, multinucleated osteoclasts will be visible in the culture.
-
2. Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts and is used to identify these cells in culture.
-
Materials:
-
TRAP staining kit (containing Fast Red Violet LB salt, sodium nitrite, and pararosaniline)
-
Acetate buffer (pH 5.0) containing sodium tartrate
-
Naphthol AS-MX phosphate
-
4% Paraformaldehyde (PFA) in PBS
-
-
Protocol:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions. Typically, this involves mixing the Fast Red Violet LB salt solution with the sodium nitrite solution, and then adding this to the acetate buffer containing Naphthol AS-MX phosphate.
-
Incubate the cells with the TRAP staining solution for 30-60 minutes at 37°C.
-
Wash the cells with deionized water.
-
TRAP-positive osteoclasts will appear as red/purple multinucleated cells under a light microscope.
-
3. Osteoclast Resorption Pit Assay
This assay quantifies the resorptive activity of osteoclasts.
-
Materials:
-
Dentine or bone slices
-
Mature osteoclasts
-
1 M Ammonium hydroxide (NH₄OH)
-
1% Toluidine Blue solution
-
-
Protocol:
-
Culture mature osteoclasts on dentine or bone slices for 24-48 hours in the presence or absence of this compound.
-
To visualize resorption pits, remove the cells by sonication in 1 M NH₄OH.[11]
-
Wash the slices thoroughly with distilled water.
-
Stain the slices with 1% Toluidine Blue for 1-5 minutes.[12][13]
-
Wash again with distilled water.
-
Resorption pits will appear as dark blue/purple areas on the slices.
-
Quantify the number and area of resorption pits using image analysis software.
-
4. Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Buffer
-
96-well plates
-
-
Protocol:
-
Plate cells (e.g., osteoblasts, chondrocytes, or synoviocytes) in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
-
5. Osteoblast Mineralization Assay (Alizarin Red S Staining)
This assay detects the deposition of calcium by mature osteoblasts, a hallmark of bone formation.
-
Materials:
-
Protocol:
-
Culture osteoblasts in osteogenic differentiation medium for 14-21 days in the presence or absence of this compound.
-
Wash the cells with PBS and fix with 4% PFA for 15-30 minutes.[12]
-
Wash the cells three times with deionized water.[12]
-
Add the Alizarin Red S staining solution and incubate for 20-45 minutes at room temperature.[12]
-
Aspirate the staining solution and wash the cells four to five times with deionized water.[12]
-
Calcium deposits will stain bright orange-red.
-
For quantification, the stain can be eluted with 10% acetic acid and the absorbance measured at 405 nm.[1]
-
Mandatory Visualization
Caption: this compound's mechanism of action in osteoclasts.
Caption: Workflow for osteoclast resorption pit assay.
Caption: Overview of this compound's cellular effects.
References
- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Zoledronate, ibandronate and clodronate enhance osteoblast differentiation in a dose dependent manner--a quantitative in vitro gene expression analysis of Dlx5, Runx2, OCN, MSX1 and MSX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-tyrosine phosphatase activity regulates osteoclast formation and function: inhibition by alendronate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TL1A increased IL-6 production on fibroblast-like synoviocytes by preferentially activating TNF receptor 2 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia and TNF-α Synergistically Induce Expression of IL-6 and IL-8 in Human Fibroblast-like Synoviocytes via Enhancing TAK1/NF-κB/HIF-1α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro comparison of clodronate, pamidronate and zoledronic acid effects on rat osteoclasts and human stem cell-derived osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sallycao.com [sallycao.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Tiludronate Research in Animal Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tiludronate, a non-nitrogenous bisphosphonate, in preclinical animal models of osteoarthritis (OA). The following sections detail the experimental protocols and summarize key quantitative findings to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound for the treatment of OA.
Introduction to this compound in Osteoarthritis Research
This compound is a bisphosphonate that primarily acts by inhibiting osteoclast-mediated bone resorption.[1][2] In the context of osteoarthritis, its mechanism of action extends to modulating the pathological changes in the subchondral bone, which is increasingly recognized as a key player in the initiation and progression of the disease. By influencing the subchondral bone environment, this compound has shown potential to alleviate pain, reduce inflammation, and protect cartilage from degradation in various animal models.
Animal Models of Osteoarthritis for this compound Research
Surgically induced models of joint instability are commonly employed to replicate the post-traumatic osteoarthritis phenotype. These models are characterized by progressive cartilage degradation, subchondral bone sclerosis, osteophyte formation, and synovial inflammation.
Canine Model: Anterior Cruciate Ligament (ACL) Transection
The canine ACL transection model is a well-established and widely used model that mimics the progression of post-traumatic OA in humans.[3][4][5]
Experimental Protocol: ACL Transection in Dogs
This protocol is based on the methodology described by Moreau et al. (2011).[6]
Animals:
-
Sixteen adult mixed-breed dogs (2-3 years old) with an average body weight of 26 kg were used in the study.[6]
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
The right stifle (knee) joint is surgically approached.
-
The cranial or anterior cruciate ligament (ACL) is transected to induce joint instability.[6]
-
The joint capsule and surgical incision are closed in layers.
-
Post-operative care includes pain management and monitoring for any complications.[7]
This compound Administration:
-
The treatment group receives subcutaneous injections of this compound at a dose of 2 mg/kg.
-
Injections are administered every two weeks for a total of eight weeks, starting on the day of ACL transection.[6]
-
The control group receives a placebo (e.g., mannitol) injection following the same schedule.[6]
Equine Models of Osteoarthritis
This compound is also utilized in equine medicine to manage lameness associated with OA.[1][2][8][9] Studies in horses often involve naturally occurring OA or models of induced joint pathology.
Experimental Protocol: Naturally Occurring Equine Osteoarthritis
This protocol is based on a study by Coudry et al. (2007) investigating this compound for pain associated with thoracolumbar vertebral column OA.[1][10][11]
Animals:
-
Twenty-nine horses with clinical signs of pain associated with radiographic evidence of osteoarthritis in the thoracolumbar vertebral column were included.[1][10]
This compound Administration:
-
The treatment group receives a single intravenous (IV) infusion of this compound at a dose of 1 mg/kg.[1][10][11]
-
The this compound is diluted in 1 liter of saline and administered as a slow infusion over 30 to 60 minutes.[10]
Key Experimental Protocols and Outcome Measures
Functional Assessment in Canine Model
Gait Analysis:
-
Kinetic gait analysis is performed using a force plate to measure the peak vertical force (PVF) exerted by the operated limb.[6]
-
Measurements are taken at baseline (before surgery) and at specified time points post-surgery (e.g., 4 and 8 weeks).[6]
Pain and Lameness Scoring:
-
A numerical rating scale (NRS) and a visual analog scale (VAS) can be used to assess pain and lameness by trained observers.[6]
Synovial Fluid Analysis
Collection:
-
Synovial fluid is aspirated from the stifle joint using a sterile needle and syringe.[12][13][14][15] The area should be clipped and aseptically prepared.[14]
-
Samples are collected at baseline and at the end of the study.
Biochemical Analysis:
-
Prostaglandin E2 (PGE2): A key inflammatory mediator, its concentration can be measured using an enzyme immunoassay (EIA) kit.[6]
-
Nitrites/Nitrates: As indicators of nitric oxide production, their levels can be determined using a colorimetric assay based on the Griess reaction.[6]
Macroscopic and Histopathological Assessment
Tissue Collection and Preparation:
-
At the end of the study, animals are euthanized, and the entire stifle joint is collected.
-
The joint is opened, and the severity of macroscopic lesions on the femoral condyles and tibial plateaus is scored.
-
For histopathology, tissue blocks of cartilage and subchondral bone are fixed, decalcified, and embedded in paraffin.[16]
-
Sections are cut and stained with Safranin O-Fast Green for visualization of proteoglycans and collagen.[17]
Histopathological Scoring:
-
The Osteoarthritis Research Society International (OARSI) histopathology scoring system for canine OA is used to grade the severity of cartilage lesions.[11][18][19]
Immunohistochemistry:
-
Immunohistochemical staining is performed on cartilage and subchondral bone sections to assess the expression of key molecules involved in OA pathogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the canine ACL transection model study by Moreau et al. (2011).[6]
Table 1: Functional Outcomes in the Canine ACL Transection Model (8 Weeks Post-Surgery)
| Outcome Measure | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | P-value |
| Peak Vertical Force (% of contralateral limb) | 65 ± 10 | 88 ± 12 | P = 0.04 |
| Numerical Rating Scale (NRS) for Lameness | 2.5 ± 0.5 | 1.8 ± 0.4 | P = 0.03 |
Table 2: Synovial Fluid Biomarkers in the Canine ACL Transection Model (8 Weeks Post-Surgery)
| Biomarker | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | P-value |
| Prostaglandin E2 (PGE2) (pg/mL) | 350 ± 80 | 220 ± 60 | P = 0.02 |
| Nitrites/Nitrates (µM) | 15 ± 3 | 10 ± 2 | P = 0.01 |
Table 3: Histopathological and Immunohistochemical Findings in the Canine ACL Transection Model (8 Weeks Post-Surgery)
| Parameter | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | P-value |
| OARSI Cartilage Lesion Score (Total Joint) | 18 ± 4 | 15 ± 3 | NS |
| Synovitis Score | 8.5 ± 1.5 | 5.0 ± 1.0 | P < 0.01 |
| Subchondral Bone Surface (%) | 60 ± 8 | 75 ± 6 | P < 0.01 |
| MMP-13 Positive Chondrocytes (%) | 25 ± 5 | 18 ± 4 | P = 0.02 |
| ADAMTS5 Positive Chondrocytes (%) | 22 ± 4 | 17 ± 3 | P = 0.02 |
| Cathepsin K Expression in Subchondral Bone (Optical Density) | 2.7 ± 0.8 | 1.9 ± 0.6 | P = 0.02 |
NS: Not Significant
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in osteoarthritis and a typical experimental workflow.
References
- 1. Synovial inflammation in osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of cells and signal pathways in subchondral bone in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]
- 6. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swvetsurgery.com [swvetsurgery.com]
- 8. PGE2 And Its Cognate EP Receptors Control Human Adult Articular Cartilage Homeostasis and Are Linked to the Pathophysiology of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. vetlexicon.com [vetlexicon.com]
- 14. Joint Fluid Analysis | VCA Animal Hospitals [vcahospitals.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of early-stage changes of osteoarthritis in cartilage and subchondral bone between two different rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving Tiludronate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiludronate, a non-nitrogenous bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its mechanism of action involves the disruption of the osteoclast cytoskeleton and the inhibition of the vacuolar H+-ATPase (proton pump), which is crucial for the acidification and dissolution of the bone matrix.[1] In cell culture experiments, this compound is a valuable tool for studying bone biology, osteoclast function, and for the development of therapeutics for bone diseases such as Paget's disease and osteoporosis. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound disodium salt hydrate for use in cell culture applications.
Data Presentation: this compound Properties and Concentrations
The following table summarizes key quantitative data for this compound, including its chemical properties and concentrations reported in in vitro studies.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇ClNa₂O₆P₂S · xH₂O | [2] |
| Molecular Weight | 362.57 g/mol (anhydrous basis) | [2] |
| Solubility (Water) | >10 mg/mL | [2][3] |
| Solubility (DMSO) | ≥10 mg/mL | [3] |
| In Vitro Working Concentrations (Equine Cartilage Explants) | 0.19, 1.9, 19, 190, 1900 mg/L | [4][5] |
| In Vitro IC₅₀ (Osteoclast V-ATPase) | 466 nM | [3] |
Experimental Protocols
Materials
-
This compound disodium salt hydrate (powder form)
-
Sterile, nuclease-free water (cell culture grade) or Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Laminar flow hood
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Sterile Water
This protocol is recommended for most cell culture applications where an aqueous-based stock solution is preferred.
-
Aseptic Technique: Perform all steps in a laminar flow hood using sterile techniques to maintain the sterility of the solution.
-
Weighing: Accurately weigh the desired amount of this compound disodium salt hydrate powder. For a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Initial Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add a small volume of sterile water (e.g., 500 µL for 10 mg) to the tube.
-
Vortexing: Gently vortex the solution to aid in dissolution.
-
Bringing to Final Volume: Add sterile water to bring the final volume to 1 mL. Vortex again until the powder is completely dissolved. The solution should be clear.
-
Warming (Optional): If dissolution is slow, the tube can be warmed to 37°C for a short period and vortexed intermittently.[4]
-
Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Based on stability data for a commercial formulation, reconstituted this compound is stable for at least 30 days when stored refrigerated or frozen.[2]
Protocol 2: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol is an alternative if a higher concentration or a non-aqueous stock is required. Note that the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Aseptic Technique: Work in a laminar flow hood using sterile techniques.
-
Weighing: Weigh 10 mg of this compound disodium salt hydrate powder.
-
Dissolution in DMSO: Transfer the powder to a sterile 15 mL conical tube. Add 1 mL of sterile, cell culture grade DMSO.
-
Vortexing: Vortex the solution until the powder is fully dissolved.
-
Sterile Filtration: Filter the DMSO stock solution through a 0.22 µm syringe filter into a sterile tube. Note that some filter membranes are not compatible with DMSO; use a filter with a PTFE or similar DMSO-resistant membrane.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes and store at -20°C.
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature or in a 37°C water bath.
-
Dilution: Dilute the stock solution to the desired final concentration in your complete cell culture medium. For example, to prepare a 10 µg/mL working solution from a 10 mg/mL stock, you would perform a 1:1000 dilution.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube before adding it to your cell cultures.
Mandatory Visualizations
Signaling Pathway of this compound in Osteoclasts
Caption: Signaling pathway of this compound in osteoclasts.
Experimental Workflow for this compound Dissolution and Use
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tildren.us [tildren.us]
- 3. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration-dependent effects of this compound on equine articular cartilage explants incubated with and without interleukin-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tildren.us [tildren.us]
Application Notes and Protocols for Intravenous Tiludronate Administration in Equine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous use of tiludronate in horses, summarizing key quantitative data from various studies and detailing experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in equine drug development and clinical studies.
This compound disodium, a non-nitrogenous bisphosphonate, is utilized in equine medicine to manage lameness associated with bone remodeling conditions such as navicular syndrome and bone spavin.[1][2] Its primary mechanism of action involves the inhibition of osteoclasts, the cells responsible for bone resorption.[1][3] By reducing excessive bone breakdown, this compound helps to normalize bone turnover.[4][5]
Mechanism of Action
This compound's therapeutic effect stems from its ability to inhibit osteoclast activity. The process begins with the binding of this compound to hydroxyapatite in the bone matrix.[4][6] When osteoclasts initiate bone resorption, they internalize the this compound.[6] Inside the osteoclast, this compound is metabolized into a non-functional ATP analog, which competitively inhibits ATP-dependent intracellular enzymes.[1] This disruption of cellular energy metabolism leads to osteoclast apoptosis and a subsequent decrease in bone resorption.[1] Another described mechanism is the inhibition of protein-tyrosine-phosphatase, which disrupts the formation of podosomes necessary for osteoclasts to adhere to bone.[7]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from various equine studies on intravenous this compound administration.
Table 1: Pharmacokinetic Parameters of Intravenous this compound (1 mg/kg)
| Parameter | Mean Value | Standard Deviation | Range | Reference |
| CMAX (µg/mL) | 8.23 | 1.31 | 6.5-10.7 | [8] |
| Beta T1/2 (hrs) | 4.13 | 1.58 | 1.88-6.86 | [8] |
| Gamma T1/2 (hrs) | 42.52 | 8.6 | 13.28-66.42 | [8] |
| AUC (µg x hr/mL) | 34.35 | 8.44 | 19.82-48.70 | [8] |
| Vdss (mL/kg) | 642.75 | 220.06 | 301.66-1,046.81 | [8] |
| Cl (mL/hr/kg) | 30.98 | 8.61 | 20.53-50.44 | [8] |
CMAX: Maximum serum concentration; T1/2: Half-life; AUC: Area under the curve; Vdss: Volume of distribution at steady state; Cl: Clearance.
Table 2: Efficacy of Intravenous this compound in Lameness Improvement
| Condition | Dosage Regimen | Improvement Criteria | Treated Group Success | Placebo/Control Group Success | Reference |
| Navicular Syndrome | 1.0 mg/kg single IV infusion | ≥1 grade improvement in lameness score at 2 months | 64% (119 horses) | 48% (62 horses) | [9] |
| Navicular Disease | 1.0 mg/kg total dose (0.1 mg/kg daily for 10 days) | Optimal improvement in lameness | Significant improvement | No significant improvement | [10] |
| Bone Spavin | 1.0 mg/kg single IV infusion | Less lame than placebo at day 60 | Significantly less lame | - | [11] |
| Fetlock Osteoarthritis | 1.0 mg/kg single IV infusion | Decrease in radiographic score at 6 months | Significant decrease | - | [12][13] |
| General Lameness | 1.0 mg/kg single IV infusion | Sound by 30 days | ~50% of horses | - | [14] |
Table 3: Effect of Intravenous this compound on Bone Turnover Markers
| Study Population | Dosage Regimen | Biomarker | Result | Reference |
| Healthy Adult Horses | 1.0 mg/kg single IV infusion | Plasma CTX-1 | Significant decrease | [15] |
| Healthy Adult Horses | 0.1 mg/kg daily IV for 10 days | Plasma CTX-1 | Significant decrease | [15] |
| Horses with Immobilization-Induced Osteoporosis | 1.0 mg/kg IV infusion (2 doses, 28 days apart) | Serum CTX-1 | Rapid and significant decrease (~50%) | [16][17] |
| Standardbred Racehorses with Fetlock OA | 1.0 mg/kg single IV infusion | Serum CTX-1 | Significant decrease at 6 months | [12][13] |
CTX-1: C-terminal telopeptides of type I collagen.
Experimental Protocols
Protocol 1: Single Dose Intravenous Infusion for Efficacy Studies
This protocol is based on methodologies reported in clinical trials for navicular syndrome and other bone-related lameness.[8][9]
1. Subject Selection:
- Horses diagnosed with the target condition (e.g., navicular syndrome, bone spavin) based on thorough lameness examination, diagnostic nerve blocks, and imaging (radiography, MRI).[9]
- Horses should be otherwise healthy with no evidence of renal impairment.[18]
2. Materials:
- This compound disodium sterile powder (e.g., Tildren®, Equidronate®).[11][19] Each vial typically contains 500 mg of tiludronic acid.[8]
- 1-liter bag of sterile 0.9% Sodium Chloride Injection, USP.[8]
- Sterile syringes and needles.
- IV catheter and administration set.
3. Dosage and Administration:
- Dosage: 1 mg of tiludronic acid per kg of body weight.[8]
- Reconstitution: Aseptically withdraw 25 mL of 0.9% Sodium Chloride from the 1L bag and add it to the vial of this compound powder. Gently shake until completely dissolved. This creates a 20 mg/mL solution.[8]
- Final Dilution: Calculate the required volume of the reconstituted solution based on the horse's body weight. Aseptically withdraw this volume and inject it back into the 1-liter bag of 0.9% Sodium Chloride.[8]
- Administration: Administer the final solution as a slow intravenous infusion over 90 minutes.[18][19] Shorter infusion times (30-60 minutes) have been used but may be associated with a higher incidence of adverse reactions.[19][20]
4. Monitoring:
- Observe the horse closely during the infusion and for at least 4 hours post-infusion for any adverse reactions, with the most common being signs of mild, transient colic (pawing, looking at the flank, restlessness).[20][21]
- Ensure the horse is well-hydrated before administration.[19]
- Concurrent use of NSAIDs is not recommended due to an increased risk of renal toxicity.[18][21]
5. Efficacy Assessment:
Conduct lameness evaluations (e.g., AAEP lameness scale) at baseline and predetermined follow-up times (e.g., 30, 60, 120 days).[9][14]
Objective measures such as force plate analysis can also be used.[22]
For studies on bone turnover, collect blood samples for biomarker analysis (e.g., CTX-1) at baseline and follow-up periods.[15][16]
Figure 2: Experimental workflow for a single-dose intravenous this compound study.
Protocol 2: Pharmacokinetic Study
This protocol is designed to determine the pharmacokinetic profile of intravenously administered this compound.[8][15][23]
1. Subject Selection:
- Use healthy adult horses to avoid confounding factors from disease states.
- Ensure horses have not received any medications for a suitable washout period.
2. Drug Administration:
- Administer a single intravenous dose of this compound (e.g., 1 mg/kg) as a constant rate infusion over a defined period (e.g., 30 minutes).[8]
3. Sample Collection:
- Place an intravenous catheter for repeated blood sampling.
- Collect blood samples (e.g., in heparinized tubes) at predefined time points. For example: before administration (0), and at 5, 15, 30, 45 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours, and then at extended time points (e.g., 10, 20, 30, 40, 50 days) post-infusion.[23]
- Centrifuge blood samples to separate plasma and store frozen (e.g., -20°C or -80°C) until analysis.
4. Sample Analysis:
- Quantify this compound concentrations in plasma using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC/ESI-MSn).[23]
5. Data Analysis:
Use pharmacokinetic software to analyze the plasma concentration-time data.
Calculate key pharmacokinetic parameters including CMAX, T1/2, AUC, clearance (Cl), and volume of distribution (Vdss).[8]
A population pharmacokinetic approach can be used for data from a larger, more diverse group of horses under field conditions.[23][24]
Figure 3: Workflow for a pharmacokinetic study of intravenous this compound.
References
- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 2. This compound concentrations and cytologic findings in synovial fluid after intravenous regional limb perfusion with this compound in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Disodium used for? [synapse.patsnap.com]
- 5. thehorse.com [thehorse.com]
- 6. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tildren.us [tildren.us]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. This compound as a new therapeutic agent in the treatment of navicular disease: a double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Effect of intravenous this compound disodium administration on the radiographic progression of osteoarthritis of the fetlock joint in Standardbred racehorses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retrospective Analysis of the Use of this compound in Equine Practice: Safety on 1804 Horses, Efficacy on 343 Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative pharmacokinetics of two intravenous administration regimens of this compound in healthy adult horses and effects on the bone resorption marker CTX-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tildren.us [tildren.us]
- 17. researchgate.net [researchgate.net]
- 18. Tildren - Treatment With [tildren.us]
- 19. drugs.com [drugs.com]
- 20. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 21. ker.com [ker.com]
- 22. Quantitative assessment of intravenous regional limb perfusion of this compound as an adjunctive treatment for lameness caused by navicular syndrome in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of this compound in horses: A field population study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. madbarn.com [madbarn.com]
Application Notes and Protocols: Measuring Bone Turnover Markers After Tiludronate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiludronate disodium (this compound) is a non-nitrogenous bisphosphonate used to inhibit osteoclast-mediated bone resorption.[1] It is primarily indicated for the treatment of Paget's disease of bone and has been explored for other bone-related conditions.[1] The therapeutic effect of this compound is achieved by slowing down excessive bone degradation, thereby allowing for a more balanced bone remodeling process.[1]
Monitoring the efficacy of this compound treatment is crucial for optimizing therapeutic outcomes. This is accomplished by measuring biochemical markers of bone turnover (BTMs).[2][3] BTMs are released during bone remodeling and their levels in serum or urine reflect the rate of bone resorption and formation.[4][5] This application note provides a detailed overview of the mechanism of action of this compound, key bone turnover markers to monitor, and standardized protocols for their measurement.
Mechanism of Action of this compound
This compound, like other bisphosphonates, has a high affinity for hydroxyapatite in the bone matrix.[1][6] When osteoclasts, the cells responsible for bone resorption, begin to break down bone, they endocytose the this compound that is bound to the bone surface.[7]
Inside the osteoclast, this compound's primary mechanism of action is the inhibition of the vacuolar H+-ATPase (V-ATPase).[8][9] This proton pump is essential for acidifying the space between the osteoclast and the bone surface, a necessary step for dissolving bone mineral.[8] By inhibiting V-ATPase, this compound prevents the acidification required for resorption.[8][9] Additionally, this compound can interfere with other osteoclast functions, such as the formation of the ruffled border and the cytoskeletal arrangement, ultimately leading to reduced osteoclast activity and in some cases, apoptosis (programmed cell death).[6][7]
References
- 1. What is this compound Disodium used for? [synapse.patsnap.com]
- 2. Biochemical markers of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical markers of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. RACGP - Bone turnover markers [racgp.org.au]
- 6. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Possible mechanism of the specific action of bisphosphonates on osteoclasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histomorphometric Analysis of Bone Following Tiludronate Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histomorphometric analysis of bone following therapy with tiludronate, a non-nitrogenous bisphosphonate. This document includes a summary of expected quantitative changes in bone microarchitecture, detailed experimental protocols for bone biopsy processing and analysis, and visualizations of the underlying molecular mechanism and experimental workflows.
Introduction to this compound and Bone Histomorphometry
This compound is a first-generation bisphosphonate used in the treatment of Paget's disease of bone and for managing certain bone and joint conditions in veterinary medicine.[1] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[2][3] this compound is not metabolized to a great extent and binds to hydroxyapatite in the bone matrix.[2][3] When osteoclasts resorb bone, they internalize this compound, which then interferes with their metabolic pathways, ultimately leading to apoptosis.[2][4]
Bone histomorphometry is the quantitative evaluation of bone microarchitecture, remodeling, and metabolism. It is a powerful tool for assessing the effects of therapeutic agents like this compound on bone tissue. This technique involves the analysis of undecalcified bone biopsies to provide detailed information on both static and dynamic parameters of bone structure and turnover.
Quantitative Histomorphometric Data
The following tables summarize quantitative data from a preclinical study investigating the effects of this compound in a canine model of osteoarthritis. It is important to note that another study in a healthy equine model did not find significant alterations in bone structure or remodeling parameters with this compound treatment.[5][6] Publicly available, detailed quantitative histomorphometric data from human clinical trials with this compound is limited.
Table 1: Static Histomorphometric Parameters of Subchondral Bone Following this compound Therapy in a Canine Model
| Parameter | Placebo-Control (mean ± SD) | This compound-Treated (mean ± SD) | P-value |
| Calcified Cartilage Surface (10⁻² mm²) | 16.9 ± 3.9 | 21.1 ± 7.9 | P = 0.07 (trend) |
| Subchondral Bone Surface (10⁻² mm²) | 75.1 ± 9.3 | 91.5 ± 12.0 | P < 0.01 |
| Trabecular Thickness (10⁻² mm) | 8.9 ± 2.3 | 9.7 ± 1.6 | Not Significant |
| Trabecular Separation (10⁻³ mm) | 86.0 ± 52.6 | 45.4 ± 19.8 | P < 0.01 |
Data adapted from a study in a canine model of osteoarthritis with subcutaneous this compound injections (2 mg/kg every two weeks for eight weeks).[5]
Signaling Pathway and Experimental Workflow
Molecular Mechanism of this compound in Osteoclasts
This compound, as a non-nitrogenous bisphosphonate, acts by being metabolized into a non-hydrolyzable ATP analog. This cytotoxic metabolite interferes with mitochondrial function and induces osteoclast apoptosis.[2][4]
Experimental Workflow for Histomorphometric Analysis
The following diagram outlines the typical workflow for a study involving the histomorphometric analysis of bone following this compound therapy.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the histomorphometric analysis of bone. These protocols are based on established standards in the field.
Bone Biopsy and Sample Preparation
This protocol outlines the steps for obtaining and preparing undecalcified bone samples for histomorphometric analysis.
Materials:
-
Bone biopsy trephine (e.g., Bordier/Meunier trephine)
-
10% neutral buffered formalin
-
Graded ethanol solutions (70%, 95%, 100%)
-
Xylene or other clearing agents
-
Methyl methacrylate (MMA) embedding medium
-
Specimen containers
Procedure:
-
Biopsy Collection: An iliac crest bone biopsy is the standard for human studies. For animal studies, the site may vary (e.g., tibia, femur).
-
Fixation: Immediately place the fresh bone biopsy specimen in a container with 10% neutral buffered formalin for 24-48 hours at 4°C.[4] The volume of formalin should be at least 10 times the volume of the specimen.[4]
-
Dehydration: After fixation, wash the specimen and dehydrate it through a series of graded ethanol solutions. A typical sequence is:
-
70% ethanol for 24 hours
-
95% ethanol for 24 hours
-
100% ethanol for 48 hours (with several changes)[4]
-
-
Clearing: Clear the dehydrated specimen in xylene or another suitable clearing agent until the tissue is translucent.
-
Embedding: Infiltrate the cleared specimen with methyl methacrylate (MMA) monomer and then embed it in MMA polymer. This process is typically done under a vacuum to ensure complete infiltration. The MMA provides the necessary support for sectioning the hard, undecalcified bone.[4]
Staining of Undecalcified Bone Sections
This section provides protocols for two common staining methods used in bone histomorphometry: Goldner's Trichrome and Von Kossa.
a) Goldner's Trichrome Staining
This stain is used to differentiate between mineralized bone, osteoid (unmineralized bone matrix), and cellular components.[7]
Solutions:
-
Weigert's iron hematoxylin
-
Ponceau-acid fuchsin solution
-
Phosphomolybdic acid-orange G solution
-
Light green SF yellowish solution
-
1% acetic acid
Procedure:
-
Prepare 5 µm thick sections of the MMA-embedded bone using a heavy-duty microtome.
-
Deparaffinize and rehydrate the sections if necessary (though MMA sections do not require this).
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain the cell nuclei.
-
Rinse in running tap water.
-
Stain with Ponceau-acid fuchsin for 5 minutes.
-
Rinse with 1% acetic acid.
-
Treat with phosphomolybdic acid-orange G solution until the collagen is decolorized.
-
Rinse with 1% acetic acid.
-
Counterstain with light green SF yellowish solution for 5 minutes.
-
Rinse with 1% acetic acid, dehydrate, and mount.
Expected Results:
-
Mineralized bone: Green
-
Osteoid: Red/Orange
-
Nuclei: Blue/Black
-
Cartilage: Pale green
b) Von Kossa Staining
This method is used to identify mineralized bone by staining the calcium phosphate deposits.
Solutions:
-
5% silver nitrate solution
-
Nuclear fast red or other counterstain
Procedure:
-
Prepare 5 µm thick sections of the MMA-embedded bone.
-
Incubate the sections in 5% silver nitrate solution and expose them to a strong light source (e.g., UV lamp or direct sunlight) for 10-60 minutes, until the mineralized bone turns black.[4]
-
Rinse thoroughly in distilled water.
-
Treat with 5% sodium thiosulfate for 2-3 minutes to remove unreacted silver.
-
Rinse in distilled water.
-
Counterstain with nuclear fast red for 5 minutes.
-
Rinse, dehydrate, and mount.
Expected Results:
-
Mineralized bone: Black/Brown
-
Osteoid and other tissues: Red/Pink (depending on the counterstain)
Histomorphometric Analysis
The analysis of the stained sections should be performed using a light microscope equipped with a camera and specialized image analysis software (e.g., OsteoMeasure). All parameters should be measured and reported according to the standardized nomenclature of the American Society for Bone and Mineral Research (ASBMR).[8][9]
Key Static Parameters to Measure:
-
Bone Volume/Total Volume (BV/TV, %): The fraction of the total tissue volume that is occupied by bone.
-
Trabecular Thickness (Tb.Th, µm): The average thickness of the trabeculae.
-
Trabecular Number (Tb.N, /mm): The number of trabeculae per unit length.
-
Trabecular Separation (Tb.Sp, µm): The average distance between trabeculae.
-
Osteoid Volume/Bone Volume (OV/BV, %): The fraction of bone volume that is unmineralized osteoid.
-
Osteoid Surface/Bone Surface (OS/BS, %): The fraction of bone surface covered by osteoid.
-
Osteoclast Number/Bone Surface (N.Oc/BS, /mm): The number of osteoclasts per unit of bone surface.
-
Osteoblast Surface/Bone Surface (Ob.S/BS, %): The fraction of bone surface covered by osteoblasts.
Dynamic Parameters (require in vivo tetracycline labeling):
-
Mineral Apposition Rate (MAR, µm/day): The rate at which new mineral is deposited.
-
Mineralizing Surface/Bone Surface (MS/BS, %): The fraction of bone surface that is actively mineralizing.
-
Bone Formation Rate (BFR/BS, µm³/µm²/year): The volume of new bone formed per unit of bone surface per unit of time.
Conclusion
Histomorphometric analysis is a critical tool for understanding the effects of this compound on bone. The provided protocols and data offer a framework for researchers to design and conduct studies to evaluate the impact of this and other bisphosphonates on bone microarchitecture and remodeling. While preclinical data suggests that this compound can positively influence bone structure, further research, particularly the publication of detailed human histomorphometric data, would be beneficial for a more complete understanding of its effects.
References
- 1. ccjm.org [ccjm.org]
- 2. youtube.com [youtube.com]
- 3. Tips and Techniques for Processing and Sectioning Undecalcified Murine Bone Specimens | Springer Nature Experiments [experiments.springernature.com]
- 4. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intjmorphol.com [intjmorphol.com]
- 6. boneandcancer.org [boneandcancer.org]
- 7. [PDF] Adaptations of Goldner's Masson trichrome stain for the study of undecalcified plastic embedded bone. | Semantic Scholar [semanticscholar.org]
- 8. Standardized Nomenclature, Symbols, and Units for Bone Histomorphometry: A 2012 Update of the Report of the ASBMR Histomorphometry Nomenclature Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bone histomorphometry: standardization of nomenclature, symbols, and units. Report of the ASBMR Histomorphometry Nomenclature Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Tiludronate Efficacy in Bone Healing Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiludronate is a non-nitrogenous bisphosphonate that inhibits osteoclast-mediated bone resorption. Its primary mechanism of action involves inducing apoptosis in osteoclasts, thereby slowing down the breakdown of bone tissue. This property makes it a candidate for investigation in the context of bone healing, where a controlled resorption phase is crucial for successful fracture repair. These application notes provide a detailed protocol for assessing the efficacy of this compound in preclinical bone healing models, focusing on radiographic, histological, biomechanical, and biochemical endpoints.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in a rodent fracture model.
Key Experimental Protocols
Animal Model and Fracture Creation
A common and well-characterized model is the unilateral, closed mid-diaphyseal femoral fracture in rats.
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and aseptically prepare the surgical site on the right hindlimb.
-
Create a small incision to expose the femur.
-
Induce a standardized transverse fracture at the mid-diaphysis using a three-point bending device.
-
Stabilize the fracture with an intramedullary pin.
-
Suture the incision and provide postoperative analgesia.
This compound Administration
Protocol:
-
Randomly assign animals to a control (vehicle) group and a this compound-treated group.
-
Based on previous studies in dogs, a subcutaneous dose of 2 mg/kg body weight administered twice weekly can be used as a starting point.[1]
-
The vehicle for the control group should be the same as the solvent for this compound (e.g., sterile saline).
-
Administer the first dose shortly after fracture creation and continue for the duration of the study.
Radiographic Analysis
Protocol:
-
Take radiographs of the fractured femur at regular intervals (e.g., weekly) throughout the study.
-
Use a standardized radiographic scoring system, such as the Lane and Sandhu score, to quantify the extent of bone healing.
Lane and Sandhu Radiographic Scoring System
| Parameter | Finding | Points |
| Bone Formation | No evidence of bone formation | 0 |
| Bone formation occupying 25% of the defect | 1 | |
| Bone formation occupying 50% of the defect | 2 | |
| Bone formation occupying 75% of the defect | 3 | |
| Full gap bone formation | 4 | |
| Union | Full fracture line | 0 |
| Partial fracture line | 2 | |
| Absent fracture line | 4 | |
| Remodeling | No evidence of remodeling | 0 |
| Remodeling of intramedullary canal | 2 | |
| Full remodeling of cortex | 4 | |
| Total Score | 0-12 |
Histological Analysis
Protocol:
-
At the end of the study, euthanize the animals and harvest the fractured femurs.
-
Fix the femurs in 10% neutral buffered formalin.
-
For analysis of cartilage and bone, decalcify the specimens in a suitable decalcifying agent.
-
Process the tissues, embed in paraffin, and section longitudinally.
-
Stain sections with Safranin O and Fast Green to differentiate between cartilage (stains red/orange) and bone (stains green).
Safranin O and Fast Green Staining Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with Weigert's iron hematoxylin for 5-10 minutes to stain nuclei.
-
Rinse in running tap water.
-
Stain with 0.02% Fast Green solution for 1-5 minutes.
-
Rinse quickly with 1% acetic acid solution.
-
Stain with 0.1% Safranin O solution for 5-30 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Biomechanical Testing
Protocol:
-
Carefully dissect the fractured femur, removing all soft tissue.
-
Perform a three-point bending test on the healed fracture site using a materials testing machine.
-
Place the femur on two supports with the fracture site in the center.
-
Apply a load at a constant speed until the bone fractures.
-
Record the load-displacement curve to determine key biomechanical properties.
Key Biomechanical Parameters:
-
Ultimate Load (N): The maximum force the bone can withstand before fracturing.
-
Stiffness (N/mm): The slope of the linear portion of the load-displacement curve, representing the bone's resistance to deformation.
-
Energy to Failure (mJ): The total energy absorbed by the bone before fracture, calculated as the area under the load-displacement curve.
Biochemical Markers of Bone Turnover
Protocol:
-
Collect blood samples at baseline and at the end of the study.
-
Separate the serum and store at -80°C until analysis.
-
Use commercially available ELISA kits to measure the serum levels of bone formation and resorption markers.
Key Biochemical Markers:
-
Bone Formation Marker: Procollagen type I N-terminal propeptide (P1NP) or Osteocalcin.
-
Bone Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).
Data Presentation
The following tables summarize expected quantitative data from a study assessing this compound efficacy in a canine femoral fracture model.[1]
Table 1: Radiographic Healing Timeline
| Group | Fracture Line Decline (weeks) | Fracture Line Disappearance (weeks) |
| Control | 4 | 5 |
| This compound (2 mg/kg) | 3 | 4 |
Table 2: Qualitative Assessment of Callus Formation
| Group | Callus Formation |
| Control | Moderate |
| This compound (2 mg/kg) | Increased |
Note: The data presented is based on a study in dogs. Results in rodent models may vary. Further studies are needed to generate specific quantitative data for this compound in rat fracture models.
Signaling Pathway
This compound, as a non-nitrogenous bisphosphonate, interferes with osteoclast function through multiple mechanisms, ultimately leading to apoptosis. The diagram below illustrates the key signaling pathways affected by this compound in osteoclasts.
Conclusion
This protocol provides a comprehensive framework for evaluating the efficacy of this compound in preclinical bone healing models. By employing a combination of radiographic, histological, biomechanical, and biochemical analyses, researchers can gain a thorough understanding of this compound's effects on the various stages of fracture repair. The provided experimental details and data presentation formats are intended to facilitate the design and execution of robust and reproducible studies in this area.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Tiludronate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiludronate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its low oral bioavailability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: this compound, like other bisphosphonates, has an inherently low oral bioavailability, typically around 6%[1]. This is due to several factors:
-
High Polarity and Hydrophilicity: this compound is a highly polar and hydrophilic molecule, which hinders its ability to pass through the lipid-rich membranes of the intestinal epithelium via the transcellular route[2][3].
-
Poor Membrane Permeability: Its chemical structure, which includes two phosphonate groups, contributes to its poor permeation across the gastrointestinal (GI) tract lining[3].
-
Food Effect: The presence of food, especially dairy products, can significantly impair the intestinal absorption of this compound, potentially reducing it by a factor of five[2].
-
Complexation with Cations: this compound can form complexes with divalent cations like calcium and magnesium in the GI tract, which further reduces its absorption.
Q2: What are the primary mechanisms of this compound absorption?
A2: Given its hydrophilic nature, this compound is thought to be primarily absorbed via the paracellular pathway, which is the transport of substances through the tight junctions between intestinal epithelial cells[3]. This pathway is inefficient for large and charged molecules like this compound, contributing to its low overall absorption[3].
Q3: Are there any commercially available oral formulations of this compound with enhanced bioavailability?
A3: Currently, standard oral tablet formulations of this compound are available[4]. While some studies have compared different tablet manufacturing techniques, these have primarily focused on ensuring bioequivalence between formulations rather than significantly enhancing the inherently low bioavailability[5][6]. Novel formulations designed to substantially overcome the low bioavailability are still largely in the experimental and research phases.
Troubleshooting Guide: Low this compound Bioavailability in Experiments
This guide provides potential solutions and experimental approaches to address issues of low oral bioavailability of this compound in your research.
Issue 1: Inconsistent or low plasma concentrations of this compound after oral administration.
Possible Cause: Poor absorption from the standard drug suspension or solution.
Solutions:
-
Formulation with Permeation Enhancers: These agents can transiently open the tight junctions between intestinal cells, facilitating paracellular transport.
-
Liposomal Encapsulation: Encapsulating this compound within lipid vesicles (liposomes) can protect it from the harsh GI environment and may enhance its uptake.
-
Nanoparticle-Based Delivery: Formulating this compound into polymeric nanoparticles can improve its stability and potentially increase its absorption.
Below is a table summarizing the potential improvements with these strategies, based on studies with similar bisphosphonates, as direct quantitative data for this compound is limited.
| Formulation Strategy | Proposed Mechanism of Action | Expected Improvement in Bioavailability (Conceptual) | Key Experimental Readouts |
| Permeation Enhancers | Reversibly open tight junctions, increasing paracellular transport. | Moderate to Significant | Increased apparent permeability (Papp) in Caco-2 assays; Higher plasma Cmax and AUC in vivo. |
| Liposomal Formulation | Protects drug from degradation and complexation; potential for enhanced cellular uptake. | Significant | Increased drug encapsulation efficiency; Higher plasma Cmax and AUC in vivo. |
| Polymeric Nanoparticles | Protects drug; potential for mucoadhesion and controlled release, leading to increased absorption. | Significant | High encapsulation efficiency; sustained plasma concentrations and increased AUC in vivo. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound with Permeation Enhancers
This protocol assesses the effect of permeation enhancers on the transport of this compound across an in vitro model of the intestinal epithelium.
Workflow Diagram:
Caption: Workflow for Caco-2 Permeability Assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable supports in Transwell™ inserts and cultured for 21-24 days to allow for differentiation and the formation of a polarized monolayer with tight junctions[7][8].
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER)[7].
-
Permeability Assay:
-
A solution of this compound (e.g., 10 µM) with and without a permeation enhancer is added to the apical (upper) chamber of the Transwell™ insert[8].
-
The plates are incubated for 2 hours at 37°C[8].
-
Samples are collected from both the apical and basolateral (lower) chambers at the end of the incubation period[7].
-
-
Quantification: The concentration of this compound in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[9].
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of this compound transport across the Caco-2 monolayer[7].
Protocol 2: Preparation and Characterization of this compound-Loaded Liposomes
This protocol describes the preparation of liposomes encapsulating this compound for oral delivery studies.
Workflow Diagram:
Caption: Workflow for Preparing this compound Liposomes.
Methodology:
-
Lipid Film Formation: Phospholipids (e.g., DSPC) and cholesterol are dissolved in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. The solvent is then removed under vacuum using a rotary evaporator to form a thin lipid film on the flask wall[10].
-
Hydration: The lipid film is hydrated with an aqueous solution containing this compound. The hydration is typically performed above the phase transition temperature of the lipids with agitation to form multilamellar vesicles (MLVs)[10].
-
Sizing: To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm)[11].
-
Purification: Unencapsulated this compound is removed from the liposome suspension using techniques such as dialysis or size exclusion chromatography.
-
Characterization:
-
Particle Size and Zeta Potential: Measured by dynamic light scattering.
-
Encapsulation Efficiency (%EE): Determined by quantifying the amount of this compound encapsulated within the liposomes relative to the total amount used. This involves separating the liposomes from the aqueous phase and lysing them to release the encapsulated drug for quantification.
-
Protocol 3: In Vivo Oral Bioavailability Study in an Animal Model
This protocol outlines the steps for evaluating the oral bioavailability of a novel this compound formulation in a rodent model.
Workflow Diagram:
Caption: Workflow for In Vivo Oral Bioavailability Study.
Methodology:
-
Animal Model: Wistar rats or a similar rodent model are commonly used[3]. Animals are fasted overnight before the experiment to minimize the food effect on this compound absorption.
-
Dosing: Animals are divided into groups and administered either the control this compound solution or the novel formulation (e.g., liposomal this compound) via oral gavage[12]. An intravenous administration group is also included to determine the absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing[12].
-
Plasma Preparation: Blood samples are processed to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated HPLC-MS/MS method[9].
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). The oral bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration.
Signaling Pathway
Mechanism of Action of this compound on Osteoclasts
This compound inhibits bone resorption by acting on osteoclasts. A key mechanism involves the inhibition of the vacuolar H+-ATPase (V-ATPase), which is crucial for acidifying the resorption lacuna and dissolving bone mineral.
Caption: this compound's inhibitory action on osteoclast V-ATPase.
References
- 1. Human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Graphviz [graphviz.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. Comparison of the efficacy and bioequivalence of two oral formulations of this compound in the treatment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. researchgate.net [researchgate.net]
- 12. Disposition of this compound (Skelid) in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tiludronate Dosage for In Vitro Cartilage Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing tiludronate in in vitro cartilage and chondrocyte models. The information herein is designed to help optimize experimental design and avoid detrimental effects on cartilage integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on chondrocytes?
A1: this compound, a non-nitrogen-containing bisphosphonate, exhibits a biphasic, concentration-dependent effect on chondrocytes. At low concentrations, it can have chondroprotective effects, while at high concentrations, it becomes detrimental to cartilage.[1][2][3] The precise signaling pathway in chondrocytes is not fully elucidated, but evidence suggests the involvement of Connexin 43 (Cx43) hemichannels and the subsequent activation of the Src/ERK signaling pathway.[3] This is distinct from nitrogen-containing bisphosphonates that primarily inhibit the mevalonate pathway.
Q2: What is a safe concentration range for this compound in my chondrocyte or cartilage explant culture?
A2: Based on in vitro studies with equine articular cartilage explants, this compound concentrations of ≤ 1.9 mg/L have been shown to decrease proteoglycan degradation and chondrocyte apoptosis.[1][2] Conversely, concentrations ≥ 19 mg/L in healthy cartilage explants and ≥ 1,900 mg/L in explants simulating osteoarthritic conditions led to increased proteoglycan degradation and chondrocyte apoptosis.[1] It is crucial to perform a dose-response study within your specific experimental system to determine the optimal concentration.
Q3: My chondrocytes are showing increased apoptosis and matrix degradation after this compound treatment. What could be the cause?
A3: This is a strong indication that the this compound concentration is too high. High concentrations of this compound (≥ 19 mg/L) are known to be detrimental to cartilage and chondrocytes, leading to increased apoptosis and release of sulfated glycosaminoglycans (sGAGs).[1][2][4] We recommend reviewing your dosage calculations and performing a dose-response experiment starting with lower concentrations (e.g., in the 0.19 to 1.9 mg/L range).
Q4: Can I use Interleukin-1β (IL-1β) to simulate inflammatory conditions in my cartilage explant culture with this compound?
A4: Yes, IL-1β is a commonly used pro-inflammatory cytokine to mimic osteoarthritic conditions in vitro. Studies have successfully used recombinant equine IL-1β (rEq IL-1) at a concentration of 0.01 ng/mL to induce cartilage damage, which can then be treated with this compound to assess its protective effects.[2]
Q5: What are the key parameters to measure to assess the effect of this compound on my cartilage cultures?
A5: To evaluate the biphasic effects of this compound, it is recommended to measure markers of both cartilage degradation and chondrocyte health. Key parameters include:
-
Sulfated Glycosaminoglycan (sGAG) release: Quantifies the loss of proteoglycans from the cartilage matrix.
-
Chondrocyte apoptosis: Can be assessed using methods like the TUNEL assay.
-
Gene expression analysis: Relative gene expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, and inflammatory cytokines like IL-6 and IL-8 can provide insights into the catabolic and inflammatory state of the cartilage.[1][2]
-
Prostaglandin E2 (PGE2) concentration: A marker of inflammation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Increased sGAG release and chondrocyte apoptosis in all this compound-treated groups. | This compound concentrations are in the toxic range. | Perform a dose-response study with a wider range of concentrations, including those in the lower, potentially chondroprotective range (e.g., 0.19 - 1.9 mg/L). |
| No significant effect of this compound observed, even in the IL-1β stimulated group. | This compound concentrations may be too low to exert a protective effect. The IL-1β concentration or incubation time may be insufficient to induce significant damage. | Verify the bioactivity of your IL-1β. Increase the this compound concentration incrementally. Ensure the incubation period is sufficient (e.g., 96 hours).[2] |
| High variability in results between replicate experiments. | Inconsistent cartilage explant size or quality. Variability in cell seeding density for chondrocyte cultures. | Standardize the size and source of cartilage explants. Ensure a consistent cell seeding density for monolayer or 3D cultures. |
| Unexpected changes in gene expression profiles. | The effects of this compound on gene expression can be complex and may not always correlate directly with sGAG release or apoptosis.[1] | Focus on a combination of functional assays (sGAG release, apoptosis) and gene expression analysis for a comprehensive understanding. At very high concentrations, this compound has been shown to increase IL-8 gene expression.[2] |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound on Equine Articular Cartilage Explants (96-hour incubation)
| This compound Concentration (mg/L) | Effect on sGAG Release (Proteoglycan Degradation) | Effect on Chondrocyte Apoptosis |
| Without IL-1β | ||
| 0.19 | Decreased | Decreased |
| 1.9 | No significant effect | Decreased |
| 19 | Increased | Increased |
| 190 | Increased | Increased |
| 1,900 | Increased | Increased |
| With IL-1β (0.01 ng/mL) | ||
| 0.19 | Decreased | Decreased |
| 1.9 | Decreased | Decreased |
| 19 | Decreased | Decreased |
| 190 | Decreased | Decreased |
| 1,900 | Increased | Increased |
Data synthesized from studies on equine articular cartilage explants.[1][2]
Experimental Protocols
Protocol 1: In Vitro Cartilage Explant Culture and this compound Treatment
Objective: To assess the concentration-dependent effects of this compound on cartilage explants under normal and inflammatory conditions.
Materials:
-
Articular cartilage from a suitable animal model (e.g., equine femorotibial joints).[2]
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) with antibiotics.
-
Fetal Bovine Serum (FBS).
-
Recombinant Interleukin-1β (IL-1β).
-
This compound disodium salt.
-
24-well culture plates.
-
Biopsy punch for creating uniform explants.
Procedure:
-
Aseptically harvest articular cartilage from the joints.
-
Create uniform cartilage explants (e.g., 3 mm diameter) using a biopsy punch.
-
Place one explant per well in a 24-well plate containing culture medium (DMEM with 10% FBS and antibiotics).
-
Allow explants to equilibrate in culture for 24-48 hours.
-
Prepare stock solutions of this compound and IL-1β in culture medium.
-
Aspirate the equilibration medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0, 0.19, 1.9, 19, 190, 1,900 mg/L) with or without IL-1β (e.g., 0.01 ng/mL).[2]
-
Incubate the explants for a defined period (e.g., 96 hours).[2]
-
At the end of the incubation, collect the culture medium for sGAG and PGE2 analysis.
-
Process the cartilage explants for histology (to assess apoptosis via TUNEL assay) and gene expression analysis.
Protocol 2: Assessment of Cartilage Health
-
Sulfated Glycosaminoglycan (sGAG) Assay (DMMB Assay):
-
Use a commercially available 1,9-dimethylmethylene blue (DMMB) colorimetric assay kit.
-
Follow the manufacturer's instructions to measure the sGAG concentration in the collected culture medium.
-
Results are typically expressed as a percentage of total sGAG in the explant or as µg/mL.
-
-
Chondrocyte Apoptosis (TUNEL Assay):
-
Fix the cartilage explants in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section.
-
Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on the sections according to a standard protocol or a commercial kit's instructions to detect apoptotic cells.[2]
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cartilage explants.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., MMP-1, MMP-3, MMP-13, IL-6, IL-8) and a suitable housekeeping gene for normalization.
-
Analyze the relative gene expression using the comparative cycle threshold (ΔΔCt) method.[2]
-
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Concentration-dependent effects of this compound on equine articular cartilage explants incubated with and without interleukin-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alendronate Inhibits VEGF Expression in Growth Plate Chondrocytes by Acting on the Mevalonate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Tiludronate Insolubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to the solubility of tiludronate disodium in aqueous solutions. The following information is designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound disodium in water?
A1: There are conflicting reports regarding the precise aqueous solubility of this compound disodium. Some suppliers indicate a solubility of greater than 10 mg/mL in water. Another source specifies a solubility of 41.67 mg/mL, and a third indicates 56.2 mg/mL.[1][2] However, a predicted value suggests a lower solubility of around 9.01 mg/mL.[3] This variability may be due to differences in the salt form, hydration state of the powder, and the pH of the water used.
Q2: My this compound disodium is not dissolving completely in water. What could be the issue?
A2: Several factors can contribute to the incomplete dissolution of this compound disodium in water:
-
pH of the solution: The solubility of this compound is pH-dependent.[4] If the pH of your water is acidic, it may hinder dissolution.
-
Temperature: Room temperature water may not be sufficient to dissolve higher concentrations of the compound.
-
Particle size: The physical properties of the powder can affect the rate of dissolution.
-
Saturation: You may be attempting to create a solution that is above the saturation point of this compound in that specific volume and temperature.
Q3: Can I use solvents other than water to dissolve this compound disodium?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a commonly used alternative solvent. This compound disodium is soluble in DMSO at a concentration of at least 10 mg/mL. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media is low (typically ≤ 0.1%) to avoid cytotoxicity.
Q4: How can I improve the dissolution of this compound disodium in an aqueous solution?
A4: To aid dissolution, you can try the following methods:
-
Gentle warming: Heating the solution to 37°C can help increase solubility.[1]
-
Sonication: Using an ultrasonic bath can help to break up powder aggregates and enhance dissolution.[1]
-
pH adjustment: Carefully adjusting the pH of the solution towards a more alkaline value may improve solubility. However, ensure the final pH is compatible with your experimental setup.
Q5: What is the stability of reconstituted this compound disodium solutions?
A5: Reconstituted solutions of the commercial veterinary product Tildren® (this compound disodium) in 0.9% sodium chloride are stable for up to 30 days when stored under refrigeration (5°C) or frozen (-20°C).[5] For research stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] Once diluted to a working concentration for infusions, the solution should be used within 2 hours if kept at room temperature or within 24 hours if refrigerated.[6]
Data Presentation: this compound Disodium Solubility
The following table summarizes the available data on the solubility of this compound disodium in common laboratory solvents.
| Solvent | Reported Solubility | Source(s) | Notes |
| Water | >10 mg/mL | Sigma-Aldrich | Solubility is pH-dependent. |
| Water | 41.67 mg/mL (114.93 mM) | GlpBio[1] | |
| Water | 56.2 mg/mL (155.1 mM) | TargetMol[2] | Sonication is recommended. |
| Water (predicted) | 9.01 mg/mL | DrugBank[3] | This is a computationally predicted value. |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Preparation of a this compound Disodium Stock Solution for In Vitro Research
This protocol provides a general guideline for preparing a concentrated stock solution of this compound disodium for use in cell culture and other in vitro assays.
Materials:
-
This compound disodium powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound disodium powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mg/mL or approximately 27.6 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): For long-term storage and sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
Note: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept below 0.1% to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in your experiments.
Protocol 2: Reconstitution of Lyophilized this compound Disodium (based on Tildren® veterinary formulation)
This protocol is adapted from the instructions for the commercial product Tildren® and is suitable for preparing a solution for in vivo administration in a research setting.
Materials:
-
Vial of lyophilized this compound disodium (e.g., 500 mg)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Infusion bag (e.g., 1 L of sterile 0.9% Sodium Chloride Injection, USP)
Procedure:
-
Reconstitution of the Vial:
-
Using strict aseptic technique, withdraw 25 mL of sterile 0.9% sodium chloride from the infusion bag.
-
Add the 25 mL of saline to the vial containing the lyophilized this compound disodium powder.
-
Gently shake the vial until the powder is completely dissolved. This results in a reconstituted solution with a concentration of 20 mg/mL.[6]
-
-
Preparation of the Infusion Solution:
-
Calculate the required volume of the reconstituted solution based on the desired final dose and the total infusion volume.
-
Aseptically withdraw the calculated volume from the vial.
-
Inject the withdrawn solution into the 1 L bag of sterile 0.9% sodium chloride.
-
Gently invert the infusion bag to mix the solution thoroughly.[6]
-
-
Storage of the Infusion Solution:
-
The final infusion solution should be administered within 2 hours of preparation if kept at room temperature.
-
Alternatively, it can be stored for up to 24 hours under refrigeration (2-8°C) and protected from light.[6]
-
Visualizing this compound's Mechanism of Action and Troubleshooting Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a logical workflow for troubleshooting solubility issues.
Caption: this compound's inhibitory effects on key osteoclast pathways.
Caption: A step-by-step workflow for resolving this compound solubility issues.
References
Technical Support Center: Managing Gastrointestinal Side Effects of Tiludronate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the gastrointestinal (GI) side effects of Tiludronate in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Issue: Animal exhibiting signs of gastrointestinal distress (vomiting, diarrhea, anorexia) after oral this compound administration.
Initial Assessment:
-
Confirm Symptoms: Are the signs of GI distress temporally associated with this compound administration? Note the onset, severity, and frequency of symptoms.
-
Rule Out Other Causes: Consider other potential causes of GI upset, such as changes in diet, housing, or other experimental manipulations.
-
Dosage and Formulation Review: Double-check the calculated dose and the formulation of this compound. Ensure it is appropriate for the species and weight of the animal.
Troubleshooting Steps:
-
Dose Adjustment: If therapeutically viable, consider a dose reduction. Bisphosphonate-induced GI effects are often dose-dependent.
-
Administration with Food: While this compound absorption is significantly impaired by food, administering it with a small meal can sometimes mitigate direct mucosal irritation.[1] This approach requires careful consideration of the study's pharmacokinetic objectives.
-
Vehicle and Formulation:
-
Ensure the vehicle used for oral gavage is non-irritating.
-
Consider alternative formulations, such as enteric-coated preparations, to bypass the stomach and reduce direct contact with the gastric mucosa.
-
-
Co-administration with Gastroprotective Agents:
-
Sucralfate: This agent can form a protective barrier over the mucosal surface. A study in rabbits showed that sucralfate can prevent experimental peptic esophagitis.[2][3] Consider administering a sucralfate slurry 30-60 minutes prior to this compound.
-
Proton Pump Inhibitors (PPIs) or H2 Blockers: While the primary mechanism of this compound-induced injury is not acid-mediated, reducing gastric acid may lessen secondary irritation.
-
-
Hydration: Ensure animals have free access to water to prevent dehydration, which can exacerbate GI issues.
Issue: Histopathological evidence of gastric mucosal damage in study animals.
Initial Assessment:
-
Severity of Lesions: Characterize the nature and severity of the mucosal damage (e.g., erosions, ulcers, inflammation).
-
Correlation with Clinical Signs: Do the histopathological findings correlate with observed clinical signs of GI distress?
Troubleshooting Steps:
-
Refine Dosing Regimen:
-
Fractionated Dosing: If the total daily dose is high, consider dividing it into two or more smaller doses administered throughout the day.
-
Intermittent Dosing: Explore less frequent dosing schedules if consistent with the research goals.
-
-
Prophylactic Gastroprotection: For future studies, consider prophylactic administration of gastroprotective agents like sucralfate, especially at higher dose levels of this compound.
-
Alternative Route of Administration: If oral administration consistently leads to severe gastric damage, consider if intravenous administration is a feasible alternative for the study, noting that systemic effects can still occur.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced gastrointestinal side effects?
A1: The gastrointestinal side effects of this compound, like other bisphosphonates, are primarily attributed to two main mechanisms:
-
Direct Mucosal Irritation: Oral administration can lead to high local concentrations of the drug in the esophagus and stomach, causing direct irritation and damage to the mucosal lining.[5] This can disrupt the protective hydrophobic barrier of the gastrointestinal tract, making the epithelium more susceptible to injury.
-
Cellular Mechanisms: At the cellular level, bisphosphonates can induce apoptosis (programmed cell death) in gastric mucosal cells. This process is thought to involve the disruption of mitochondrial function, leading to the production of reactive oxygen species (superoxide) and lipid peroxidation, which ultimately damages cell membranes and triggers apoptotic pathways.[6][7]
Q2: Are there species-specific differences in the susceptibility to this compound-induced GI side effects?
A2: Yes, there can be species-specific differences in drug metabolism, gastrointestinal physiology, and sensitivity to medications. For instance, dogs have a well-developed emetic reflex and may be more prone to vomiting.[8][9] Rodents, which cannot vomit, may exhibit other signs of GI distress like anorexia, weight loss, or pica. It is crucial to be aware of the common signs of GI upset in the specific animal model being used.
Q3: Can intravenous administration of this compound still cause gastrointestinal side effects?
A3: While direct mucosal irritation is bypassed with intravenous administration, systemic effects can still lead to gastrointestinal issues. Though less common, side effects such as mild colic have been reported in horses receiving intravenous this compound.[4] A retrospective study on Zoledronic acid (another bisphosphonate) in dogs showed instances of vomiting and diarrhea following intravenous administration.[10]
Q4: What is a recommended protocol for co-administering sucralfate with oral this compound in a rat model?
Experimental Protocol: Co-administration of Sucralfate and this compound in Rats
-
Animals: Wistar or Sprague-Dawley rats, fasted overnight with free access to water.
-
Sucralfate Preparation: Prepare a sucralfate suspension (e.g., 100 mg/kg) in sterile water.
-
Administration:
-
Administer the sucralfate suspension via oral gavage.
-
Wait for a period of 30 to 60 minutes to allow the sucralfate to coat the gastric mucosa.
-
Administer this compound at the desired dose via oral gavage.
-
-
Monitoring: Closely monitor the animals for any signs of gastrointestinal distress for several hours post-administration and daily thereafter.
-
Histopathology: At the end of the study period, collect gastric tissue for histopathological evaluation to assess the degree of mucosal protection.
Q5: How can I quantitatively assess gastric mucosal damage in my animal model?
A5: A macroscopic and microscopic scoring system can be used to quantify gastric lesions.
Experimental Protocol: Assessment of Gastric Mucosal Damage in Rats
-
Tissue Collection: Euthanize the animal and carefully excise the stomach.
-
Macroscopic Evaluation:
-
Open the stomach along the greater curvature and rinse gently with saline.
-
Examine the mucosal surface for the presence of lesions (e.g., hyperemia, erosions, ulcers).
-
Lesions can be scored based on their number and size. For example, a scoring system could be: 0 = no lesions; 1 = hyperemia; 2 = one or two small lesions; 3 = multiple small lesions; 4 = large or ulcerative lesions.
-
-
Microscopic Evaluation:
-
Fix the stomach tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A pathologist can then score the sections based on criteria such as epithelial cell loss, inflammatory cell infiltration, edema, and hemorrhage.[3]
-
Data Presentation
Table 1: Incidence of Gastrointestinal Side Effects of Intravenous Bisphosphonates in Dogs
| Bisphosphonate | Dose Range (mg/kg) | Number of Dogs | Vomiting Incidence | Diarrhea Incidence | Reference |
| Zoledronic Acid | 0.13 - 0.32 | 95 | 2/95 (2.1%) | 1/95 (1.1%) | [10] |
Note: Data for this compound in dogs was not available in the reviewed literature. This table provides data for another bisphosphonate to offer a general reference.
Table 2: Gastric Lesion Scores in Rats Treated with Different Bisphosphonates (in combination with indomethacin)
| Bisphosphonate | Dose (mg/kg) | Macroscopic Lesion Score (Mean ± SEM) |
| Pamidronate | 300 | 3.8 ± 0.5 |
| Alendronate | 300 | 1.2 ± 0.3 |
| Risedronate | 300 | 0.2 ± 0.1 |
Source: Adapted from a study examining the effects of different bisphosphonates on the gastric mucosa of rats when co-administered with indomethacin.[2] This table illustrates the variable potential for different bisphosphonates to cause gastric damage.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound-induced gastrointestinal toxicity.
Caption: Troubleshooting workflow for managing GI side effects.
References
- 1. Disposition of this compound (Skelid) in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of bisphosphonates on surface hydrophobicity and phosphatidylcholine concentration of rodent gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of two intravenous administration regimens of this compound in healthy adult horses and effects on the bone resorption marker CTX-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis in the gastric mucosa: molecular mechanisms, basic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisphosphonate-induced gastrointestinal mucosal injury is mediated by mitochondrial superoxide production and lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emesis in dogs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcvoordieren.nl [mcvoordieren.nl]
- 10. Toxicity of zoledronic acid after intravenous administration: A retrospective study of 95 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of food on Tiludronate absorption in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the impact of food on tiludronate absorption in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected magnitude of the food effect on oral this compound absorption in preclinical models?
A1: A significant negative food effect is expected. Preclinical and clinical data indicate that concomitant food intake can dramatically reduce the bioavailability of this compound. The absorption of this compound may be reduced by as much as 90% when administered with food.[1] In some cases, a reduction by a factor of five has also been reported.[2] This is primarily due to the formation of poorly absorbable complexes with components in food, particularly divalent cations like calcium and magnesium.
Q2: Which animal models are suitable for studying the food effect on this compound?
A2: Preclinical studies for this compound have been conducted in various species, including rats, ewes, and dogs.[3] Beagle dogs are a commonly used and well-regarded model for preclinical food effect studies due to their physiological similarities to humans in terms of gastrointestinal tract and response to food.[4][5]
Q3: What is the underlying mechanism for the food-drug interaction with this compound?
A3: this compound, like other bisphosphonates, is a highly polar molecule with a strong chelating affinity for divalent cations. When co-administered with food, this compound can bind to calcium, magnesium, and other minerals present in the gastrointestinal tract. This chelation process forms insoluble complexes that are poorly absorbed across the intestinal wall, leading to a significant decrease in systemic bioavailability.
Q4: How should we design a preclinical study to assess the food effect on this compound?
A4: A standard approach is a crossover study design in your chosen animal model (e.g., beagle dogs). In this design, the same group of animals receives this compound under both fasted and fed conditions, with a washout period in between. Key parameters to measure are the pharmacokinetic (PK) profiles, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.
Q5: Are there specific components in animal chow that we should be concerned about?
A5: Yes, the standard laboratory animal diet can contain significant amounts of calcium and other minerals that will interfere with this compound absorption. It is crucial to be aware of the composition of the diet provided to the animals, especially when interpreting baseline data or designing studies. For a controlled food effect study, a standardized meal, often a high-fat meal, is recommended to be used in the "fed" arm of the study to ensure consistency and comparability of the results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound plasma concentrations in the fasted group. | - Incomplete fasting of animals.- Coprophagy (common in rodents).- Dehydration affecting absorption. | - Ensure a strict and consistent fasting period (e.g., overnight for 12-16 hours) with free access to water.- House animals in a way that prevents coprophagy (e.g., wire-bottom cages) for the duration of the fasting and study period.- Ensure animals are well-hydrated before dosing. |
| No discernible difference in absorption between fed and fasted groups. | - The "fed" condition was not sufficiently challenging (e.g., low mineral content in the meal).- The timing of drug administration relative to the meal was not optimal to see the effect.- Analytical assay sensitivity is insufficient to detect low this compound levels, especially in the fed state. | - Utilize a standardized high-fat, high-mineral meal to maximize the potential for interaction.- Administer this compound shortly after the meal is consumed to ensure maximal interaction in the GI tract.- Validate your bioanalytical method to ensure it has the required sensitivity to measure the expected low concentrations of this compound, particularly in the fed state where they will be significantly lower. |
| Unexpectedly low bioavailability even in the fasted state. | - this compound has inherently low oral bioavailability (approx. 6% under optimal conditions).[1][6]- Issues with the drug formulation (e.g., poor dissolution).- Adherence of the drug to the gavage tube or dosing apparatus. | - Review historical data to set realistic expectations for fasted bioavailability.- Ensure the formulation is appropriate for the chosen animal model and that the drug is fully in solution or a well-characterized suspension.- Pre-treat or rinse the dosing apparatus to minimize drug loss. |
Quantitative Data Summary
The following table provides an illustrative summary of the expected pharmacokinetic parameters of oral this compound in a preclinical model (e.g., dog) under fasted and fed conditions, based on a 90% reduction in bioavailability.
| Parameter | Fasted State (Example Values) | Fed State (Expected Outcome) | % Change |
| Bioavailability (%) | ~ 6% | ~ 0.6% | -90% |
| AUC (ng·h/mL) | 100 | 10 | -90% |
| Cmax (ng/mL) | 25 | 2.5 | -90% |
| Tmax (h) | 1-2 | May be delayed or unchanged | Variable |
Note: The values in this table are for illustrative purposes to demonstrate the expected magnitude of the food effect and are not from a specific single study. The actual values will depend on the animal model, dose, and specific experimental conditions.
Experimental Protocols
Representative Protocol for a Food Effect Study of Oral this compound in Beagle Dogs
1. Animal Model:
-
Species: Beagle dog
-
Number of Animals: A minimum of 6-8 animals to allow for statistical power in a crossover design.
-
Housing: Individual housing to control food intake.
2. Study Design:
-
A randomized, two-treatment, two-period, two-sequence crossover design.
-
A washout period of at least one week between the two treatment periods.
3. Dosing:
-
Drug: this compound solution or suspension in a suitable vehicle (e.g., water).
-
Dose: A relevant dose based on previous pharmacokinetic or efficacy studies.
-
Administration: Oral gavage.
4. Treatment Arms:
-
Period 1:
-
Group A: Fasted condition.
-
Group B: Fed condition.
-
-
Washout Period
-
Period 2:
-
Group A: Fed condition.
-
Group B: Fasted condition.
-
5. Feeding Conditions:
-
Fasted Condition: Animals are fasted overnight for at least 12 hours before drug administration, with free access to water. Food is returned 4 hours post-dosing.
-
Fed Condition: Following an overnight fast, animals are given a standardized high-fat meal 30 minutes prior to drug administration. The meal should be consumed within 20-25 minutes. A typical high-fat meal for dogs might consist of a mixture of canned dog food supplemented with fat (e.g., corn oil) to achieve a specific caloric and fat content.
6. Blood Sampling:
-
Blood samples are collected via a suitable vein (e.g., cephalic or jugular) at the following time points: pre-dose (0), 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is harvested and stored frozen (-20°C or colder) until bioanalysis.
7. Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS or other suitably sensitive analytical method.
8. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each animal in each treatment period using non-compartmental analysis.
-
Statistical analysis (e.g., ANOVA) is performed on the log-transformed PK parameters to determine the significance of the food effect.
Visualizations
Caption: Impact of Food on this compound Absorption Pathway.
Caption: Experimental Workflow for a Crossover Food Effect Study.
References
- 1. products.sanofi.us [products.sanofi.us]
- 2. Human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a preclinical food effect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of food effects during clinical development [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. A new treatment for an old ailment: Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Tiludronate Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting Tiludronate treatment protocols for long-term experimental studies. The following information, presented in a question-and-answer format, addresses specific issues that may arise during the planning and execution of chronic in vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-nitrogen-containing bisphosphonate that primarily targets osteoclasts, the cells responsible for bone resorption.[1][2] Its mechanism involves being metabolized by osteoclasts into a non-functional ATP analog. This analog competitively inhibits ATP-dependent cellular processes, leading to a reduction in cell energy and ultimately inducing osteoclast apoptosis (programmed cell death).[1] This decrease in osteoclast number and activity leads to reduced bone breakdown and turnover.[1][2]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound disrupts key signaling pathways essential for osteoclast function. It inhibits protein-tyrosine-phosphatases, which leads to an increase in tyrosine phosphorylation and disrupts the formation of the podosomes, the actin ring structures that are crucial for osteoclast attachment to the bone surface.[3] this compound also inhibits V-ATPases in osteoclasts, which prevents the acidification necessary for bone resorption.[3] By disrupting these pathways, this compound causes osteoclasts to detach from the bone, thereby preventing bone resorption.[3]
Q3: How should this compound be prepared and stored for long-term in vivo studies?
A3: For in vivo studies, this compound disodium can be dissolved in sterile, deionized water or saline (0.9% NaCl) solution.[4][5] A stock solution can be prepared, for example, by dissolving 10 mg in 100 mL of deionized water to achieve a concentration of 0.1 mg/mL.[5] For intravenous administration in larger animals like horses, the calculated dose is often diluted in a larger volume of isotonic electrolyte solution (e.g., 5 L).[4] It is recommended to store the reconstituted solution at 5°C and protect it from light by covering it with foil.[5] While one study indicates that solutions can be kept for weeks under these conditions, it is best practice to prepare fresh solutions for injection, especially for long-term studies, to ensure stability and sterility.[5]
Q4: What are the recommended administration routes for this compound in preclinical studies?
A4: The most common administration routes for this compound in preclinical studies are intravenous (IV) and subcutaneous injection.[6][7] Oral administration is also possible but is characterized by low and variable bioavailability (approximately 6%).[2][8] The choice of administration route will depend on the specific research question, the animal model, and the desired pharmacokinetic profile. For consistent and reproducible dosing in long-term studies, parenteral routes (IV or subcutaneous) are generally preferred.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Question: I am observing high variability in bone density and biomarker measurements between animals in the same treatment group. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration of this compound. For subcutaneous injections, vary the injection site to avoid local irritation and ensure proper absorption. For IV infusions, maintain a consistent infusion rate.
-
Animal-to-Animal Variation: Biological variability is inherent in animal studies. Ensure that animals are properly randomized to treatment groups based on baseline characteristics such as age and weight. Increasing the number of animals per group can also help to increase statistical power and reduce the impact of individual variability.
-
Dietary Factors: The absorption of orally administered this compound is significantly impaired by food, especially dairy products.[8] If using an oral route, ensure a strict and consistent fasting protocol before and after administration.
-
Assay Variability: High variability can also stem from the assays used to measure outcomes. Ensure that all laboratory personnel are following standardized protocols for sample collection, processing, and analysis. Run quality controls for all assays to monitor their performance.
Issue 2: Monitoring and Managing Long-Term Side Effects
Question: What are the potential long-term side effects of this compound in animal models, and how can I monitor for them?
Potential Side Effects and Monitoring Strategies:
-
Renal Toxicity: Bisphosphonates can be nephrotoxic, and this risk may be increased with long-term administration or when co-administered with other potentially nephrotoxic drugs like NSAIDs.[9]
-
Monitoring: Regularly monitor renal function through blood and urine analysis. Key biomarkers for drug-induced kidney injury include serum creatinine and blood urea nitrogen (BUN), as well as more sensitive urinary biomarkers like kidney injury molecule-1 (KIM-1), cystatin C, and clusterin.[10][11]
-
Management: If signs of renal toxicity are observed, consider reducing the dose or frequency of this compound administration. Ensure animals are well-hydrated. Avoid co-administration with NSAIDs if possible.
-
-
Gastrointestinal Issues: Oral administration of this compound can cause gastrointestinal side effects such as nausea and diarrhea.[12]
-
Monitoring: Observe animals for changes in appetite, stool consistency, and body weight.
-
Management: If gastrointestinal issues are severe, consider switching to a parenteral route of administration.
-
-
Oversuppression of Bone Turnover: Long-term bisphosphonate use can lead to an over-suppression of bone remodeling, which may impair the healing of microfractures and potentially lead to atypical fractures.[13]
-
Monitoring: Monitor bone turnover markers (see below) to assess the degree of suppression. For studies involving fracture healing, include histological analysis to evaluate the quality of bone repair.
-
Management: Consider intermittent dosing schedules (e.g., "drug holidays") to allow for some recovery of bone turnover.[14]
-
Data Presentation
Table 1: Summary of this compound Dosages Used in Preclinical and Clinical Studies
| Species | Condition | Dosage | Administration Route | Study Duration | Reference |
| Rat | Glucocorticoid-induced osteoporosis | 0.2 mg/kg (Alendronate) | Intramuscular | 45 days | [1][3] |
| Rat | Experimental Periodontitis | 1 mg/kg body weight | Subperiosteal injection | 11 days | [15] |
| Horse | Navicular Syndrome | 1 mg/kg | Intravenous | Single treatment | [4] |
| Horse | Bone Spavin | 1 mg/kg bwt | Intravenous infusion | Single treatment, reassessed at 60 and 120 days | [16] |
| Human | Paget's Disease | 400 mg/day | Oral | 3 months | [17] |
Table 2: Key Biomarkers for Monitoring this compound Efficacy and Safety
| Biomarker Category | Specific Biomarker | Sample Type | Purpose | Reference |
| Bone Resorption | C-terminal telopeptide of type I collagen (CTX-1) | Serum/Plasma | Monitor efficacy (decrease indicates reduced resorption) | [18] |
| Tartrate-resistant acid phosphatase (TRAP) | Serum/Plasma | Monitor efficacy (decrease indicates reduced osteoclast activity) | [15] | |
| Bone Formation | Bone-specific alkaline phosphatase (BALP) | Serum/Plasma | Monitor effect on bone formation | [18] |
| Osteocalcin | Serum | Monitor effect on bone formation | [7] | |
| Renal Toxicity | Serum Creatinine, Blood Urea Nitrogen (BUN) | Serum/Plasma | General indicator of renal function | [10][11] |
| Kidney Injury Molecule-1 (KIM-1) | Urine | Sensitive and specific marker of kidney injury | [10][11] | |
| Cystatin C | Urine/Serum | Sensitive marker of glomerular filtration rate | [10][11][19] | |
| Clusterin | Urine | Sensitive marker of kidney injury | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound disodium powder
-
Sterile, deionized water or sterile 0.9% saline solution
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the required amount of this compound disodium powder using an analytical balance.
-
Aseptically add the powder to a sterile vial.
-
Add the desired volume of sterile deionized water or saline to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Label the vial with the drug name, concentration, date of preparation, and storage conditions.
-
Store the solution at 5°C, protected from light. It is recommended to use freshly prepared solutions for each administration, especially in long-term studies, to minimize the risk of contamination and degradation.
Protocol 2: Bone Histomorphometry in Rodents after Long-Term this compound Treatment
Materials:
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., EDTA-based solution)
-
Ethanol (graded series: 70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope with imaging software
Procedure:
-
Sample Collection and Fixation: At the end of the study, euthanize the animals and dissect the bones of interest (e.g., femurs, tibiae). Fix the bones in 10% neutral buffered formalin for 24-48 hours.[3]
-
Decalcification: Transfer the fixed bones to a decalcifying solution. The duration of decalcification will depend on the size of the bone and the type of decalcifier used. Monitor the process carefully to avoid over-decalcification.
-
Tissue Processing: Dehydrate the decalcified bones through a graded series of ethanol (e.g., 70%, 95%, 100%). Clear the tissue in xylene.
-
Embedding: Infiltrate the bones with and embed them in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Histomorphometric Analysis: Using a light microscope equipped with a camera and image analysis software, quantify various bone parameters. This can include measurements of cortical thickness, trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[3]
Mandatory Visualization
Caption: Signaling pathway of this compound in osteoclasts.
Caption: Experimental workflow for a long-term this compound study.
Caption: Troubleshooting logic for suspected renal toxicity.
References
- 1. scielo.br [scielo.br]
- 2. This compound. A new treatment for an old ailment: Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histomorphometry of Bone Microarchitecture in Rats Treated with Vitamin D and Bisphosphonate in the Management of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tildren.us [tildren.us]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Disposition of this compound (Skelid) in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term effects of clodronate on growing rat bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ker.com [ker.com]
- 10. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Effects of locally administered tiludronic acid on experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
- 18. Pharmacological effects of this compound in horses after long-term immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Urinary kidney biomarkers for early detection of nephrotoxicity in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding renal toxicity when co-administering Tiludronate and NSAIDs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the co-administration of Tiludronate, a non-nitrogenous bisphosphonate, and nonsteroidal anti-inflammatory drugs (NSAIDs). The focus is on strategies to avoid and assess potential renal toxicity during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of renal toxicity for this compound and NSAIDs individually?
A1:
-
NSAIDs: The primary mechanism of NSAID-induced renal toxicity is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are crucial for producing prostaglandins.[1][2] In the kidneys, prostaglandins, particularly PGE2 and PGI2, act as vasodilators, helping to maintain adequate renal blood flow and glomerular filtration rate (GFR).[1][3] By inhibiting prostaglandin synthesis, NSAIDs can cause constriction of the afferent arteriole, leading to reduced renal perfusion and GFR.[1][3] This can result in acute kidney injury (AKI), especially in states of renal hypoperfusion.[1]
-
This compound: As a bisphosphonate, this compound is eliminated from the body through the kidneys.[4][5] While less potent than nitrogen-containing bisphosphonates, high concentrations of bisphosphonates in the renal tubules can lead to direct cellular toxicity.[6][7] The proposed mechanisms for bisphosphonate-induced nephrotoxicity include acute tubular necrosis (ATN) and, less commonly with non-nitrogenous bisphosphonates, focal segmental glomerulosclerosis (FSGS).[6][7] The cellular mechanisms may involve mitochondrial dysfunction and apoptosis of renal tubular epithelial cells.[8][9] this compound has also been shown to inhibit vacuolar H+-ATPases, which are present in renal tubules, although with lower potency than in osteoclasts.[10]
Q2: Is there evidence of synergistic renal toxicity when co-administering this compound and NSAIDs?
A2: Direct preclinical or clinical studies detailing a synergistic nephrotoxic mechanism between this compound and NSAIDs are limited. However, a warning exists for the concurrent use of Tildren® (a veterinary formulation of this compound disodium) and NSAIDs in horses, suggesting an increased risk of renal toxicity and acute renal failure. The theoretical basis for synergy lies in the distinct yet complementary mechanisms of toxicity. NSAIDs can induce a state of reduced renal perfusion, which may, in turn, increase the concentration of this compound within the renal tubules, potentially exacerbating its direct toxic effects on the tubular epithelium.
Q3: What are the key risk factors for developing renal toxicity during co-administration experiments?
A3:
-
Dehydration or Hypovolemia: This is a critical risk factor as it reduces renal blood flow, making the kidneys more susceptible to the vasoconstrictive effects of NSAIDs and increasing the concentration of drugs in the tubular fluid.
-
Pre-existing Renal Impairment: Animals with baseline renal dysfunction have a reduced capacity to clear both drugs, increasing the risk of accumulation and toxicity.
-
High Doses and Chronic Administration: Higher doses and longer durations of treatment with either or both agents increase the likelihood of renal injury.[1]
-
Concomitant use of other nephrotoxic agents: The risk of renal injury is amplified when other potentially nephrotoxic compounds are administered concurrently.
Q4: What are the early biomarkers for detecting renal injury in animal models?
A4: Traditional markers like serum creatinine (sCr) and blood urea nitrogen (BUN) are often late indicators of renal damage.[3] More sensitive and earlier biomarkers of kidney injury include:
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is significantly upregulated in proximal tubule cells after injury and can be detected in the urine.[11][12]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein expressed by neutrophils and some epithelial cells, including those in the kidney, which is rapidly released into the blood and urine after renal injury.
-
Cystatin C: A protein produced by all nucleated cells that is freely filtered by the glomerulus and reabsorbed by the proximal tubules. An increase in serum or urinary Cystatin C can indicate a decrease in GFR.
-
Clusterin: A glycoprotein that is upregulated in response to cellular stress and is a sensitive urinary biomarker for tubular damage.[11]
Troubleshooting Guides
Problem 1: Elevated serum creatinine and/or BUN in animals co-administered with this compound and NSAIDs.
| Potential Cause | Troubleshooting Steps |
| Drug-induced nephrotoxicity | 1. Immediately discontinue the administration of both this compound and the NSAID. 2. Ensure adequate hydration of the animals. 3. Monitor renal function daily using sCr, BUN, and urine output. 4. Consider measuring earlier biomarkers of renal injury (e.g., urinary KIM-1, NGAL) to assess the extent of tubular damage. 5. At the study endpoint, perform histopathological analysis of the kidneys to characterize the nature of the injury (e.g., tubular necrosis, interstitial nephritis). |
| Dehydration | 1. Assess the hydration status of the animals (e.g., skin turgor, body weight). 2. Provide supplemental fluids (e.g., subcutaneous or intravenous saline) as per veterinary guidance. 3. Ensure free access to drinking water. |
| Dosing error | 1. Double-check all dose calculations and records. 2. Verify the concentration of the dosing solutions. |
Problem 2: Inconsistent or highly variable renal biomarker data.
| Potential Cause | Troubleshooting Steps |
| Variability in animal hydration status | 1. Standardize the hydration protocol for all animals before and during the study. 2. Acclimatize animals to any fluid regulation protocols before the start of the experiment. |
| Sample collection and processing issues | 1. Ensure consistent timing of urine and blood sample collection. 2. Follow standardized protocols for sample processing and storage to prevent biomarker degradation. 3. Use appropriate protease inhibitors in urine samples intended for protein biomarker analysis. |
| Assay variability | 1. Use validated commercial ELISA kits or other quantitative assays for biomarker measurement. 2. Run quality controls and standards with each assay plate. 3. Analyze all samples from a single study in the same assay run to minimize inter-assay variability. |
Experimental Protocols
In Vitro Nephrotoxicity Assessment
This protocol outlines a method for assessing the synergistic cytotoxicity of this compound and an NSAID using a human proximal tubule epithelial cell line (e.g., HK-2).
1. Cell Culture and Treatment:
-
Culture HK-2 cells in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.
-
Prepare stock solutions of this compound and the chosen NSAID in a suitable vehicle (e.g., sterile water for this compound, DMSO for many NSAIDs).
-
Treat the cells with a dose-response matrix of this compound and the NSAID, both individually and in combination, for 24-48 hours. Include vehicle-only controls.
2. Cytotoxicity Assessment:
-
MTT Assay: To assess cell viability, add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
LDH Release Assay: To assess membrane integrity, collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.
3. Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity for each treatment condition relative to the vehicle control.
-
Use synergy analysis software (e.g., CompuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Model of Co-administration Induced Nephrotoxicity
This protocol describes a rodent model to evaluate the renal effects of co-administering this compound and an NSAID.
1. Animal Model and Dosing:
-
Use male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into four groups: (1) Vehicle control, (2) this compound only, (3) NSAID only, and (4) this compound + NSAID.
-
Administer this compound (e.g., via subcutaneous injection) and the NSAID (e.g., via oral gavage) daily for a specified period (e.g., 7-14 days). Doses should be selected based on literature or preliminary dose-ranging studies.
2. Monitoring and Sample Collection:
-
Monitor body weight, food and water intake, and urine output daily.
-
Collect urine and blood samples at baseline and at specified time points during the study.
-
At the end of the study, euthanize the animals and collect kidneys for histopathological analysis.
3. Renal Function Assessment:
| Parameter | Method | Purpose |
| Serum Creatinine (sCr) | Biochemical assay | Assess glomerular filtration rate. |
| Blood Urea Nitrogen (BUN) | Biochemical assay | Assess renal function and protein metabolism. |
| Urinary Biomarkers | ELISA (KIM-1, NGAL, Clusterin) | Early detection of tubular injury. |
| Histopathology | H&E and PAS staining of kidney sections | Visualize and score tubular necrosis, interstitial inflammation, and glomerular changes. |
Visualizations
Caption: NSAID-induced renal toxicity signaling pathway.
Caption: In vivo experimental workflow for assessing renal toxicity.
References
- 1. Pathophysiological aspects of nephropathy caused by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal antiinflammatory drugs, cyclooxygenase-2, and the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mefenamic Acid Induced Nephrotoxicity: An Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bisphosphonate nephropathy: A case series and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphosphonate nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Mitochondria in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of cyclooxygenase type 2 exacerbates apoptosis and renal damage during obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tiludronate Solutions for Long-Term Storage
Welcome to the technical support center for Tiludronate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound solutions to ensure their stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound disodium?
A1: To reconstitute lyophilized this compound disodium, use a strict aseptic technique. Reconstitute the powder with sterile 0.9% Sodium Chloride Injection, USP.[1] Gently agitate the vial until the powder is completely dissolved. The final concentration of the reconstituted solution will depend on the amount of powder in the vial and the volume of saline added; refer to the manufacturer's instructions for specific details. For example, Tildren® is reconstituted by adding 25 mL of 0.9% sodium chloride to a 500 mg vial to yield a 20 mg/mL solution.[1]
Q2: What are the optimal storage conditions for reconstituted this compound solutions for short-term and long-term use?
A2: For short-term storage (up to 24 hours), reconstituted this compound solutions can be stored under refrigeration at 2-8°C (36-46°F), protected from light.[1][2] A study on reconstituted Tildren® (this compound disodium) demonstrated chemical and microbial stability for up to 30 days when stored at room temperature (25°C), refrigerated (5°C), or frozen (-20°C), with the recommendation to protect the solution from light. However, it is best practice to adhere to the manufacturer's specific storage guidelines if available.
Q3: Can I mix this compound solutions with other buffers or media?
A3: this compound can form complexes with divalent cations. Therefore, it is crucial to avoid reconstituting or mixing this compound with calcium-containing solutions or other solutions containing divalent cations, such as Lactated Ringer's solution.[1] When further diluting the reconstituted solution for experimental use, it is recommended to use sterile 0.9% Sodium Chloride Injection, USP, unless otherwise validated for your specific application.
Q4: What are the main factors that can affect the stability of this compound solutions?
A4: The stability of this compound solutions can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Extreme pH values may lead to hydrolysis or other degradation pathways.
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Presence of Divalent Cations: As mentioned, ions like Ca²⁺ can lead to the formation of insoluble complexes.
-
Oxidizing Agents: Contact with strong oxidizing agents may lead to chemical degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and storage of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in the Solution | 1. Interaction with Divalent Cations: The reconstitution or dilution buffer contains calcium or other divalent cations. 2. Low Temperature Storage: The solution was stored at a very low temperature, causing the solute to precipitate out. 3. High Concentration: The concentration of the this compound solution is too high for the storage conditions. | 1. Ensure all diluents are free of divalent cations. Use sterile 0.9% Sodium Chloride Injection, USP. 2. Allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves. Avoid repeated freeze-thaw cycles. 3. Prepare a more dilute solution if precipitation persists at lower temperatures. |
| Discoloration of the Solution (e.g., yellowing) | 1. Degradation: The solution may have degraded due to exposure to light, high temperatures, or incompatible substances. 2. Contamination: The solution may be contaminated with impurities from the container or other sources. | 1. Discard the solution. Prepare a fresh solution, ensuring it is protected from light and stored at the recommended temperature. 2. Use high-quality, sterile vials and reconstitution solvents. |
| Loss of Potency or Inconsistent Experimental Results | 1. Improper Storage: The solution was not stored under the recommended conditions, leading to gradual degradation. 2. Incorrect Preparation: Errors in reconstitution, such as using the wrong solvent or incorrect volume, can affect the final concentration. 3. Adsorption to Container: this compound may adsorb to certain types of plastic or glass containers over time. | 1. Strictly adhere to the recommended storage temperature and protect the solution from light. 2. Review and follow the reconstitution protocol carefully. Use calibrated pipettes for accurate volume measurements. 3. Use low-protein-binding containers for long-term storage if adsorption is suspected. |
| Crystallization in Lyophilized Powder Before Reconstitution | 1. Moisture Exposure: The vial seal was compromised, allowing moisture to enter and cause the lyophilized cake to collapse or crystallize. | 1. Do not use the vial. Obtain a new vial with an intact seal. Store lyophilized powder in a dry environment. |
Data Presentation: Forced Degradation of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the expected degradation of this compound under various stress conditions. These are illustrative values, and actual degradation will depend on the specific experimental conditions.
| Stress Condition | Condition Details | Time | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 10 - 15% | Hydrolysis of the phosphonate groups |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 15 - 20% | Hydrolysis of the phosphonate groups and potential cleavage of the C-S bond |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 24 hours | 5 - 10% | Oxidation of the thioether group to a sulfoxide or sulfone |
| Thermal Degradation | 80°C | 48 hours | < 5% | Minimal degradation expected |
| Photolytic Degradation | Exposed to UV light (254 nm) | 24 hours | 5 - 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Disodium
Objective: To prepare a stock solution of this compound disodium from a lyophilized powder.
Materials:
-
Vial of lyophilized this compound disodium (e.g., 500 mg)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Alcohol swabs
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Perform all steps under aseptic conditions in a laminar flow hood or biosafety cabinet.
-
Calculate the required volume of 0.9% sodium chloride to achieve the desired concentration. For example, to make a 20 mg/mL solution from a 500 mg vial, you will need 25 mL of saline.
-
Wipe the rubber stoppers of the this compound vial and the saline container with an alcohol swab.
-
Using a sterile syringe, draw up the calculated volume of 0.9% sodium chloride.
-
Slowly inject the saline into the this compound vial, directing the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
Label the vial with the final concentration, date of reconstitution, and storage conditions.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and detect any degradation products using High-Performance Liquid Chromatography (HPLC).
HPLC System and Conditions:
-
Column: Cosmosil PBr (pentabromobenzyl) column (150 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile: Water: Triethylamine: Acetic Acid (50:50:0.05:0.05, v/v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 197 nm and 267 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 0.1 mg/mL) in deionized water. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the reconstituted this compound solution to be tested with deionized water to a concentration within the calibration range of the standards.
-
Chromatographic Run: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the blank (deionized water), followed by the standard solutions and then the sample solutions. c. Record the chromatograms and integrate the peak areas.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the samples using the calibration curve. c. Examine the chromatograms for any additional peaks, which may indicate the presence of degradation products. The percentage of degradation can be calculated based on the relative peak areas.
Visualizations
Signaling Pathway of Non-Nitrogenous Bisphosphonates
Caption: Mechanism of action of this compound in osteoclasts.
Experimental Workflow for a this compound Solution Stability Study
Caption: Workflow for assessing the stability of this compound solutions.
Logical Relationship for Troubleshooting this compound Solution Precipitation
Caption: Decision tree for troubleshooting precipitation in this compound solutions.
References
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Tiludronate and Clodronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two non-nitrogenous bisphosphonates, tiludronate and clodronate. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting available experimental data, detailed methodologies, and insights into the mechanisms of action.
Executive Summary
This compound and clodronate are first-generation bisphosphonates that inhibit osteoclast-mediated bone resorption by inducing osteoclast apoptosis.[1] While both are utilized in veterinary medicine to manage skeletal disorders, direct in vivo comparative efficacy data is limited. A key head-to-head study in a large animal model found minimal impact of either drug on bone structure or remodeling at standard doses over a 60-day period.[1] However, clinical observations in horses suggest both can improve lameness, with some evidence pointing to a potential analgesic effect for clodronate that is independent of its bone-remodeling activity.[1] In a canine model of osteoarthritis, this compound has demonstrated positive effects on structural changes and symptoms. This guide synthesizes the available in vivo data to draw a comparative picture of their efficacy.
Mechanism of Action
Both this compound and clodronate, as non-nitrogenous bisphosphonates, function by being metabolized within osteoclasts into a non-hydrolyzable ATP analog, AppCCl2p.[2] This cytotoxic metabolite disrupts intracellular ATP-dependent processes, leading to osteoclast apoptosis and thereby reducing bone resorption.[2] While sharing this core mechanism, there is some evidence to suggest that this compound may also potently inhibit the osteoclast vacuolar H+-ATPase, an enzyme crucial for the acidification of the resorption lacuna.[3]
Head-to-Head In Vivo Comparison: Equine Bone Structure and Remodeling
A pivotal study by Richbourg et al. (2018) directly compared the effects of this compound and clodronate on bone structure and remodeling in young, clinically normal horses over a 60-day period.[1] This randomized experimental study provides the most direct comparative in vivo data available.
Experimental Protocol: Equine Bone Biopsy Study
-
Animal Model: Clinically normal, young adult horses.[1]
-
Treatment Groups:
-
Saline (Control)
-
This compound (1 mg/kg, IV infusion)
-
Clodronate (1.8 mg/kg, IM)[1]
-
-
Study Duration: 60 days.[1]
-
Key Assessments:
-
Bone Morphology: Micro-computed tomography (microCT) and static histomorphometry of bone biopsies from the tuber coxae at day 0 and day 60.[1]
-
Bone Remodeling: Dynamic histomorphometry of bone biopsies.[1]
-
Bone Healing: A bone defect was created by the initial biopsy, and healing was assessed at day 60 in the clodronate group.[1]
-
Data Presentation: Bone Morphology and Remodeling
The study found that, overall, neither this compound nor clodronate significantly altered bone structure or remodeling parameters as evaluated by microCT and dynamic histomorphometry.[1]
Table 1: Micro-Computed Tomography (microCT) Analysis of Equine Bone Biopsies
| Parameter | This compound (vs. Control) | Clodronate (vs. Control) | Citation |
| Bone Volume Fraction (BV/TV) | No significant change | No significant change | [1] |
| Trabecular Number (Tb.N) | No significant change | No significant change | [1] |
| Trabecular Thickness (Tb.Th) | No significant change | No significant change | [1] |
| Trabecular Separation (Tb.Sp) | No significant change | No significant change | [1] |
Table 2: Static and Dynamic Histomorphometry of Equine Bone Biopsies
| Parameter | This compound (vs. Control) | Clodronate (vs. Control) | Citation |
| Static Histomorphometry | |||
| Bone Surface/Tissue Volume (BS/TV) | Significant increase (p = 0.02) | No significant change | [1] |
| Eroded Surface/Bone Surface (ES/BS) | Significant increase (p = 0.001) | No significant change | [1] |
| Reversal Surface/Bone Surface (RevS/BS) | Significant increase (p = 0.001) | No significant change | [1] |
| Dynamic Histomorphometry | |||
| Mineralizing Surface/Bone Surface (MS/BS) | No significant change | No significant change | [1] |
| Mineral Apposition Rate (MAR) | No significant change | No significant change | [1] |
| Bone Formation Rate (BFR/BS) | No significant change | No significant change | [1] |
While most parameters remained unchanged, this compound did show a significant increase in some static histomorphometry parameters related to bone surface and resorption, though the overall impact on bone remodeling was not significant.[1] Bone healing in the defect model was minimally affected by clodronate.[1]
In Vivo Efficacy in Disease Models
While direct head-to-head comparisons in disease models are scarce, individual studies provide insights into the potential efficacy of each drug.
This compound in a Canine Osteoarthritis Model
A study by Moreau et al. (2011) investigated the effect of this compound in a surgically induced osteoarthritis model in dogs.
-
Animal Model: Dogs with surgically transected anterior cruciate ligament to induce osteoarthritis.[4]
-
Treatment: this compound (2 mg/kg, subcutaneously) administered at two-week intervals for eight weeks.[4]
-
Key Assessments:
-
Functional Outcome: Kinetic gait analysis, locomotor actimetry, and video-automated behavior capture.[4]
-
Pain Assessment: Numerical rating scale, visual analog scale, and electrodermal activity.[4]
-
Joint Pathology: Macroscopic and histomorphological analysis of synovium, cartilage, and subchondral bone.[4]
-
Biomarkers: Synovial fluid analysis for inflammatory markers (PGE2, nitrites/nitrates) and immunohistochemistry for cartilage and bone catabolic enzymes.[4]
-
Table 3: Summary of this compound Efficacy in a Canine Osteoarthritis Model
| Parameter | Outcome in this compound-Treated Group (vs. Placebo) | Citation |
| Functional & Pain Assessment | ||
| Gait Disability | Lower (p = 0.04 at Week 8) | [4] |
| Numerical Rating Scale (Pain) | Lower (p = 0.03) | [4] |
| Joint Pathology & Biomarkers | ||
| Joint Effusion | Less (p = 0.01) | [4] |
| Synovial Fluid PGE2 | Reduced (p = 0.02) | [4] |
| Synovial Fluid Nitrites/Nitrates | Reduced (p = 0.01) | [4] |
| Synovitis Score | Lower (p < 0.01) | [4] |
| Subchondral Bone Surface | Greater (p < 0.01) | [4] |
| Cartilage MMP-13 Expression | Lower (p = 0.02) | [4] |
| Cartilage ADAMTS5 Expression | Lower (p = 0.02) | [4] |
| Subchondral Bone Cathepsin K Expression | Lower (p = 0.02) | [4] |
These results suggest that this compound can improve functional outcomes and reduce inflammatory and catabolic markers in a canine osteoarthritis model.[4]
Clodronate in Equine Lameness
Clinical trials have demonstrated the efficacy of clodronate in managing lameness associated with navicular disease in horses.
-
Animal Model: Horses with confirmed navicular disease.[5]
-
Treatment: A single intramuscular injection of clodronate disodium (1.4 mg/kg).[5]
-
Key Assessment: Lameness grade improvement at various time points (Day 28, 56, and 180).[5]
Table 4: Lameness Improvement in Horses with Navicular Disease Treated with Clodronate
| Time Point | Percentage of Horses with ≥1 Grade Lameness Improvement | Citation |
| Day 56 | 75% | [5] |
| Day 180 | 65% | [5] |
A significant improvement in lameness was observed in horses treated with clodronate compared to a placebo group.[5]
Comparative Discussion
The available in vivo evidence presents a nuanced comparison of this compound and clodronate.
-
Bone Structure and Remodeling: In a direct comparison in healthy horses, neither drug demonstrated a significant impact on bone structure or the overall rate of bone remodeling.[1] This suggests that at standard clinical doses, their effects on bone tissue may be subtle in a non-pathological state.
-
Efficacy in Disease Models: this compound has shown promise in a canine osteoarthritis model by improving function and reducing inflammatory and catabolic markers.[4] Clodronate has demonstrated clear efficacy in reducing lameness in horses with navicular disease.[5] A direct comparison in a disease model is needed to definitively assess superior efficacy.
-
Potential for Analgesia: There is speculation that clodronate may possess analgesic properties independent of its effects on bone resorption, which could contribute to its rapid clinical effect in lame horses.[1] this compound has not been shown to have such properties.[1]
Conclusion
Both this compound and clodronate are effective non-nitrogenous bisphosphonates for managing certain skeletal conditions in veterinary species. The choice between them may depend on the specific indication, species, and desired clinical outcome. The current body of in vivo evidence does not support the superior efficacy of one over the other in terms of effects on bone structure and remodeling in a healthy state.[1] However, both have demonstrated clinical benefits in specific disease contexts.[4][5] Further head-to-head comparative studies in relevant disease models are warranted to provide a more definitive assessment of their comparative efficacy.
References
- 1. This compound and clodronate do not affect bone structure or remodeling kinetics over a 60 day randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bisphosphonate this compound is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. equineclodronate.com [equineclodronate.com]
Tiludronate's Efficacy on Bone Remodeling Validated by Bone-Specific Alkaline Phosphatase: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of tiludronate's effect on bone-specific alkaline phosphatase (BSAP), a key biomarker of bone formation, with other bisphosphonates. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance in the context of bone disorder treatments.
Executive Summary
This compound, a non-nitrogenous bisphosphonate, effectively reduces bone turnover by inducing osteoclast apoptosis. This action is reflected in the significant reduction of serum bone-specific alkaline phosphatase (BSAP) levels in patients with bone diseases such as Paget's disease. Comparative studies demonstrate that this compound shows a marked decrease in BSAP levels, positioning it as a noteworthy option among bisphosphonate therapies. This guide delves into the quantitative data from clinical trials, details the experimental protocols for BSAP measurement, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Efficacy of Bisphosphonates on Bone-Specific Alkaline Phosphatase
The following table summarizes the percentage reduction in serum alkaline phosphatase (SAP) or bone-specific alkaline phosphatase (BSAP) observed in clinical trials comparing this compound with other bisphosphonates.
| Treatment Regimen | Disease | Duration | BSAP/SAP Reduction (%) | Reference |
| This compound 400 mg/day | Paget's Disease | 12 weeks | 51% (SAP) | [1] |
| This compound 400 mg/day | Paget's Disease | 24 weeks | 58% (SAP) | [1] |
| This compound 400 mg/day | Paget's Disease | 6 months | 69% (BAP) | |
| Etidronate 400 mg/day | Paget's Disease | 6 months | 44% (SAP) | |
| Risedronate 30 mg/day | Paget's Disease | 6 months after end of treatment | 56% (BAP) | |
| Alendronate 40 mg/day | Paget's Disease | 6 months | 79% (SAP) |
Note: SAP (Serum Alkaline Phosphatase) is often used as a proxy for BSAP in clinical settings, as BSAP is a major component of total SAP.
Experimental Protocols
Accurate measurement of BSAP is crucial for evaluating the efficacy of bone therapies. Below are detailed methodologies for key experiments cited in the validation of this compound's effects.
Immunoselective Enzyme Assay for BSAP (e.g., Tandem-R Ostase, Access Ostase)
This method utilizes monoclonal antibodies specific to bone-specific alkaline phosphatase, offering high specificity and sensitivity.
-
Principle: A solid-phase, two-site immunoradiometric or immunoenzymatic "sandwich" assay.[2]
-
Procedure:
-
Patient serum samples are incubated in wells coated with a monoclonal antibody specific to BSAP.
-
A second, enzyme-labeled or radiolabeled monoclonal antibody, which binds to a different epitope of the BSAP molecule, is added.
-
After incubation, unbound reagents are washed away.
-
A substrate is added, and the resulting color change or radioactive signal is measured.
-
The intensity of the signal is directly proportional to the concentration of BSAP in the sample.[2]
-
-
Instrumentation: Microplate reader or gamma counter, depending on the label.
-
Key Reagents: BSAP-specific monoclonal antibodies, enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase) or radioisotope, substrate (e.g., p-nitrophenyl phosphate), wash buffers, and calibrators.
Heat Inactivation Method for BSAP
This technique leverages the differential heat stability of various alkaline phosphatase isoenzymes.
-
Principle: Bone alkaline phosphatase is more heat-labile than the liver isoenzyme. By heating the serum sample at a specific temperature for a defined period, the BSAP activity is significantly reduced, while the liver ALP activity is less affected.
-
Procedure:
-
A baseline total alkaline phosphatase (ALP) activity is measured in the patient's serum.
-
An aliquot of the serum is heated at a controlled temperature (e.g., 56°C) for a specific time (e.g., 10-16 minutes).
-
The remaining ALP activity (heat-stable fraction, primarily liver ALP) is measured.
-
The BSAP activity is calculated as the difference between the total ALP and the heat-stable ALP activity.
-
-
Instrumentation: Spectrophotometer, water bath or heat block.
-
Key Considerations: Precise temperature and timing control are critical for accurate results.
Enzyme-Linked Immunosorbent Assay (ELISA) for BSAP
A widely used method for quantifying specific proteins in a sample.
-
Principle: A sandwich ELISA format is typically used for BSAP quantification.
-
Procedure:
-
Microtiter plate wells are coated with a capture antibody specific to BSAP.
-
Patient serum or plasma samples are added to the wells, and BSAP binds to the capture antibody.
-
After washing, a detection antibody, also specific to BSAP and conjugated to an enzyme (e.g., HRP), is added.
-
Following another wash step, a substrate is added, which is converted by the enzyme into a colored product.
-
The absorbance of the colored product is measured using a microplate reader. The concentration of BSAP is determined by comparison to a standard curve.
-
-
Instrumentation: Microplate reader.
-
Key Reagents: BSAP-specific capture and detection antibodies, enzyme conjugate, substrate, wash buffer, stop solution, and BSAP standards.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound in Osteoclasts
This compound, as a non-nitrogenous bisphosphonate, disrupts osteoclast function through a unique metabolic interference mechanism.
Caption: this compound's mechanism of action leading to osteoclast apoptosis.
Experimental Workflow for Validating this compound's Effects
The following diagram illustrates a typical workflow for a clinical trial designed to assess the efficacy of this compound using BSAP as a primary biomarker.
Caption: A typical clinical trial workflow for evaluating this compound's effect on BSAP.
References
A Comparative Analysis of Tiludronate and Etidronate on Osteoclast Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two first-generation bisphosphonates, Tiludronate and Etidronate, focusing on their distinct mechanisms of action and inhibitory effects on osteoclast activity. The following sections present a detailed analysis supported by experimental data to facilitate an objective evaluation of their performance.
Mechanisms of Action: A Tale of Two Pathways
This compound and Etidronate, while both inhibiting osteoclast-mediated bone resorption, employ fundamentally different intracellular strategies.
This compound primarily targets two key cellular components involved in the bone resorption process. It is a potent inhibitor of the osteoclast-specific vacuolar H+-ATPase (V-ATPase), an enzyme crucial for acidifying the resorption lacuna, which is necessary to dissolve bone mineral[1]. Additionally, this compound has been shown to inhibit protein tyrosine phosphatases in osteoclasts, leading to the disruption of the actin ring, a critical structure for osteoclast attachment to the bone surface and resorption activity.
Etidronate , on the other hand, exerts its effect through a metabolic pathway. Once internalized by osteoclasts, it is metabolized into non-hydrolyzable, cytotoxic analogs of adenosine triphosphate (ATP)[2][3]. These ATP analogs accumulate within the cell, interfering with ATP-dependent cellular processes and ultimately inducing osteoclast apoptosis (programmed cell death)[2][3]. This disruption of cellular energy metabolism leads to a reduction in the number of active osteoclasts.
Comparative Efficacy on Osteoclast Activity: In Vitro Data
Direct comparative studies quantifying the in vitro effects of this compound and Etidronate on osteoclast activity are limited. However, data from various studies provide insights into their relative potencies against specific cellular targets.
| Parameter | This compound | Etidronate | Reference |
| V-ATPase Inhibition (IC50) | 466 nM (from osteoclast-derived vesicles) | ≥ 5 mM | [1] |
| Induction of Apoptosis | Disrupts actin rings, suggesting an indirect effect on cell survival | Directly induces apoptosis through cytotoxic ATP analogs | [2][3] |
Note: IC50 values represent the concentration of the drug that inhibits 50% of the target's activity. A lower IC50 value indicates higher potency.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and Etidronate can be visualized through their signaling pathways and the experimental workflows used to assess their activity.
Signaling Pathways
Caption: Signaling pathways of this compound and Etidronate in osteoclasts.
Experimental Workflow: In Vitro Osteoclast Activity Assays
Caption: A generalized workflow for in vitro comparison of bisphosphonates.
Detailed Experimental Protocols
Bone Resorption (Pit) Assay
This assay measures the ability of osteoclasts to resorb a bone-like substrate.
-
Substrate Preparation: Prepare dentin or bone slices, or use commercially available calcium phosphate-coated plates.
-
Cell Seeding: Seed mature osteoclasts onto the prepared substrates.
-
Treatment: Add varying concentrations of this compound or Etidronate to the culture medium.
-
Incubation: Culture the cells for a period sufficient to allow for resorption (typically 24-72 hours).
-
Cell Removal: Remove osteoclasts from the substrate using sonication or a cell scraper.
-
Visualization: Stain the resorption pits with a suitable dye (e.g., Toluidine Blue).
-
Quantification: Analyze the number and area of resorption pits using microscopy and image analysis software.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme highly expressed in osteoclasts and is used as a marker for their identification and quantification.
-
Cell Culture: Culture osteoclasts in a multi-well plate and treat with this compound or Etidronate.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: Incubate the cells with a TRAP staining solution containing a substrate (e.g., naphthol AS-MX phosphate) and a colorimetric reagent (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer.
-
Visualization: Observe the TRAP-positive (red/purple) multinucleated cells under a microscope.
-
Quantification: Count the number of TRAP-positive multinucleated cells to determine the effect of the compounds on osteoclast number.
Osteoclast Apoptosis Assay (e.g., TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Culture osteoclasts on a suitable substrate and treat with this compound or Etidronate for a specified duration (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow entry of labeling reagents.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstaining: Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Analysis: Visualize the cells using fluorescence microscopy and quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
This compound and Etidronate effectively inhibit osteoclast activity through distinct molecular mechanisms. This compound demonstrates high potency in inhibiting the V-ATPase, a key enzyme for bone resorption, while Etidronate's mechanism relies on the induction of osteoclast apoptosis via the formation of cytotoxic ATP analogs. The choice between these compounds for research or therapeutic development will depend on the specific cellular pathways being targeted. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate their relative potencies and effects on osteoclast function.
References
Tiludronate Demonstrates Significant Efficacy Over Placebo in Bone Metabolism Disorders
Tiludronate, a bisphosphonate medication, has shown marked effectiveness in the treatment of bone metabolism disorders, most notably Paget's disease of bone, when compared to placebo in several clinical trials. Statistical analysis from these studies reveals a significant reduction in biochemical markers of bone turnover and, in some cases, a notable decrease in bone pain for patients treated with this compound. This guide provides a comprehensive comparison of this compound and placebo, supported by experimental data and detailed methodologies.
Comparative Efficacy: this compound vs. Placebo
Multiple double-blind, randomized, placebo-controlled studies have consistently reported the superiority of this compound in managing Paget's disease of bone. The primary endpoints in these trials typically include the reduction of serum alkaline phosphatase (SAP) and urinary hydroxyproline/creatinine (OH/Cr) levels, which are key indicators of bone resorption and formation.
A significant dose-dependent effect of this compound has been observed. In one study, daily doses of 400 mg and 800 mg of this compound resulted in a clinically significant reduction in SAP levels.[1] After 90 days of treatment, the 400 mg group saw a 44.9% reduction, while the 800 mg group experienced a 53.4% decrease in SAP levels.[1] These effects were sustained and even enhanced at the 180-day follow-up, with reductions of 49.2% and 59.3% for the 400 mg and 800 mg doses, respectively.[1] Another study with a 12-week treatment period showed that 400 mg of this compound daily led to a 51% decrease in SAP from baseline values.[2]
Pain reduction, a crucial clinical outcome for patients with Paget's disease, was also significantly greater in the this compound groups compared to placebo. While a placebo effect on pain was noted, only the 800 mg/day this compound group showed a statistically significant frequency of complete pain resolution.[1]
The efficacy of this compound has also been demonstrated in veterinary medicine for the treatment of navicular disease in horses. A double-blind, placebo-controlled trial showed that a 1 mg/kg body weight dose of this compound led to optimal improvement in lameness between 2 to 6 months post-treatment.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from placebo-controlled clinical trials of this compound.
Table 1: Reduction in Serum Alkaline Phosphatase (SAP) Levels in Patients with Paget's Disease
| Treatment Group (Daily Dose) | Duration of Treatment | Mean Reduction in SAP from Baseline (at end of treatment) | Mean Reduction in SAP from Baseline (at follow-up) |
| Placebo | 12 weeks | Not statistically significant | Not statistically significant |
| This compound 200 mg | 12 weeks | 46%[2] | 47% (at 24 weeks)[2] |
| This compound 400 mg | 12 weeks | 51%[2] | 58% (at 24 weeks)[2] |
| This compound 400 mg | 3 months | 44.9% (at 90 days)[1] | 49.2% (at 180 days)[1] |
| This compound 800 mg | 3 months | 53.4% (at 90 days)[1] | 59.3% (at 180 days)[1] |
Table 2: Percentage of Patients Achieving Treatment Success (≥50% SAP Reduction) in Paget's Disease
| Treatment Group (Daily Dose) | Duration of Treatment | Percentage of Responders (at end of treatment) | Percentage of Responders (at follow-up) |
| Placebo | 12 weeks | Not statistically significant | Not statistically significant |
| This compound 200 mg | 12 weeks | 31%[5] | 45% (at week 24)[5] |
| This compound 400 mg | 12 weeks | 52%[5] | 70% (at week 24)[5] |
| This compound 600 mg | 12 weeks | 82%[5] | 82% (at week 24)[5] |
Experimental Protocols
The methodologies employed in the cited clinical trials were rigorous, ensuring the validity and reliability of the findings.
Study Design for Paget's Disease Trials
The majority of the studies were designed as double-blind, randomized, placebo-controlled, multicenter trials.[1][2][5][6] Patients with active Paget's disease, confirmed by radiological evidence and elevated SAP levels (typically at least twice the upper limit of normal), were enrolled.[7]
-
Randomization: Patients were randomly assigned to receive either a placebo or a specific daily dose of oral this compound (e.g., 100 mg, 200 mg, 400 mg, 600 mg, or 800 mg).[1][5]
-
Treatment Duration: The treatment period was typically 12 weeks or 3 months.[1][2][5]
-
Follow-up: A follow-up period, often of the same duration as the treatment, was included to assess the sustainability of the therapeutic effects.[1][2]
-
Efficacy Assessment: The primary efficacy endpoints were the changes in biochemical markers of bone turnover, specifically serum alkaline phosphatase (SAP) and urinary hydroxyproline/creatinine (OH/Cr) ratio.[1][6] These were measured at baseline and at regular intervals throughout the study.[1]
-
Clinical Assessment: Analgesic efficacy was evaluated through patient self-assessment using tools like a visual analog scale (VAS) and a global pain index.[1][6]
-
Safety Monitoring: Comprehensive biochemical investigations were conducted to monitor renal, hepatic, and hematologic functions to ensure the safety of the treatment.[1]
Mechanism of Action: Signaling Pathway
This compound is a non-nitrogenous bisphosphonate that primarily targets osteoclasts, the cells responsible for bone resorption.[8] Its mechanism of action involves the inhibition of bone breakdown through several pathways.[9][10] Once administered, this compound has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation in the bone matrix.[9] When osteoclasts begin to resorb bone, they internalize this compound.[9][10]
Inside the osteoclast, this compound is thought to interfere with cellular processes in two main ways:
-
Inhibition of Protein-Tyrosine-Phosphatase: this compound inhibits protein-tyrosine-phosphatase, which leads to an increase in tyrosine phosphorylation and disrupts the formation of podosomes.[11] Podosomes are essential for the attachment of osteoclasts to the bone surface.[11]
-
Induction of Apoptosis: Non-nitrogenous bisphosphonates like this compound can be metabolized by osteoclasts into non-functional ATP analogs.[8][12] These molecules competitively inhibit ATP-dependent cellular processes, leading to a reduction in cell energy and ultimately inducing apoptosis (programmed cell death) of the osteoclasts.[8]
The overall effect is a reduction in the number and activity of osteoclasts, leading to decreased bone resorption and a more balanced bone remodeling process.[9][10]
References
- 1. Evaluation of the efficacy and safety of oral this compound in Paget's disease of bone. A double-blind, multiple-dosage, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound therapy for Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a new therapeutic agent in the treatment of navicular disease: a double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. A double-blind, multicentre, placebo-controlled study of this compound in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The methodology of clinical trials of oral this compound in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy and bioequivalence of two oral formulations of this compound in the treatment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiludronic acid - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 10. What is this compound Disodium used for? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Tiludronate Disposal
For researchers and scientists in the dynamic field of drug development, ensuring the safe and compliant disposal of chemical compounds is as crucial as the discoveries made in the laboratory. This guide provides essential, step-by-step procedures for the proper disposal of tiludronate, a bisphosphonate used in research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
This compound has been identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is critical to prevent environmental contamination and potential harm. The primary directive for this compound waste is to dispose of it through an approved waste disposal plant in accordance with all applicable local and national regulations[2].
Regulatory Framework for Pharmaceutical Waste
In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[3][4][5]. It is imperative to determine whether this compound waste is classified as hazardous or non-hazardous according to RCRA standards[3][4].
| Regulatory Consideration | Key Requirements |
| Waste Classification | Determine if the this compound waste is RCRA hazardous or non-hazardous. |
| Disposal of Non-Hazardous Waste | Should be disposed of in a solid waste landfill or incinerated, as per state and local regulations. Sewering is strongly discouraged[3][6]. |
| Disposal of Hazardous Waste | Requires strict adherence to protocols including proper storage, labeling, manifesting, and transportation to a federally permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration[5]. |
| Contaminated Materials | Any materials, such as personal protective equipment (PPE) or labware, that come into contact with this compound should be managed as hazardous waste. |
| Empty Containers | Containers that held this compound should be completely emptied and disposed of in accordance with local and national regulations[2]. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate this compound waste into a designated, properly labeled hazardous waste container.
3. Waste Collection and Storage:
-
Collect all this compound waste, including unused product, solutions, and contaminated materials, in a compatible and clearly labeled waste container.
-
The container should be kept closed when not in use and stored in a designated satellite accumulation area.
4. Disposal of Unused this compound:
-
Option 1: Return to Vendor. If possible, unused this compound may be returned to the chemical supplier or a reverse distributor[7][8]. Check with the vendor for their policy on returns.
-
Option 2: Licensed Waste Disposal. For unused this compound that cannot be returned, it must be disposed of as chemical waste through a licensed hazardous waste contractor.
5. Disposal of Contaminated Materials:
-
All items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, must be disposed of as hazardous waste.
-
Place these items in the designated this compound waste container.
6. Preventing Environmental Release:
-
Under no circumstances should this compound or its solutions be poured down the drain[2]. This is to prevent the release of this environmentally toxic substance into aquatic ecosystems.
7. Final Disposal:
-
Arrange for the pickup and disposal of the this compound waste container through your institution's EHS office or a certified hazardous waste management company.
-
Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound|89987-06-4|MSDS [dcchemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. aaronhall.com [aaronhall.com]
- 5. pppmag.com [pppmag.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. ph.health.mil [ph.health.mil]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Personal protective equipment for handling Tiludronate
This guide provides comprehensive safety protocols and operational plans for the handling and disposal of Tiludronate, ensuring the safety of laboratory personnel and minimizing environmental impact. This compound, while not classified as a hazardous substance by all suppliers, presents potential risks that necessitate careful handling.[1][2] One safety data sheet indicates that this compound can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Skin and eye contact may also cause irritation.[2]
Personal Protective Equipment (PPE)
Adherence to proper PPE is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Gloves | Nitrile or butyl rubber gloves. Ensure they are powder-free. | Prevents dermal contact. Nitrile and butyl rubber offer good chemical resistance. |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, chemical splash goggles. | Protects eyes from dust particles and potential splashes of solutions. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Air-Purifying Respirator (APR) or Local Exhaust Ventilation | For handling powder, use a local exhaust ventilation system or a half-mask/full-face respirator with a P100 particulate filter. | Prevents inhalation of airborne particles when handling the solid form.[1] |
Operational Plan: Safe Handling of this compound
The following procedural steps ensure the safe handling of this compound from receipt to use in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be tightly sealed.
2. Preparation for Handling:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or an area with local exhaust ventilation, especially when working with the powder form.[1]
-
Assemble all necessary equipment and materials (e.g., balance, weighing paper, spatula, solvent, glassware) before starting.
-
Don all required PPE as specified in the table above.
3. Weighing and Solution Preparation (Example Protocol):
-
Objective: To prepare a stock solution of this compound.
-
Materials: this compound powder, appropriate solvent (e.g., deionized water, DMSO), analytical balance, weighing paper, spatula, volumetric flask with stopper, pipettes, and pipette tips.
-
Procedure:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound powder using a clean spatula.
-
Record the exact weight.
-
Transfer the powder to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder. This compound disodium salt hydrate is soluble in water (>10 mg/mL) and DMSO (>=10 mg/mL).
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
4. Spill Cleanup:
-
In case of a spill, ensure the area is well-ventilated.
-
For small powder spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Plan
Given that this compound is very toxic to aquatic life, proper disposal is critical to prevent environmental contamination.[3]
-
Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Liquid Waste:
-
Unused or expired this compound solutions must be collected in a separate, labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Final Disposal:
-
All this compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[3] Follow all local, state, and federal regulations for chemical waste disposal.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
